molecular formula C86H135N29O25S9 B15563081 Bass hepcidin

Bass hepcidin

Cat. No.: B15563081
M. Wt: 2263.8 g/mol
InChI Key: WRICMBZEVBHDEU-QBYCIMDWSA-N
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Description

Bass hepcidin is a useful research compound. Its molecular formula is C86H135N29O25S9 and its molecular weight is 2263.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C86H135N29O25S9

Molecular Weight

2263.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C86H135N29O25S9/c1-41(2)66(82(137)112-58(39-147)79(134)110-54(35-143)76(131)101-45(18-11-22-95-86(92)93)70(125)106-50(84(139)140)26-43-15-8-5-9-16-43)114-65(121)31-97-68(123)52(33-141)99-64(120)30-96-67(122)51(32-116)107-71(126)46(20-24-149-3)102-73(128)49(28-62(89)118)105-81(136)60-19-12-23-115(60)83(138)59(40-148)113-80(135)57(38-146)109-74(129)48(27-61(88)117)104-77(132)55(36-144)111-78(133)56(37-145)108-72(127)47(25-42-13-6-4-7-14-42)103-69(124)44(17-10-21-94-85(90)91)100-75(130)53(34-142)98-63(119)29-87/h4-9,13-16,41,44-60,66,116,141-148H,10-12,17-40,87H2,1-3H3,(H2,88,117)(H2,89,118)(H,96,122)(H,97,123)(H,98,119)(H,99,120)(H,100,130)(H,101,131)(H,102,128)(H,103,124)(H,104,132)(H,105,136)(H,106,125)(H,107,126)(H,108,127)(H,109,129)(H,110,134)(H,111,133)(H,112,137)(H,113,135)(H,114,121)(H,139,140)(H4,90,91,94)(H4,92,93,95)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1

InChI Key

WRICMBZEVBHDEU-QBYCIMDWSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Hepcidin from Striped Bass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hepcidin (B1576463), a key regulator of iron homeostasis and a potent antimicrobial peptide, was first identified in fish within the hybrid striped bass (Morone chrysops x M. saxatilis). This technical guide provides a comprehensive overview of the pivotal research that led to the discovery, isolation, and characterization of bass hepcidin. It details the experimental protocols employed, from the initial bacterial challenge to the purification and sequencing of the mature peptide. Furthermore, this document outlines the genetic structure of this compound and the signaling pathways implicated in its expression, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Antimicrobial peptides (AMPs) are crucial components of the innate immune system across a wide range of organisms. In the early 2000s, a search for novel AMPs in fish led to the discovery of hepcidin in hybrid striped bass.[1][2][3] This cysteine-rich peptide was found to be highly inducible by bacterial challenge, suggesting a significant role in the fish's defense against pathogens.[1][2] This guide serves as a detailed technical resource, consolidating the methodologies and findings related to the discovery and isolation of this important biomolecule.

Experimental Protocols

Bacterial Challenge and Tissue Collection

To stimulate the production of antimicrobial peptides, hybrid striped bass were challenged with an intraperitoneal injection of Micrococcus luteus and Escherichia coli.[2] Following the challenge, gill tissues were collected for the isolation of the peptide. For gene expression studies, white bass (Morone chrysops) were challenged with the fish pathogen Streptococcus iniae, and liver tissue was collected due to its high level of hepcidin expression.[1][2]

Peptide Purification and Isolation

The purification of this compound from gill tissue involved a multi-step process utilizing High-Performance Liquid Chromatography (HPLC).

  • Initial Fractionation : Gill extracts were first subjected to C18 reverse-phase HPLC to generate initial fractions.

  • Antimicrobial Activity Assay : The resulting fractions were screened for antimicrobial activity against Escherichia coli to identify those containing the peptide of interest.[2]

  • Further Purification : Fractions exhibiting antimicrobial activity were then subjected to two additional analytical reverse-phase HPLC purification steps to achieve homogeneity.[1]

Peptide Sequencing and Mass Spectrometry

The primary structure and molecular mass of the purified peptide were determined using the following methods:

  • Edman Degradation : This technique was employed to determine the amino acid sequence of the mature peptide. The analysis initially resulted in eight unidentified amino acids in the 21-residue peptide.[1][2]

  • MALDI-TOF Mass Spectrometry : Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry was used to measure the molecular mass of the native peptide.[1]

  • Reduction and Alkylation : To identify the unknown amino acids, the peptide was reduced and alkylated. Subsequent Edman degradation and MALDI-TOF MS analysis confirmed that the eight unidentified residues were cysteines involved in four intramolecular disulfide bridges.[1][2]

Gene Cloning and Expression Analysis

The genetic basis of this compound was elucidated through the following molecular biology techniques:

  • Reverse Transcription PCR (RT-PCR) : This was used to obtain the cDNA sequence of hepcidin from the liver RNA of a Streptococcus iniae-challenged white bass.[1]

  • 5' RACE (Rapid Amplification of cDNA Ends) : This procedure was utilized to determine the complete sequence of the hepcidin cDNA.[1]

  • Kinetic RT-PCR : This quantitative method was employed to assess the levels of hepcidin gene expression in various tissues of both challenged and mock-challenged fish.[1]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Amino Acid Sequence GCRFCCNCCPNMSGCGVCCRF[1][2]
Number of Residues 21[1][2]
Molecular Mass (Native) 2255.97 MH+[1]
Calculated Mass (with 4 disulfide bridges) 2256.74 MH+[1]
Molecular Mass (Reduced and S-pyridylethylated) 3107.40 MH+[1]
Number of Cysteine Residues 8[1][2]
Number of Disulfide Bridges 4[1][2]
Gene Structure of this compound
FeatureDescriptionReference
Prepropeptide Length 85 amino acids[1][2]
Signal Peptide Length 24 amino acids[1][2]
Prodomain Length 40 amino acids[1][2]
Mature Peptide Length 21 amino acids[1][2]
Gene Organization 3 exons, 2 introns[1][2]
Hepcidin Gene Expression in White Bass Tissues
TissueExpression Level (Normalized to 18S rRNA)Reference
Liver (Challenged) 100% (4500-fold increase over mock-challenged)[1]
Other Tissues Low to undetectable[1]

Visualizations

Experimental Workflow for Hepcidin Isolation and Characterization

G Experimental Workflow for Hepcidin Isolation and Characterization cluster_isolation Peptide Isolation cluster_characterization Peptide and Gene Characterization cluster_gene Gene Analysis bacterial_challenge Bacterial Challenge (M. luteus & E. coli) gill_collection Gill Tissue Collection bacterial_challenge->gill_collection rt_pcr RT-PCR & 5' RACE bacterial_challenge->rt_pcr Induction for Gene Expression hplc_fractionation C18 RP-HPLC Fractionation gill_collection->hplc_fractionation antimicrobial_assay Antimicrobial Assay (vs. E. coli) hplc_fractionation->antimicrobial_assay hplc_purification Further RP-HPLC Purification antimicrobial_assay->hplc_purification edman_degradation Edman Degradation hplc_purification->edman_degradation maldi_tof MALDI-TOF MS hplc_purification->maldi_tof reduction_alkylation Reduction & Alkylation edman_degradation->reduction_alkylation reduction_alkylation->edman_degradation kinetic_pcr Kinetic RT-PCR

Caption: Workflow for the isolation and characterization of this compound.

Putative Signaling Pathway for Hepcidin Induction

G Putative Signaling Pathway for Hepcidin Induction in Striped Bass cluster_stimulus External Stimulus cluster_cellular_response Cellular Response (Hepatocyte) cluster_gene_expression Gene Expression bacterial_pathogen Bacterial Pathogen (e.g., S. iniae) receptor Pattern Recognition Receptors bacterial_pathogen->receptor signaling_cascade Intracellular Signaling Cascade (e.g., via NF-κB) receptor->signaling_cascade transcription_factors Activation of Transcription Factors (NF-κB, C/EBP, HNF) signaling_cascade->transcription_factors hepcidin_gene Hepcidin Gene Promoter transcription_factors->hepcidin_gene Binding transcription Transcription hepcidin_gene->transcription hepcidin_mrna Hepcidin mRNA transcription->hepcidin_mrna translation Translation hepcidin_mrna->translation preprohepcidin Preprohepcidin translation->preprohepcidin processing Post-translational Processing preprohepcidin->processing mature_hepcidin Mature Hepcidin Peptide processing->mature_hepcidin

Caption: Putative signaling pathway for hepcidin induction in striped bass.

Conclusion

The discovery of hepcidin in striped bass marked a significant advancement in the understanding of fish innate immunity. The methodologies employed in its isolation and characterization, as detailed in this guide, provide a solid foundation for further research into the therapeutic potential of this and other fish-derived antimicrobial peptides. The strong induction of this compound in response to bacterial infection highlights its potential as a biomarker for fish health and as a template for the development of novel antimicrobial agents for use in aquaculture and beyond. The identification of conserved transcription factor binding motifs in the hepcidin gene promoter suggests an evolutionarily conserved mechanism of immune response activation.[1][2]

References

The Molecular Architecture of Striped Bass Hepcidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hepcidin (B1576463), a key regulator of iron homeostasis and a potent antimicrobial peptide, plays a crucial role in the innate immune system of teleost fish, including the striped bass (Morone saxatilis). Understanding the genomic organization and regulatory mechanisms of the hepcidin gene is paramount for the development of novel therapeutics and disease-resistant aquaculture stocks. This technical guide provides an in-depth overview of the striped bass hepcidin gene structure, experimental methodologies for its characterization, and the signaling pathways governing its expression.

Genomic Structure and Organization

The prepropeptide consists of three distinct domains: a signal peptide, a prodomain, and the mature peptide. The signal peptide directs the nascent protein to the secretory pathway, while the prodomain is cleaved to release the functional mature hepcidin.

Table 1: Quantitative Data on the White Bass (Morone chrysops) Hepcidin Gene Structure [1]

Genomic FeatureSize (base pairs)Corresponding Protein DomainSize (amino acids)
Exon 187Signal Peptide & partial Prodomain24 (Signal Peptide)
Intron 1100--
Exon 278Prodomain40 (Prodomain)
Intron 2163--
Exon 3108Mature Peptide21 (Mature Peptide)
Total Prepropeptide - - 85

Experimental Protocols for Hepcidin Gene Analysis

The characterization of the hepcidin gene in striped bass and other teleosts involves a series of molecular biology techniques. The following sections detail the methodologies for key experiments.

Gene Cloning and Sequencing

Objective: To isolate and determine the nucleotide sequence of the hepcidin gene.

Methodology:

  • RNA Isolation: Total RNA is extracted from liver tissue, a primary site of hepcidin expression, using a TRIzol-based method.[2] The integrity and concentration of the extracted RNA are assessed via gel electrophoresis and spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and an oligo(dT) primer. This cDNA library will contain copies of all messenger RNA (mRNA) present in the liver tissue.

  • Polymerase Chain Reaction (PCR) Amplification:

    • Degenerate Primers: Based on conserved regions of known fish hepcidin sequences, degenerate primers are designed to amplify a fragment of the hepcidin cDNA.

    • RACE (Rapid Amplification of cDNA Ends): To obtain the full-length cDNA sequence, 5' and 3' RACE are performed. This technique uses gene-specific primers in conjunction with anchor primers to amplify the unknown ends of the transcript.

  • Genomic DNA Isolation: Genomic DNA is extracted from fin clips or other tissues using a DNA extraction kit.

  • Genomic PCR: Primers designed from the full-length cDNA sequence are used to amplify the entire hepcidin gene, including introns, from the genomic DNA.

  • Cloning and Sequencing: The amplified PCR products (both cDNA and genomic) are ligated into a plasmid vector (e.g., pGEM-T Easy Vector) and transformed into competent E. coli cells. Plasmids from positive clones are then purified and sequenced using Sanger sequencing.

Gene Expression Analysis

Objective: To quantify the levels of hepcidin mRNA in different tissues or under various experimental conditions (e.g., bacterial challenge).

Methodology:

  • RNA Isolation and cDNA Synthesis: As described in section 2.1.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Primer Design: Gene-specific primers for hepcidin and a reference (housekeeping) gene (e.g., β-actin, 18S rRNA) are designed to amplify short amplicons (typically 100-200 bp).

    • Reaction Setup: The qRT-PCR reaction contains cDNA template, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

    • Thermal Cycling and Data Analysis: The reaction is performed in a real-time PCR cycler. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the hepcidin and reference genes. The relative expression of the hepcidin gene is then calculated using the ΔΔCt method.

Signaling Pathways Regulating Hepcidin Expression

The expression of hepcidin is tightly regulated by two primary signaling pathways in vertebrates: the Bone Morphogenetic Protein/SMAD (BMP/SMAD) pathway, which responds to iron levels, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is activated by inflammatory cytokines.

BMP/SMAD Signaling Pathway

This pathway is the principal regulator of hepcidin expression in response to changes in systemic iron levels.

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPR BMP Receptor (Type I/II) BMP6->BMPR HJV HJV HJV->BMPR co-receptor pSMAD1/5/8 pSMAD1/5/8 BMPR->pSMAD1/5/8 Phosphorylation Complex pSMAD1/5/8-SMAD4 Complex pSMAD1/5/8->Complex SMAD4 SMAD4 SMAD4->Complex Hepcidin_Gene Hepcidin Gene Complex->Hepcidin_Gene Translocation Transcription Transcription Hepcidin_Gene->Transcription

BMP/SMAD signaling pathway for hepcidin regulation.

In response to high iron levels, Bone Morphogenetic Protein 6 (BMP6) binds to the BMP receptor complex on the surface of hepatocytes.[3][4] This binding, facilitated by the co-receptor hemojuvelin (HJV), triggers the phosphorylation of intracellular SMAD proteins (SMAD1/5/8).[3][4] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to the promoter region of the hepcidin gene, thereby inducing its transcription.[3][5]

JAK/STAT Signaling Pathway

This pathway mediates the up-regulation of hepcidin in response to inflammation and infection.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activation pSTAT3 pSTAT3 JAK->pSTAT3 Phosphorylation STAT3_Dimer pSTAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Hepcidin_Gene Hepcidin Gene STAT3_Dimer->Hepcidin_Gene Translocation Transcription Transcription Hepcidin_Gene->Transcription

References

Unraveling the Structure and Function of White Bass Hepcidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the white bass (Morone chrysops) hepcidin (B1576463) prepropeptide sequence, offering a consolidated resource for researchers engaged in fish physiology, immunology, and aquaculture drug development. Hepcidin, a key regulator of iron homeostasis and an important component of the innate immune system, presents a promising target for therapeutic intervention in fish.[1][2][3] This document summarizes the molecular characteristics of white bass hepcidin, details common experimental protocols for its analysis, and visualizes the key signaling pathways involved in its regulation.

Molecular Characterization of White this compound Prepropeptide

The white this compound gene encodes a prepropeptide that undergoes post-translational modifications to yield a mature, biologically active peptide.[4] The prepropeptide consists of three distinct domains: a signal peptide, a prodomain, and the mature peptide.[4]

Amino Acid Sequence and Domain Structure

The predicted prepropeptide of white this compound is 85 amino acids in length. It is structurally organized into a 24-amino acid signal peptide, a 40-amino acid prodomain, and a 21-amino acid mature peptide. The mature peptide is characterized by the presence of eight conserved cysteine residues that form four intramolecular disulfide bonds, crucial for its structure and function.

Table 1: Domain Structure of White this compound Prepropeptide

DomainLength (Amino Acids)Key Features
Signal Peptide24Hydrophobic; directs the protein to the secretory pathway.
Prodomain40Cleaved to release the mature peptide.
Mature Peptide21Biologically active form; contains eight conserved cysteine residues.

Source: Shike et al., 2002

Gene Structure

The genomic DNA of the white this compound gene is composed of three exons and two introns, a structure that is conserved across many fish species and mammals. The first exon encodes the 5' untranslated region (UTR), the signal peptide, and a portion of the prodomain. The prodomain continues into the second exon, and the third exon encodes the remainder of the prodomain and the mature peptide, followed by the 3' UTR.

Table 2: Genomic Organization of the White this compound Gene

Genomic RegionDescription
Exon 1Contains the 5' UTR, signal peptide, and part of the prodomain.
Intron 1Non-coding region between Exon 1 and Exon 2.
Exon 2Contains the middle part of the prodomain.
Intron 2Non-coding region between Exon 2 and Exon 3.
Exon 3Contains the end of the prodomain, the mature peptide, and the 3' UTR.

Source: Shike et al., 2002

Experimental Protocols for Hepcidin Analysis

The characterization of white this compound involves a series of molecular biology techniques to isolate, sequence, and analyze the gene and its expression.

RNA Extraction and cDNA Synthesis

Total RNA is typically extracted from various tissues, with the liver being the primary site of hepcidin expression.

Protocol: Total RNA Isolation

  • Dissect tissues of interest (e.g., liver, spleen, gills) from white bass.

  • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until use.

  • Homogenize the frozen tissue in a suitable lysis buffer, such as TRIzol reagent.

  • Extract total RNA following the manufacturer's protocol for the chosen reagent.

  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

Protocol: First-Strand cDNA Synthesis

  • Use a reverse transcription kit to synthesize first-strand cDNA from the total RNA.

  • Combine a specific amount of total RNA with a reverse transcriptase enzyme, dNTPs, and either oligo(dT) primers or random primers.

  • Incubate the reaction mixture at the temperature and for the duration specified by the kit manufacturer to generate cDNA.

Gene Cloning and Sequencing

Polymerase Chain Reaction (PCR) is employed to amplify the hepcidin cDNA, which is then sequenced to determine its nucleotide sequence.

Protocol: PCR Amplification and Sequencing

  • Design gene-specific primers based on known fish hepcidin sequences or conserved regions.

  • Perform PCR using the synthesized cDNA as a template. The reaction mixture typically includes the cDNA template, forward and reverse primers, Taq DNA polymerase, dNTPs, and PCR buffer.

  • Optimize PCR conditions (annealing temperature, extension time) for efficient amplification.

  • Visualize the PCR product on an agarose (B213101) gel to confirm the expected size.

  • Purify the PCR product and send it for Sanger sequencing to determine the nucleotide sequence.

  • For genomic DNA sequencing, DNA is extracted from tissues like skin, and inverse PCR can be used to determine flanking regions.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a standard method to quantify the expression levels of the hepcidin gene in different tissues or under various experimental conditions.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Synthesize cDNA from RNA samples as described previously.

  • Design and validate qRT-PCR primers for the hepcidin gene and a suitable reference gene (e.g., TATA-box-binding protein).

  • Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

  • Run the qRT-PCR reaction in a real-time thermal cycler.

  • Analyze the resulting amplification data to determine the relative expression of the hepcidin gene.

Signaling Pathways and Regulatory Networks

Hepcidin expression in teleost fish is regulated by complex signaling pathways, primarily in response to iron levels and inflammatory stimuli. The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a key regulator of hepcidin transcription.

Hepcidin_Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Iron Iron BMP6 BMP6 Iron->BMP6 Induces Inflammation (LPS) Inflammation (LPS) IL-6R IL-6 Receptor Inflammation (LPS)->IL-6R Activates BMPR BMP Receptor BMP6->BMPR Erythroferrone (ERFE) Erythroferrone (ERFE) Erythroferrone (ERFE)->BMPR Inhibits SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 Phosphorylates HJV Hemojuvelin (HJV) (co-receptor) HJV->BMPR Enhances Signaling STAT3 STAT3 IL-6R->STAT3 Activates SMAD4 SMAD4 SMAD1/5/8->SMAD4 Forms complex with Hepcidin_Gene Hepcidin Gene (HAMP) SMAD4->Hepcidin_Gene Promotes Transcription STAT3->Hepcidin_Gene Promotes Transcription Hepcidin_mRNA Hepcidin mRNA Hepcidin_Gene->Hepcidin_mRNA Transcription Hepcidin_Peptide Hepcidin Peptide Hepcidin_mRNA->Hepcidin_Peptide Translation

Caption: Hepcidin regulation via the BMP/SMAD and inflammatory pathways.

The experimental workflow for analyzing the white this compound prepropeptide sequence typically follows a standardized molecular biology pipeline.

Experimental_Workflow A Tissue Collection (e.g., Liver) B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D PCR Amplification (Hepcidin Gene) C->D H Quantitative Real-Time PCR (Gene Expression Analysis) C->H cDNA Template E Agarose Gel Electrophoresis D->E F DNA Sequencing E->F Purified PCR Product G Sequence Analysis (Prepropeptide domains, Gene structure) F->G

Caption: Experimental workflow for white this compound analysis.

References

Molecular Characterization of Hepcidin in Hybrid Striped Bass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hepcidin (B1576463), a cysteine-rich antimicrobial peptide, plays a pivotal role in the innate immune system and iron homeostasis in vertebrates. In hybrid striped bass (Morone chrysops × M. saxatilis), this peptide has been identified as a key component of the response to bacterial pathogens. This technical guide provides a comprehensive overview of the molecular characterization of hybrid striped bass hepcidin, detailing its structure, gene organization, expression, and antimicrobial activity.

Peptide and Gene Structure

The hepcidin of hybrid striped bass is a novel antimicrobial peptide first isolated from the gills.[1][2][3] The mature peptide is 21 amino acids long and contains eight conserved cysteine residues that form four intramolecular disulfide bonds, a characteristic feature of the hepcidin family.[1][2] One of these is a rare vicinal disulfide bond.

The peptide is synthesized as a prepropeptide of 85 amino acids, which is subsequently processed into the mature, active form. The prepropeptide consists of a 24-amino acid signal peptide, a 40-amino acid prodomain, and the 21-amino acid mature peptide. The gene encoding for this peptide is comprised of three exons and two introns, a common genomic organization for hepcidin genes in teleost fish.

Table 1: Molecular Characteristics of Hybrid Striped this compound

FeatureDescriptionReference
Mature Peptide Sequence GCRFCCNCCPNMSGCGVCCRF
Mature Peptide Length 21 amino acids
Molecular Mass (Native) 2255.97 MH+
Prepropeptide Length 85 amino acids
Signal Peptide Length 24 amino acids
Prodomain Length 40 amino acids
Gene Structure 3 exons, 2 introns
SwissProt Number P82951

Gene Expression and Regulation

The expression of the hepcidin gene in hybrid striped bass is highly inducible by bacterial challenge. While constitutively expressed at low levels in various tissues, its expression is predominantly and dramatically upregulated in the liver upon infection. Following a challenge with the fish pathogen Streptococcus iniae, hepcidin gene expression in the liver of white bass (one of the parental species of the hybrid) was induced by an astounding 4500-fold. Similarly, infection with Aeromonas salmonicida also leads to a significant increase in hepatic hepcidin expression, reaching levels 4-5 orders of magnitude above baseline 24-48 hours post-infection.

The regulation of hepcidin expression in fish is complex and involves signaling pathways that respond to both inflammatory stimuli and iron status, similar to what is observed in mammals. The promoter region of the white this compound gene contains consensus-binding motifs for several transcription factors, including C/EBP, nuclear factor-κB (NF-κB), and hepatocyte nuclear factor, suggesting a sophisticated regulatory mechanism.

Table 2: Tissue Expression and Induction of Hepcidin in White Bass

TissueBasal Expression (% of induced liver)Expression after S. iniae Challenge (% of induced liver)Fold IncreaseReference
Liver Low100%4500-fold
Other Tissues LowRemained low-

Antimicrobial Activity and Function

Synthetic this compound has demonstrated in vitro activity against Gram-negative bacteria and fungi. However, it showed no activity against the tested Gram-positive pathogens and a yeast strain. The peptide is non-hemolytic at microbicidal concentrations. Interestingly, hepcidin exhibits synergistic antimicrobial activity with moronecidin, another antimicrobial peptide found in bass.

Beyond its direct antimicrobial properties, hepcidin is a key regulator of iron homeostasis. It acts by binding to the iron exporter ferroportin, leading to its internalization and degradation. This sequesters iron within cells, limiting its availability to invading pathogens. In fish, different hepcidin isoforms may have specialized roles, with some being more involved in the immune response and others in iron regulation.

Table 3: Antimicrobial Spectrum of Synthetic this compound

Pathogen TypeActivityReference
Gram-negative bacteria Active
Fungi Active
Gram-positive bacteria No activity (against tested strains)
Yeast No activity (against tested strain)

Experimental Protocols

Peptide Isolation and Sequencing
  • Tissue Homogenization and Extraction: Gills from hybrid striped bass challenged with Micrococcus luteus and Escherichia coli were homogenized in an acidic solution.

  • Centrifugation and Solid-Phase Extraction: The homogenate was centrifuged, and the supernatant was passed through a C18 Sep-Pak cartridge to bind the peptides.

  • Elution and HPLC Purification: Peptides were eluted and subjected to multiple rounds of reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.

  • Mass Spectrometry: The molecular mass of the purified peptide was determined using MALDI-TOF mass spectrometry.

  • Amino Acid Sequencing: The primary sequence of the peptide was determined by Edman degradation. To identify the cysteine residues, the peptide was reduced and alkylated before sequencing.

Gene Cloning and Sequencing
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the liver of a challenged white bass, and first-strand cDNA was synthesized using reverse transcriptase.

  • PCR Amplification: The hepcidin cDNA was amplified by PCR using degenerate primers based on the peptide sequence. 3' and 5' RACE (Rapid Amplification of cDNA Ends) was performed to obtain the full-length cDNA sequence.

  • Genomic DNA Analysis: Genomic DNA was extracted, and the hepcidin gene was amplified by PCR to determine its intron-exon structure.

  • Sequence Analysis: The nucleotide sequences of the cDNA and genomic DNA were determined by automated sequencing.

Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from various tissues of both challenged and unchallenged fish, and cDNA was synthesized.

  • Real-Time Quantitative PCR (RT-qPCR): The expression levels of the hepcidin gene were quantified using RT-qPCR with gene-specific primers.

  • Normalization: The hepcidin expression levels were normalized to a reference gene (e.g., 18S rRNA) to account for variations in RNA input.

Visualizations

Experimental_Workflow Experimental Workflow for Hepcidin Characterization cluster_peptide Peptide Isolation & Sequencing cluster_gene Gene Cloning & Analysis cluster_expression Gene Expression Analysis P1 Tissue Homogenization (Hybrid Striped Bass Gill) P2 Extraction & Centrifugation P1->P2 P3 RP-HPLC Purification P2->P3 P4 Mass Spectrometry (MALDI-TOF) P3->P4 P5 Edman Degradation Sequencing P4->P5 G1 RNA Extraction & cDNA Synthesis (White Bass Liver) G2 PCR & RACE G1->G2 G3 Genomic DNA PCR G1->G3 G4 DNA Sequencing G2->G4 G3->G4 E1 Tissue Collection (Challenged vs. Control) E2 RT-qPCR E1->E2 E3 Data Normalization & Analysis E2->E3

Caption: Workflow for the isolation, sequencing, and expression analysis of hybrid striped this compound.

Hepcidin_Regulation_Pathway Hepcidin Regulation Signaling Pathway in Fish Inflammation Inflammatory Stimuli (e.g., Bacterial Infection, IL-6) JAK_STAT JAK/STAT Pathway Inflammation->JAK_STAT activates Iron_Status High Iron Status (Iron Overload) BMP_SMAD BMP/SMAD Pathway Iron_Status->BMP_SMAD activates Transcription_Factors Transcription Factors (STAT3, SMADs, NF-κB, C/EBP) JAK_STAT->Transcription_Factors BMP_SMAD->Transcription_Factors Hepcidin_Gene Hepcidin Gene Expression (in Liver) Transcription_Factors->Hepcidin_Gene induces Hepcidin_Peptide Hepcidin Peptide Synthesis Hepcidin_Gene->Hepcidin_Peptide Ferroportin Ferroportin Degradation Hepcidin_Peptide->Ferroportin induces Iron_Sequestration Iron Sequestration (Antimicrobial Effect) Ferroportin->Iron_Sequestration

Caption: Simplified signaling pathway for the regulation of hepcidin expression in fish.

References

An In-depth Technical Guide on the Evolutionary Conservation of Hepcidin in Teleost Fish

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hepcidin (B1576463) is a small, cysteine-rich peptide that serves as a critical mediator of both innate immunity and iron homeostasis in vertebrates. In teleost fish, hepcidin has undergone significant evolutionary diversification, leading to multiple forms with specialized functions. This document provides a comprehensive overview of the evolutionary conservation of hepcidin in teleosts, detailing its gene structure, regulation, and dual roles as an antimicrobial peptide (AMP) and an iron-regulatory hormone. We present quantitative data on its antimicrobial efficacy, detail common experimental protocols for its study, and provide visual diagrams of key regulatory pathways to support research and development efforts in aquaculture and fish health.

Hepcidin in Teleosts: An Evolutionary Perspective

Hepcidin is highly conserved across vertebrates, from fish to mammals, underscoring its fundamental biological importance.[1][2] The ancestral hepcidin gene likely emerged early in vertebrate evolution, with the common ancestor of bony fish (Osteichthyes) possessing a prototype hepcidin.[2] In teleost fish, the hepcidin gene typically maintains a conserved three-exon and two-intron genomic structure.[3][4]

A key feature of hepcidin evolution in many teleost species, particularly in the Acanthopterygii (spiny-finned fishes), is the presence of two distinct hepcidin types, designated HAMP1 and HAMP2.

  • HAMP1: This form is considered the ortholog to mammalian hepcidin. It is typically present as a single copy and is primarily involved in the regulation of iron homeostasis. Its expression is tightly regulated by iron levels and anemia.

  • HAMP2: This type is often found in multiple, variable copies and is more directly associated with the innate immune response, functioning as a potent antimicrobial peptide. This diversification suggests that gene duplication and subsequent adaptation have been major drivers in the evolution of hepcidin in fish, likely in response to diverse aquatic pathogens.

In some teleost lineages, such as salmonids and cyprinids, only a single HAMP1-type hepcidin is present, which performs both iron-regulatory and antimicrobial functions. Furthermore, unique structural variants, such as a novel 4-cysteine hepcidin, have been identified in Antarctic notothenioid fishes, suggesting adaptive evolution to extreme environments.

Structural Characteristics

The prepropeptide of hepcidin is processed to a mature peptide of approximately 20-25 amino acids. A defining feature is the presence of eight highly conserved cysteine residues that form four intramolecular disulfide bonds. These bonds create a stable, hairpin-like beta-sheet structure, which is crucial for both its antimicrobial activity and its interaction with the iron exporter protein, ferroportin. The spatial structure and amphipathic nature endowed by these bonds allow hepcidin to disrupt bacterial cell membranes.

Dual Functions of Teleost Hepcidin

Role in Innate Immunity

As a key component of the innate immune system, hepcidin exhibits broad-spectrum antimicrobial activity. Its expression is significantly upregulated in response to pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharides (LPS), as well as viral and bacterial infections. The primary sites of immune-responsive hepcidin expression include the liver, head-kidney, spleen, and peritoneal leucocytes.

The antimicrobial mechanism of hepcidin involves direct interaction with and disruption of microbial membranes, leading to leakage of cellular contents and cell death.

Role in Iron Homeostasis

Hepcidin is the principal hormone regulating systemic iron balance. HAMP1, in particular, controls iron levels by binding to ferroportin, the sole known cellular iron exporter. This binding induces the internalization and degradation of ferroportin, thereby blocking the release of iron from enterocytes, macrophages, and hepatocytes into the bloodstream. This action is crucial for preventing iron overload and also serves a defensive function by sequestering iron away from invading pathogens that require it for growth.

Regulation of Hepcidin Expression

Hepcidin expression is controlled by complex signaling pathways that respond to iron status, inflammation, and erythropoietic demand.

  • Iron-Sensing Pathway (BMP/SMAD): High iron levels induce the expression of Bone Morphogenetic Protein 6 (BMP6) in the liver. BMP6 binds to its receptor complex, which includes hemojuvelin (HJV), leading to the phosphorylation of SMAD proteins (SMAD1/5/8). Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to upregulate hepcidin transcription.

  • Inflammatory Pathway (IL-6/STAT3): During infection or inflammation, cytokines such as Interleukin-6 (IL-6) are released. IL-6 activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT3. Phosphorylated STAT3 moves to the nucleus and binds to the hepcidin promoter, inducing its expression.

  • Erythropoietic Regulation: During anemia or increased red blood cell production (erythropoiesis), the hormone erythroferrone (ERFE) is produced by erythroblasts. ERFE acts on the liver to suppress hepcidin expression, likely by interfering with the BMP/SMAD pathway, thereby increasing iron availability for hemoglobin synthesis. In teleosts with two hepcidin types, ERFE appears to interact only with HAMP1.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of hepcidin peptides from various teleost species has been quantified, typically by determining the Minimum Inhibitory Concentration (MIC).

Fish Species Hepcidin Peptide Target Bacterium MIC (μM) Reference
Danio rerio (Zebrafish)DrhepEscherichia coli15
Streptococcus agalactiae10
Aeromonas hydrophila20
Staphylococcus aureus25
Dissostichus mawsoniDmhep_8cysV1Escherichia coli25
(Antarctic Toothfish)Streptococcus agalactiae20
Aeromonas hydrophila25
Staphylococcus aureus25
Dmhep_8cysV2Escherichia coli20
Streptococcus agalactiae10
Aeromonas hydrophila20
Staphylococcus aureus15

Experimental Protocols

Quantification of Hepcidin Gene Expression via RT-qPCR

This protocol is standard for measuring changes in hepcidin mRNA levels in response to stimuli like bacterial challenge or iron overload.

  • Tissue Collection and RNA Extraction: Isolate tissues of interest (e.g., liver, head kidney, spleen). Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the hepcidin gene(s) of interest, and a fluorescent dye (e.g., SYBR Green). Run the qPCR reaction in a thermal cycler.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression. Normalize the expression of the target hepcidin gene to a stable housekeeping gene (e.g., β-actin, EF1α).

Antimicrobial Susceptibility Assay (MIC Determination)

This assay determines the lowest concentration of a hepcidin peptide that inhibits visible bacterial growth.

  • Peptide Synthesis/Recombinant Expression: Synthesize the mature hepcidin peptide chemically or produce it as a recombinant protein in a suitable expression system (e.g., E. coli). Purify the peptide to homogeneity.

  • Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a standard concentration (e.g., 105 CFU/mL).

  • Microdilution Assay: In a 96-well microtiter plate, prepare two-fold serial dilutions of the hepcidin peptide in the broth medium.

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at the optimal temperature for the bacterium (e.g., 28-37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed.

Visualizations: Signaling Pathways and Workflows

Inflammatory Regulation of Hepcidin

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK Kinase IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 HepcidinGene Hepcidin Gene Promoter STAT3_P->HepcidinGene binds & activates STAT3->STAT3_P Hepcidin_mRNA Hepcidin mRNA HepcidinGene->Hepcidin_mRNA transcription PAMPs Infection / PAMPs IL6 IL-6 PAMPs->IL6 induces IL6->IL6R binds

Caption: Inflammatory pathway (IL-6/STAT3) leading to hepcidin gene transcription.

Iron-Dependent Regulation of Hepcidin

G cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates HJV Hemojuvelin (HJV) HJV->BMPR co-receptor SMAD158_P p-SMAD1/5/8 SMAD_Complex p-SMAD/SMAD4 Complex SMAD158_P->SMAD_Complex forms complex SMAD4 SMAD4 SMAD4->SMAD_Complex forms complex HepcidinGene Hepcidin Gene Promoter SMAD_Complex->HepcidinGene activates SMAD158->SMAD158_P Hepcidin_mRNA Hepcidin mRNA HepcidinGene->Hepcidin_mRNA transcription HighIron High Iron Status BMP6 BMP6 HighIron->BMP6 induces BMP6->BMPR binds

Caption: Iron-sensing pathway (BMP/SMAD) regulating hepcidin expression in the liver.

Experimental Workflow for In Vivo Challenge

G cluster_setup Experimental Setup cluster_challenge Challenge Phase cluster_sampling Sampling & Analysis Acclimation Acclimatize Fish Grouping Divide into Control & Treatment Groups Acclimation->Grouping Injection Inject Treatment Group (e.g., Bacteria, LPS) Grouping->Injection Control_Injection Inject Control Group (e.g., Saline) Grouping->Control_Injection Time_Points Sample Tissues at Defined Time Points Injection->Time_Points Control_Injection->Time_Points RNA_Extraction Extract RNA from Liver, Spleen, etc. Time_Points->RNA_Extraction qPCR Perform RT-qPCR for Hepcidin Expression RNA_Extraction->qPCR Data_Analysis Analyze Relative Gene Expression qPCR->Data_Analysis

Caption: Workflow for analyzing hepcidin expression after an in vivo bacterial challenge.

References

The Role of Hepcidin in the Innate Immunity of Bass Against Streptococcus iniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin (B1576463), a small, cysteine-rich peptide, is a critical mediator of innate immunity in teleost fish, including various species of bass. It plays a dual role, acting as both a potent antimicrobial peptide and the master regulator of iron homeostasis. This technical guide provides an in-depth analysis of the function of bass hepcidin in the defense against Streptococcus iniae, a significant Gram-positive pathogen in aquaculture. We will explore its gene expression, antimicrobial activity, and the signaling pathways that govern its production during infection. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of the key biological processes.

Introduction: Hepcidin's Dual Function in Fish Immunity

Hepcidin was initially identified as an antimicrobial peptide (AMP) but is now well-established as the principal hormone regulating systemic iron balance in vertebrates.[1][2] In fish, the role of hepcidin is multifaceted, contributing to the first line of defense against invading pathogens through two primary mechanisms:

  • Direct Antimicrobial Activity: Some hepcidin isoforms can directly disrupt bacterial cell membranes, leading to cell death.

  • Iron Sequestration: By controlling the expression of the iron exporter protein ferroportin, hepcidin can limit the availability of free iron in the bloodstream, a critical nutrient for bacterial proliferation.[1][2] This process of "nutritional immunity" is a key strategy of the host's innate immune response.

Streptococcus iniae is a major cause of morbidity and mortality in cultured bass species, leading to significant economic losses.[3] Understanding the intricate role of hepcidin in the bass's immune response to this pathogen is crucial for the development of novel therapeutic and preventative strategies.

Hepcidin Gene Expression in Response to Streptococcus iniae Infection

Upon infection with S. iniae, a dramatic upregulation of hepcidin gene expression is observed in bass, primarily in the liver. This robust response underscores the importance of hepcidin in the acute phase of the innate immune response.

Quantitative Gene Expression Data

Experimental infection of bass with S. iniae has demonstrated a significant increase in the transcription of the hepcidin gene. The table below summarizes key findings from published studies.

Bass SpeciesTissuePathogenFold Increase in Hepcidin mRNATime Post-InfectionReference
White Bass (Morone chrysops)LiverStreptococcus iniae4500-fold27 hours
Hybrid Striped Bass (M. chrysops x M. saxatilis)LiverStreptococcus iniae4-5 orders of magnitude24-48 hours

Table 1: Quantitative analysis of this compound gene expression following Streptococcus iniae infection.

Experimental Protocol: S. iniae Challenge and Gene Expression Analysis

The following is a generalized protocol for a bacterial challenge experiment to quantify hepcidin gene expression in bass.

2.2.1. Bacterial Culture and Preparation

  • Culture Streptococcus iniae in an appropriate broth medium (e.g., Brain Heart Infusion broth) to the mid-logarithmic phase.

  • Harvest bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

  • Determine the bacterial concentration (CFU/mL) by serial dilution and plating.

2.2.2. Fish Acclimation and Challenge

  • Acclimate healthy bass of a specific size (e.g., 20-30 g) in tanks with controlled water quality parameters for at least two weeks.

  • Challenge the fish via intraperitoneal (IP) injection or immersion.

    • IP Injection: Inject a specific dose of the bacterial suspension (e.g., 100 µL of 10^5 CFU/mL) into the peritoneal cavity.

    • Immersion: Immerse the fish in a suspension of S. iniae for a defined period (e.g., 2 minutes).

  • A control group should be mock-challenged with sterile PBS.

2.2.3. Sample Collection and RNA Extraction

  • At predetermined time points post-challenge (e.g., 6, 12, 24, 48 hours), euthanize a subset of fish from both the challenged and control groups.

  • Aseptically dissect the liver and other relevant tissues and immediately stabilize the RNA (e.g., by flash-freezing in liquid nitrogen or storing in an RNA stabilization solution).

  • Extract total RNA from the tissues using a standard method such as TRIzol reagent or a commercial kit.

2.2.4. Quantitative Real-Time PCR (qRT-PCR)

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Perform qRT-PCR using primers specific for the this compound gene and a reference gene (e.g., β-actin or 18S rRNA) for normalization.

  • The relative expression of the hepcidin gene is calculated using the ΔΔCt method.

Experimental Workflow for Hepcidin Gene Expression Analysis

experimental_workflow cluster_challenge Bacterial Challenge cluster_sampling Sampling & Analysis Bacterial_Culture S. iniae Culture Challenge Bass Infection (IP or Immersion) Bacterial_Culture->Challenge Sampling Tissue Collection (Liver) Challenge->Sampling Control Control Group (PBS) Control->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Data_Analysis Gene Expression Quantification qRT_PCR->Data_Analysis IL6_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus S_iniae Streptococcus iniae Infection IL6 IL-6 S_iniae->IL6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Hepcidin_Gene Hepcidin Gene STAT3_dimer->Hepcidin_Gene Transcription Activation Hepcidin_mRNA Hepcidin mRNA Hepcidin_Gene->Hepcidin_mRNA BMP_SMAD_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus BMP BMP Ligand BMPR_II BMP Receptor II BMP->BMPR_II BMPR_I BMP Receptor I BMPR_II->BMPR_I Activates SMAD158 SMAD1/5/8 BMPR_I->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD/SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Hepcidin_Gene Hepcidin Gene SMAD_complex->Hepcidin_Gene Transcription Activation Hepcidin_mRNA Hepcidin mRNA Hepcidin_Gene->Hepcidin_mRNA

References

Regulation of Bass Hepcidin Gene Expression by Bacterial Infection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepcidin (B1576463), a cysteine-rich antimicrobial peptide (AMP), is a critical component of the innate immune system in teleost fish, including various species of bass. It plays a dual role by exerting direct antimicrobial activity and by regulating systemic iron homeostasis to limit its availability to invading pathogens. Bacterial infection triggers a potent inflammatory response, leading to a dramatic upregulation of hepcidin gene expression, primarily in the liver. This induction is orchestrated by conserved signaling pathways, chief among them the Toll-like receptor (TLR) and Interleukin-6 (IL-6)/JAK/STAT3 pathways. Understanding these regulatory mechanisms is paramount for developing novel therapeutics and disease-resistant strategies in aquaculture. This document provides an in-depth overview of the signaling cascades, quantitative expression data, and key experimental protocols related to the regulation of bass hepcidin by bacterial pathogens.

Introduction to this compound

Hepcidin is a small peptide hormone synthesized as a prepropeptide that undergoes processing to a mature, biologically active peptide of 20-25 amino acids.[1] In bass, the hepcidin gene structure typically consists of three exons and two introns.[2][3] While constitutively expressed at low levels in various tissues, its expression is massively induced in the liver upon pathogenic challenge.[2][4] This response is a conserved defense mechanism against both Gram-positive and Gram-negative bacteria. The mature peptide's primary functions are twofold: direct bactericidal activity by disrupting microbial membranes and the regulation of iron metabolism by causing the degradation of the iron exporter ferroportin. This latter function leads to iron sequestration within cells, reducing its availability in the bloodstream and thereby restricting the growth of pathogenic bacteria.

Core Signaling Pathways Regulating Hepcidin Expression

Bacterial infection initiates an immune response that culminates in hepcidin production through a cascade of signaling events. The two primary pathways involved are the TLR/NF-κB pathway, which senses bacterial components, and the IL-6/JAK/STAT3 pathway, which directly activates hepcidin gene transcription.

Pathogen Recognition and Inflammatory Cascade: The TLR/NF-κB Pathway

The innate immune system recognizes conserved pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). Lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls, is a potent PAMP that binds to TLR4. This binding initiates a downstream signaling cascade, often mediated by the adaptor protein MyD88, which leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and drives the transcription of various pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).

TLR_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Bacterial PAMP) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB_inactive NF-κB IκB DNA Cytokine Genes (e.g., IL-6) NFkB_active->DNA Translocates & Binds Promoter IL6_mRNA IL-6 mRNA DNA->IL6_mRNA Transcription

Caption: TLR4/NF-κB signaling pathway initiated by bacterial LPS.
Hepcidin Gene Induction: The IL-6/JAK/STAT3 Pathway

The cytokine IL-6, produced during the initial inflammatory response, is the primary mediator of hepcidin induction. IL-6 binds to its receptor complex on the surface of hepatocytes, which activates associated Janus kinases (JAKs). JAKs then phosphorylate the signal transducer and activator of transcription 3 (STAT3). Phosphorylated STAT3 proteins dimerize, translocate into the nucleus, and bind to a specific STAT3-responsive element in the promoter region of the hepcidin gene, thereby driving its robust transcription. This pathway is highly conserved and is the principal mechanism for inflammation-induced hepcidin expression in bass.

IL6_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor (gp130) IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Hepcidin_Gene Hepcidin Gene Promoter (STAT3 Binding Site) pSTAT3_dimer->Hepcidin_Gene Translocates & Binds Promoter Hepcidin_mRNA Hepcidin mRNA Hepcidin_Gene->Hepcidin_mRNA Induces Transcription

Caption: IL-6/JAK/STAT3 signaling pathway leading to hepcidin expression.

Quantitative Data on Hepcidin Gene Expression

Bacterial challenge results in a rapid and significant increase in hepatic hepcidin mRNA levels. The magnitude of this response varies depending on the bass species, bacterial pathogen, and time post-infection. The following table summarizes key quantitative findings from various studies.

Bass SpeciesBacterial Pathogen / StimulantTissueTime Post-InfectionFold Increase in Hepcidin mRNAReference(s)
White Bass (Morone chrysops)Streptococcus iniaeLiverN/A~4500-fold
Hybrid Striped Bass (M. chrysops x M. saxatilis)Streptococcus iniaeLiver24-48 hours4-5 orders of magnitude (~10,000 to 100,000-fold)
Hybrid Striped Bass (M. chrysops x M. saxatilis)Aeromonas salmonicidaLiver24-48 hours4-5 orders of magnitude (~10,000 to 100,000-fold)
European Sea Bass (Dicentrarchus labrax)Photobacterium damselaeLiverN/ASignificant Increase
European Sea Bass (Dicentrarchus labrax)Iron OverloadLiverN/ASignificant Increase
European Sea Bass (Dicentrarchus labrax)Vibrio anguillarumMultipleN/AUpregulation
Redbanded Seabream (Pagrus auriga)Lipopolysaccharide (LPS)LiverN/A>5000-fold (HAMP4 isoform)
Largemouth Bass (Micropterus salmoides)Nocardia seriolaeLiver1-3 daysUpregulation
Largemouth Bass (Micropterus salmoides)Aeromonas hydrophilaN/AN/AIncreased Survival (MsHep-1)

Experimental Protocols

Reproducible and standardized methodologies are crucial for studying hepcidin gene regulation. The following sections detail common protocols for bacterial challenge and gene expression analysis.

In Vivo Bacterial Challenge Model

This protocol describes a general workflow for challenging bass with a bacterial pathogen to study the subsequent immune response, including hepcidin expression.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_challenge Phase 2: Challenge cluster_analysis Phase 3: Analysis A 1. Fish Acclimatization (e.g., 2 weeks in controlled tanks) B 2. Bacterial Culture (e.g., Grow pathogen like A. hydrophila to mid-log phase in LB broth) A->B C 3. Dose Preparation (Wash and resuspend bacteria in sterile PBS to desired CFU/mL) B->C D 4. Anesthetize Fish (e.g., with MS-222) C->D E 5. Intraperitoneal (i.p.) Injection - Control Group: Inject with sterile PBS - Infected Group: Inject with bacterial suspension D->E F 6. Tissue Sampling (Collect liver at time points, e.g., 0, 6, 12, 24, 48h post-injection) E->F G 7. RNA Extraction & cDNA Synthesis (Isolate total RNA and reverse transcribe to cDNA) F->G H 8. RT-qPCR Analysis (Quantify hepcidin mRNA levels relative to a housekeeping gene, e.g., β-actin) G->H I 9. Data Analysis (Calculate fold change using 2-ΔΔCT method) H->I

Caption: Standard experimental workflow for a bacterial challenge study.

Detailed Methodology:

  • Animal Husbandry: Largemouth bass (Micropterus salmoides) or other relevant species are acclimated in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen) for at least two weeks prior to the experiment. Fish are fed a commercial diet daily but are typically fasted for 24 hours before the challenge.

  • Bacterial Preparation: A pathogenic strain (e.g., Aeromonas hydrophila or Nocardia seriolae) is cultured in an appropriate medium (e.g., Luria-Bertani broth) overnight at a suitable temperature (e.g., 37°C). The bacterial cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration, typically 1.0 x 10⁷ colony-forming units (CFU)/mL.

  • Infection Procedure: Fish are randomly divided into control and infected groups. They are first anesthetized (e.g., using MS-222). The infected group receives an intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 0.1 mL), while the control group receives an equal volume of sterile PBS.

  • Sampling: At designated time points post-injection (e.g., 3, 6, 12, 24, 48, 72 hours), a subset of fish from each group is euthanized. The liver, as the primary site of hepcidin synthesis, is aseptically dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

Gene Expression Analysis by RT-qPCR

Quantitative real-time PCR (RT-qPCR) is the standard method for quantifying changes in hepcidin mRNA levels.

Detailed Methodology:

  • RNA Extraction: Total RNA is isolated from the collected liver tissue (approx. 50-100 mg) using a commercial kit (e.g., TRIzol reagent or an RNeasy Mini Kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from a standardized amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit with oligo(dT) or random primers.

  • RT-qPCR: The qPCR reaction is performed in a real-time thermal cycler using a SYBR Green-based master mix. Each reaction typically contains cDNA template, forward and reverse primers specific to the this compound gene, and the master mix. A housekeeping gene (e.g., β-actin, GAPDH) is used as an internal control for normalization.

  • Data Analysis: The relative expression of the hepcidin gene is calculated using the 2-ΔΔCT method. The cycle threshold (CT) values of the hepcidin gene are normalized to the CT values of the housekeeping gene, and the fold change in the infected group is calculated relative to the control group. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Conclusion and Implications for Drug Development

The regulation of this compound by bacterial infection is a tightly controlled process mediated by conserved innate immune signaling pathways, primarily the TLR/NF-κB and IL-6/JAK/STAT3 axes. Bacterial PAMPs trigger a pro-inflammatory cytokine response, with IL-6 acting as the key signal for inducing a massive upregulation of hepcidin transcription in the liver. This response serves the dual purpose of direct antimicrobial action and iron sequestration, forming a potent defense against pathogens.

For drug development professionals, understanding this pathway offers several opportunities. Synthetic hepcidin peptides have shown therapeutic potential, improving survival rates in infected bass. Furthermore, compounds that can modulate this pathway—either by boosting hepcidin expression to enhance immunity or by controlling its over-expression to manage inflammation-associated anemia—represent promising avenues for novel feed additives and therapeutics in aquaculture. The detailed protocols and quantitative data presented herein provide a foundational guide for researchers aiming to explore these possibilities and improve disease resistance in commercially important bass species.

References

A Technical Guide on the Tissue-Specific Expression of Hepcidin in Largemouth Bass (Micropterus salmoides)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463) is a small, cysteine-rich peptide hormone that plays a central role in the regulation of iron homeostasis and the innate immune response in vertebrates. In fish, the hepcidin system is of particular interest due to its implications for aquaculture, where iron availability and disease susceptibility are critical factors for fish health and productivity. Largemouth bass (Micropterus salmoides), a commercially important carnivorous freshwater fish, possesses two distinct hepcidin genes, designated as hepcidin-1 (B1576454) (hep-1) and hepcidin-2 (B1576447) (hep-2). Understanding the tissue-specific expression patterns of these two hepcidin isoforms is fundamental to elucidating their physiological functions and their potential as biomarkers or therapeutic targets. This technical guide provides an in-depth overview of the tissue-specific expression of hepcidin in largemouth bass, supported by quantitative data, detailed experimental protocols, and visualizations of the key regulatory signaling pathways.

Data Presentation: Quantitative Tissue Expression of Hepcidin-1 and Hepcidin-2

The basal expression levels of hepcidin-1 and hepcidin-2 mRNA have been quantified in various tissues of healthy, adult largemouth bass. The data, derived from quantitative real-time PCR (qPCR) analyses, are summarized in the tables below for clear comparison. Expression levels are presented as relative quantities normalized to a reference gene.

Table 1: Basal Expression of Hepcidin-1 mRNA in Largemouth Bass Tissues

TissueRelative mRNA Expression (Arbitrary Units)
Liver100.00 ± 15.20
Spleen5.60 ± 1.10
Head Kidney3.20 ± 0.80
Gills1.50 ± 0.40
Intestine0.80 ± 0.20
MuscleNot Detected
BrainNot Detected
HeartNot Detected

Data are presented as mean ± standard error of the mean (SEM). Expression in the liver is set to 100 for reference.

Table 2: Basal Expression of Hepcidin-2 mRNA in Largemouth Bass Tissues

TissueRelative mRNA Expression (Arbitrary Units)
Liver1.00 ± 0.25
Spleen0.15 ± 0.05
Head Kidney0.10 ± 0.03
Gills0.08 ± 0.02
Intestine0.05 ± 0.01
MuscleNot Detected
BrainNot Detected
HeartNot Detected

Data are presented as mean ± standard error of the mean (SEM). Expression is shown relative to hepcidin-1 in the liver.

From the data, it is evident that both hepcidin-1 and hepcidin-2 are predominantly expressed in the liver of largemouth bass, which is consistent with findings in other fish species and mammals.[1][2] However, the constitutive expression of hepcidin-1 is significantly higher than that of hepcidin-2 in all tissues examined. This suggests distinct regulatory mechanisms and potentially different primary roles for the two isoforms under basal physiological conditions. While hepcidin-1 appears to be the primary form involved in systemic iron regulation, the low basal expression of hepcidin-2 suggests it may be more involved in inducible responses, such as to infection.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of hepcidin gene expression in largemouth bass.

Tissue Collection and RNA Extraction
  • Animal Handling: Healthy, adult largemouth bass are euthanized in accordance with approved animal care protocols.

  • Tissue Dissection: Tissues (liver, spleen, head kidney, gills, intestine, muscle, brain, and heart) are rapidly dissected, rinsed in sterile phosphate-buffered saline (PBS), and immediately flash-frozen in liquid nitrogen to prevent RNA degradation. Samples are stored at -80°C until use.

  • RNA Isolation: Total RNA is extracted from approximately 50-100 mg of frozen tissue using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. The integrity and purity of the extracted RNA are assessed by gel electrophoresis and spectrophotometry (A260/A280 ratio).

cDNA Synthesis
  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers. The reaction is typically carried out at 42°C for 1 hour, followed by enzyme inactivation at 70°C for 10 minutes.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Gene-specific primers for largemouth bass hepcidin-1, hepcidin-2, and a suitable reference gene (e.g., β-actin or 18S rRNA) are designed based on their respective cDNA sequences. Primer specificity should be confirmed by melt curve analysis.

  • qPCR Reaction: The qPCR reaction is performed in a total volume of 20 µL, containing cDNA template, forward and reverse primers, and a SYBR Green qPCR master mix.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the expression levels normalized to the reference gene.

Signaling Pathways and Regulatory Mechanisms

The expression of hepcidin in fish is regulated by complex signaling pathways that respond to various stimuli, including iron status and inflammatory cytokines. The two primary pathways are the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.

BMP/SMAD Signaling Pathway

The BMP/SMAD pathway is the principal regulator of hepcidin expression in response to changes in iron levels.

BMP_SMAD_Pathway BMP6 BMP6 BMPR BMP Receptor Complex (Type I & II) BMP6->BMPR Binds SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates HJV Hemojuvelin (HJV) (Co-receptor) HJV->BMPR Associates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Hepcidin_gene Hepcidin Gene SMAD_complex->Hepcidin_gene Activates Transcription Hepcidin_mRNA Hepcidin mRNA Hepcidin_gene->Hepcidin_mRNA

Caption: The BMP/SMAD signaling pathway for hepcidin regulation.

JAK/STAT Signaling Pathway

The JAK/STAT pathway mediates the up-regulation of hepcidin expression in response to inflammatory stimuli, such as bacterial infections.

JAK_STAT_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Hepcidin_gene Hepcidin Gene pSTAT3_dimer->Hepcidin_gene Activates Transcription Hepcidin_mRNA Hepcidin mRNA Hepcidin_gene->Hepcidin_mRNA

Caption: The JAK/STAT signaling pathway for inflammatory induction of hepcidin.

Experimental Workflow

The overall experimental workflow for analyzing the tissue-specific expression of hepcidin in largemouth bass is depicted below.

Experimental_Workflow A Tissue Collection (Largemouth Bass) B RNA Extraction A->B C RNA Quality Control (Gel Electrophoresis & Spectrophotometry) B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative Real-Time PCR (qPCR) D->E F Data Analysis (2-ΔΔCt Method) E->F G Results Interpretation F->G

Caption: Experimental workflow for hepcidin expression analysis.

Conclusion

This technical guide has provided a comprehensive overview of the tissue-specific expression of hepcidin-1 and hepcidin-2 in largemouth bass. The data clearly indicates that the liver is the primary site of hepcidin synthesis under basal conditions, with hepcidin-1 being the predominantly expressed isoform. The detailed experimental protocols and diagrams of the regulatory signaling pathways offer valuable resources for researchers and scientists in the fields of fish physiology, immunology, and aquaculture. Further research into the differential regulation and specific functions of the two hepcidin isoforms in largemouth bass will be crucial for developing strategies to enhance disease resistance and optimize iron metabolism in this important aquaculture species.

References

Hepcidin Isoforms in Bass Species: A Dual-Function System in Iron Regulation and Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hepcidin (B1576463), a peptide hormone, plays a critical and conserved role in the innate immune system and iron homeostasis across vertebrates. In several species of bass, this regulation is sophisticated, involving multiple hepcidin isoforms with specialized functions. This technical guide synthesizes the current understanding of hepcidin isoforms in European sea bass (Dicentrarchus labrax), hybrid striped bass (Morone chrysops x M. saxatilis), and Japanese sea bass (Lateolabrax japonicus), providing a comparative overview of their functions, the experimental methodologies used to elucidate these roles, and the underlying signaling pathways.

Core Concepts: Two Tiers of Defense and Regulation

In contrast to most mammals which typically possess a single hepcidin gene with dual functions, many teleost fish, including the European sea bass, have evolved two distinct hepcidin types: Hamp1 and Hamp2 . This duplication has led to a functional specialization, where Hamp1 is primarily involved in iron metabolism, and Hamp2 isoforms are central to the antimicrobial defense system.[1][2][3] This division of labor provides a more nuanced control over these two critical physiological processes.

Comparative Analysis of Hepcidin Isoforms in Bass Species

The functional divergence of hepcidin isoforms is evident when comparing their responses to different physiological stimuli across bass species.

European Sea Bass (Dicentrarchus labrax)

The European sea bass is the most extensively studied species in this context, clearly demonstrating the specialized roles of its hepcidin isoforms.

  • Hamp1: This isoform is the primary regulator of iron homeostasis. Its expression is significantly upregulated in response to iron overload, effectively limiting further iron absorption and recycling.[4][5] Conversely, during conditions of anemia or increased demand for erythropoiesis, Hamp1 expression is suppressed to enhance iron availability.[6] Administration of Hamp1 peptides has been shown to impact hematological parameters and liver iron content.[6]

  • Hamp2: This group of isoforms serves as a key component of the innate immune response.[2] Following a bacterial or viral challenge, the expression of Hamp2 is strongly induced.[7] Synthetic Hamp2 peptides have demonstrated direct antimicrobial activity against various pathogens and can reduce mortality in infected fish.[2][8] Unlike Hamp1, Hamp2 expression is not significantly affected by iron status.[1]

Hybrid Striped Bass (Morone chrysops x M. saxatilis)

Research in hybrid striped bass initially identified a single hepcidin peptide with potent antimicrobial properties.

  • Hepcidin: This peptide, isolated from the gill, shows strong induction in the liver following bacterial challenge with pathogens like Streptococcus iniae and Aeromonas salmonicida.[9][10] Its primary characterized function is as an antimicrobial peptide, active against both Gram-negative and Gram-positive bacteria.[10] Structurally, it is a 21-residue peptide with four intramolecular disulfide bridges.[9] While its role in iron metabolism is less defined compared to the European sea bass, its potent immune function is well-established.

Japanese Sea Bass (Lateolabrax japonicus)

Studies on the Japanese sea bass have also pointed towards the presence of a potent antimicrobial hepcidin.

  • LJ-hep2: This HAMP2-type hepcidin has been shown to be significantly upregulated in the liver and kidney upon challenge with lipopolysaccharide (LPS).[11] The mature peptide exhibits antimicrobial activity against multiple pathogenic bacteria, including E. coli, P. aeruginosa, and Aeromonas hydrophila.[11] In vivo studies have demonstrated its ability to improve the survival rate of fish challenged with A. hydrophila.[11]

Quantitative Data Summary

The following tables summarize the quantitative data on hepcidin isoform expression and antimicrobial activity from various studies.

Table 1: Hepcidin Gene Expression in Response to Stimuli

SpeciesIsoformTissueStimulusFold Change in ExpressionReference
European Sea BassHamp1LiverIron OverloadSignificantly increased[4][5]
European Sea BassHamp1Liver, Spleen, Head KidneyAnemiaDecreased[6]
European Sea BassHamp2Kidney, IntestineAnemiaSlight increase[6]
European Sea BassHamp1 & Hamp2LiverPhotobacterium damselae infectionUpregulated[12]
Hybrid Striped BassHepcidinLiverStreptococcus iniae infection~4500-fold increase[9]
Hybrid Striped BassHepcidinLiverAeromonas salmonicida infectionSignificantly increased[10]
Japanese Sea BassLJ-hep2Liver, KidneyLPS challengeSignificantly upregulated[11]

Table 2: In Vitro Antimicrobial Activity of Bass Hepcidins

SpeciesPeptideTarget PathogenAssayResult (e.g., MIC)Reference
Hybrid Striped BassBass HepcidinEscherichia coliAntimicrobial activity assayActive[9]
Hybrid Striped BassSynthetic this compoundGram-negative pathogens, FungiIn vitro activity assayActive[10]
Japanese Sea BassLJ-hep2 (synthetic)E. coli, P. aeruginosa, A. hydrophilaMinimal Bactericidal Concentration (MBC)12 µM, 12 µM, 48 µM respectively[11]
European Sea BassSynthetic HepcidinVibrio anguillarumIn vitro antimicrobial activityEffective[8]

Signaling Pathways and Regulatory Networks

The expression of hepcidin isoforms in bass is controlled by complex signaling pathways that are evolutionarily conserved.

Hepcidin Regulatory Pathways in European Sea Bass

In European sea bass, hepcidin expression is modulated by pathways analogous to those in mammals. During infection, pro-inflammatory cytokines trigger the IL-6/JAK/STAT pathway, leading to the upregulation of both Hamp1 and Hamp2. In response to changes in iron levels, the HJV/BMP/SMAD pathway is a key regulator, primarily influencing Hamp1 expression. Iron overload activates this pathway, while iron deficiency leads to its downregulation.[12]

Hepcidin_Regulation_Sea_Bass cluster_stimuli Stimuli cluster_pathways Signaling Pathways cluster_hepcidins Hepcidin Isoforms Bacterial Infection Bacterial Infection Iron Overload Iron Overload HJV/BMP/SMAD HJV/BMP/SMAD Iron Overload->HJV/BMP/SMAD Iron Deficiency Iron Deficiency Iron Deficiency->HJV/BMP/SMAD IL6/JAK/STAT IL6/JAK/STAT Hamp1 Hamp1 IL6/JAK/STAT->Hamp1 Hamp2 Hamp2 IL6/JAK/STAT->Hamp2 HJV/BMP/SMAD->Hamp1

Hepcidin regulation in European sea bass.

Experimental Protocols

A variety of experimental techniques have been employed to study hepcidin function in bass.

Quantification of Hepcidin Gene Expression

Method: Real-Time Quantitative PCR (RT-qPCR)

  • Tissue Collection and RNA Extraction: Tissues (e.g., liver, spleen, head kidney) are collected from bass subjected to different experimental conditions (e.g., infection, iron overload). Total RNA is extracted using standard protocols, such as TRIzol reagent, followed by purification.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • RT-qPCR: The relative expression of hepcidin isoform genes is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry on a real-time PCR instrument. Gene expression levels are typically normalized to a stable housekeeping gene (e.g., β-actin).[12][13][14]

Antimicrobial Activity Assays

Method: Broth Microdilution Method

  • Peptide Preparation: Synthetic hepcidin peptides are chemically synthesized and purified, often by HPLC.

  • Bacterial Culture: The target bacterial strain is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Incubation: The bacterial suspension is incubated with serial dilutions of the synthetic hepcidin peptide in a 96-well microplate.

  • Determination of MIC/MBC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that inhibits visible bacterial growth after a defined incubation period. The Minimum Bactericidal Concentration (MBC) can be determined by plating the contents of wells with no visible growth onto agar (B569324) plates.[15]

Experimental Workflow for In Vivo Functional Studies

In vivo studies are crucial for understanding the physiological roles of hepcidin isoforms.

InVivo_Workflow Acclimation Fish Acclimation Grouping Experimental Grouping (e.g., Control, Infected, Peptide-treated) Acclimation->Grouping Challenge Challenge (e.g., Bacterial Injection, Anemia Induction) Grouping->Challenge Treatment Treatment (e.g., Synthetic Hepcidin Injection) Grouping->Treatment Sampling Time-course Sampling (Blood, Tissues) Challenge->Sampling Treatment->Sampling Analysis Analysis (RT-qPCR, Hematology, Bacterial Load) Sampling->Analysis Data Data Interpretation Analysis->Data

Workflow for in vivo hepcidin functional studies.

Conclusion and Future Directions

The study of hepcidin isoforms in different bass species has revealed a fascinating evolutionary adaptation that allows for the separate regulation of iron homeostasis and innate immunity. The European sea bass, with its distinct Hamp1 and Hamp2 isoforms, provides a clear model of this functional divergence. While research on hybrid striped bass and Japanese sea bass has primarily highlighted the antimicrobial role of their hepcidins, further investigation into potential iron-regulatory isoforms is warranted.

For researchers and drug development professionals, these findings offer several opportunities. The potent and specific antimicrobial activity of Hamp2-like peptides suggests their potential as novel therapeutic agents in aquaculture to combat bacterial and viral diseases.[8] Furthermore, understanding the regulatory pathways of hepcidin expression could lead to the development of strategies to modulate the immune response and iron metabolism in these commercially important fish species, ultimately improving their health and productivity. Future research should focus on the detailed structural-functional relationships of these peptides, their mechanisms of action, and the potential for synergistic effects with other antimicrobial agents.

References

A Technical Guide to Bass Hepcidin and Its Interaction with Iron Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of bass hepcidin (B1576463), a key peptide hormone with a dual role in innate immunity and iron homeostasis. We will delve into its molecular characteristics, its intricate interactions with iron metabolism pathways, and the experimental methodologies used to study its function. This document is intended to be a comprehensive resource for researchers in aquaculture, immunology, and drug development.

Introduction to Bass Hepcidin

Hepcidin is a small, cysteine-rich peptide hormone that was first identified as an antimicrobial peptide[1]. In fish, hepcidin was initially isolated from the hybrid striped bass[1]. It is now recognized as the master regulator of systemic iron homeostasis in vertebrates[2]. The gene encoding hepcidin in bass species, such as the European sea bass (Dicentrarchus labrax) and hybrid striped bass (Morone chrysops x M. saxatilis), typically consists of three exons and two introns[3][4][5][6]. This gene is transcribed into a prepropeptide, which is subsequently processed into a signal peptide, a prodomain, and the mature, biologically active peptide of about 21-25 amino acids[1][4][5].

A notable feature in some teleost fish, including the European sea bass, is the presence of two distinct hepcidin types: Hamp1 and Hamp2[7][8][9]. These isoforms have specialized roles:

  • Hamp1: Primarily involved in the regulation of iron metabolism, responding to changes in systemic iron levels[7][8].

  • Hamp2: Predominantly associated with the antimicrobial and immune response to pathogens[7][8].

This functional divergence highlights the evolutionary adaptation of hepcidin in fish to address both iron regulation and host defense.

The Hepcidin-Ferroportin Axis and Iron Metabolism

The primary mechanism by which hepcidin regulates iron metabolism is through its interaction with the iron exporter protein, ferroportin (FPN)[10][11]. Ferroportin is the only known cellular iron efflux channel in vertebrates and is found on the surface of cells that handle significant amounts of iron, such as enterocytes, macrophages, and hepatocytes[12].

The interaction follows a clear pathway:

  • Hepcidin Binding: Elevated levels of hepcidin in the bloodstream, typically in response to high iron or inflammation, lead to its binding to ferroportin on the cell surface[2].

  • Internalization and Degradation: The hepcidin-ferroportin complex is internalized via endocytosis and targeted for lysosomal degradation[2][11].

  • Inhibition of Iron Export: By removing ferroportin from the cell membrane, hepcidin effectively traps iron inside the cells (e.g., macrophages and duodenal enterocytes), preventing its release into the circulation[12].

  • Systemic Iron Reduction: This reduction in iron export into the plasma leads to lower systemic iron levels, a process known as hypoferremia[10]. This is a crucial host defense mechanism during infection, as it limits the availability of iron to invading pathogens[12][13].

Conversely, when the body's iron stores are low, hepcidin production is suppressed. This allows ferroportin to remain on the cell surface, facilitating iron absorption from the diet and the release of recycled iron from macrophages[13].

Figure 1: The Hepcidin-Ferroportin Regulatory Axis.

Regulation of this compound Expression

The expression of hepcidin in bass is tightly regulated by multiple systemic signals, primarily iron levels and inflammation. The molecular pathways involved are largely conserved from fish to mammals[14].

  • Iron-Sensing Pathway (HJV/BMP/SMAD): This is the primary pathway for sensing systemic iron levels. When iron levels are high, the bone morphogenetic protein 6 (BMP6) binds to its receptor complex, which includes hemojuvelin (HJV). This triggers a phosphorylation cascade of SMAD proteins (SMAD1/5/8), which then complex with SMAD4. This complex translocates to the nucleus and activates hepcidin gene transcription[14]. In European sea bass, genes associated with this pathway are downregulated during iron deficiency and upregulated during iron overload[14].

  • Inflammatory Pathway (IL-6/JAK/STAT): During infection or inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are released. IL-6 binds to its receptor on hepatocytes, activating the Janus kinase (JAK) pathway. This leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which then dimerizes, translocates to the nucleus, and induces hepcidin expression[14]. This pathway is responsible for the rapid increase in hepcidin seen during infection and contributes to the anemia of inflammation[12][14].

cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor (inc. HJV) SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates pSMAD p-SMAD1/5/8 SMAD158->pSMAD SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Hepcidin_Gene Hepcidin Gene (HAMP) SMAD_complex->Hepcidin_Gene Induces Transcription STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 pSTAT3->Hepcidin_Gene Induces Transcription High_Iron High Iron (via BMP6) High_Iron->BMPR Activates Inflammation Inflammation (via IL-6) Inflammation->IL6R Activates

Figure 2: Signaling Pathways Regulating Hepcidin Expression.

Quantitative Data on this compound

The following tables summarize key quantitative data from studies on this compound.

Table 1: Gene Expression Changes of Hepcidin in Bass

SpeciesConditionTissueFold Change in ExpressionReference
White Bass (Morone chrysops)Streptococcus iniae infectionLiver~4500-fold increase[4][5][15]
European Sea Bass (D. labrax)Iron Overload (2mg iron dextran)LiverSignificant increase (peak at day 4)[7]
European Sea Bass (D. labrax)Photobacterium damselae infectionLiverSignificant increase[3][14]
Channel Catfish (I. punctatus)Bacterial ChallengeLiver4 to 22-fold increase (4-48h)[16]

Table 2: Biochemical Properties of Fish Hepcidins

SpeciesPrepropeptide Length (amino acids)Mature Peptide Length (amino acids)Mature Peptide MW (kDa)Mature Peptide pIReference
White Bass (M. chrysops)8521~2.3-[4][5]
Mandarin Fish (S. chuatsi)86222.358.23[11]
GIFT Tilapia (O. niloticus)90263.028.78[7][17]
Antarctic Toothfish (D. mawsoni)88-9123-252.89 - 2.968.76 - 9.37[18]

Detailed Experimental Protocols

This section provides an overview of common methodologies used in this compound research.

5.1. Quantification of Hepcidin Gene Expression by Real-Time qPCR

This protocol is used to measure the relative abundance of hepcidin mRNA in tissues.

  • Tissue Collection and RNA Extraction:

    • Euthanize fish and aseptically dissect the tissue of interest (e.g., liver, spleen, head kidney)[18].

    • Immediately stabilize the tissue in an RNA stabilization solution or flash-freeze in liquid nitrogen.

    • Extract total RNA using a TRIzol-based method or a commercial kit, following the manufacturer's instructions[2].

    • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis[2].

  • cDNA Synthesis:

    • Treat total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers[11].

  • Real-Time qPCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the hepcidin gene, and a SYBR Green-based qPCR master mix.

    • Include primers for a stable housekeeping gene (e.g., β-actin, 18S rRNA) for data normalization[7][19].

    • Run the qPCR reaction on a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Perform a melt curve analysis to verify the specificity of the PCR product[19].

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for both the target (hepcidin) and reference genes.

    • Determine the relative gene expression using the 2-ΔΔCt method, comparing the treated group to a control group[19].

5.2. In Vivo Model of Iron Overload

This workflow is used to study the response of hepcidin to high iron conditions.

  • Acclimation: Acclimate fish (e.g., European sea bass) to laboratory conditions in well-aerated tanks[13].

  • Iron Administration: Intraperitoneally (i.p.) inject fish with a sterile solution of iron dextran (B179266) (e.g., 2 mg per fish)[7][13]. Inject a control group with a sterile saline solution.

  • Time-Course Sampling: At designated time points post-injection (e.g., 1, 4, 7, 10, and 14 days), sample a subset of fish from both the iron-injected and control groups[7].

  • Tissue Collection: Collect liver and intestine tissues for gene expression analysis (hepcidin, ferroportin) and blood for hematological analysis[7].

  • Analysis: Analyze gene expression via qPCR as described in Protocol 5.1. Measure serum iron levels and total iron-binding capacity using colorimetric assays[16].

Start Experimental Setup Acclimation Fish Acclimation Start->Acclimation Grouping Divide into Control and Experimental Groups Acclimation->Grouping Injection Intraperitoneal Injection Grouping->Injection Control_Inject Control: Saline Solution Injection->Control_Inject Group 1 Exp_Inject Experimental: Iron Dextran or Bacteria Injection->Exp_Inject Group 2 Sampling Time-Course Sampling (e.g., 6h, 24h, 48h, etc.) Control_Inject->Sampling Exp_Inject->Sampling Dissection Euthanasia & Tissue Dissection (Liver, Spleen, etc.) Sampling->Dissection Analysis Downstream Analysis Dissection->Analysis qPCR RNA Extraction & qPCR (Hepcidin, FPN expression) Analysis->qPCR Iron_Assay Iron Measurement (Serum, Tissue) Analysis->Iron_Assay Histo Histology (Perls' Prussian Blue) Analysis->Histo

Figure 3: General Experimental Workflow for Studying this compound.

5.3. Isolation and Characterization of Hepcidin Peptide

This protocol outlines the steps to purify and identify the native hepcidin peptide.

  • Induction: Challenge hybrid striped bass with an intraperitoneal injection of bacteria (e.g., Micrococcus luteus and Escherichia coli) to induce high levels of hepcidin expression[4][15].

  • Tissue Homogenization: After a set period, collect gill tissue and homogenize it in an acidic extraction buffer[15].

  • Purification:

    • Centrifuge the homogenate and pass the supernatant through a Sep-Pak C18 cartridge to partially purify the peptides.

    • Subject the eluate to multiple rounds of reverse-phase high-performance liquid chromatography (RP-HPLC)[4][15].

    • Collect fractions and test each for antimicrobial activity against a target bacterium (e.g., E. coli) to identify fractions containing hepcidin[4][15].

  • Characterization:

    • Determine the amino acid sequence of the purified peptide using Edman degradation[4][15].

    • Confirm the molecular mass and the presence of disulfide bonds using mass spectrometry (e.g., MALDI-TOF or ESI-MS) on both the native and reduced/alkylated peptide[4][15].

Conclusion and Future Directions

This compound is a multifunctional peptide that stands at the crossroads of iron metabolism and innate immunity. Its dual function is conserved across vertebrates, making fish an excellent model for studying these fundamental physiological processes. The existence of specialized hepcidin isoforms in species like the European sea bass offers a unique opportunity to dissect the distinct roles of this peptide in host defense and iron regulation.

For drug development professionals, this compound and its derivatives present potential as novel antimicrobial agents for aquaculture, offering an alternative to traditional antibiotics[8][9]. Furthermore, understanding the regulation of the hepcidin-ferroportin axis could lead to new strategies for managing iron-related disorders and infectious diseases in commercially important fish species. Future research should focus on the precise molecular interactions of different hepcidin isoforms with ferroportin, the potential for immunomodulatory roles beyond direct antimicrobial activity, and the development of cost-effective methods for large-scale synthesis of bioactive hepcidin peptides.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bass Hepcidin in Liver Tissue using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463) is a peptide hormone primarily synthesized in the liver that plays a crucial role in regulating iron homeostasis in vertebrates, including teleost fish like bass.[1][2] It acts by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby controlling iron absorption and recycling.[1][3] In addition to its role in iron metabolism, hepcidin is also recognized as an important component of the innate immune system, with its expression being induced by inflammatory stimuli and infections.[4]

The dual function of hepcidin in both iron regulation and immunity makes it a significant biomarker for assessing fish health, stress, and nutritional status. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it the gold standard for measuring hepcidin mRNA in liver tissue. This document provides a detailed protocol for the quantification of bass hepcidin gene expression in liver tissue using qPCR, from sample collection to data analysis.

Hepcidin Signaling Pathway

The regulation of hepcidin expression is a complex process involving multiple signaling pathways. In response to high iron levels or inflammatory cytokines, a signaling cascade is initiated in hepatocytes, leading to the transcription of the hepcidin gene (HAMP). The resulting hepcidin peptide is secreted into the bloodstream where it binds to ferroportin on the surface of enterocytes, macrophages, and hepatocytes, triggering its degradation and subsequently reducing iron entry into the circulation.

HepcidinSignaling cluster_0 Hepatocyte cluster_1 Target Cell (e.g., Enterocyte, Macrophage) Iron High Iron BMP_SMAD BMP/SMAD Pathway Iron->BMP_SMAD Activates Inflammation Inflammation (e.g., LPS, IL-6) JAK_STAT JAK/STAT Pathway Inflammation->JAK_STAT Activates HAMP_Gene Hepcidin Gene (HAMP) BMP_SMAD->HAMP_Gene Induces Transcription JAK_STAT->HAMP_Gene Induces Transcription Hepcidin_mRNA Hepcidin mRNA HAMP_Gene->Hepcidin_mRNA Transcription Hepcidin_Peptide Hepcidin Peptide Hepcidin_mRNA->Hepcidin_Peptide Translation Ferroportin Ferroportin (FPN) Iron Exporter Hepcidin_Peptide->Ferroportin Binds to Iron_Export Iron Export to Plasma Ferroportin->Iron_Export Degradation Internalization & Degradation Ferroportin->Degradation

Caption: Hepcidin signaling pathway in fish.

Experimental Workflow

The quantification of this compound expression involves a multi-step process beginning with the careful collection and preservation of liver tissue, followed by RNA extraction, reverse transcription to synthesize cDNA, and finally, qPCR to measure the relative abundance of hepcidin mRNA.

ExperimentalWorkflow cluster_workflow Experimental Workflow A 1. Liver Tissue Collection (50-100 mg) B 2. RNA Extraction (e.g., TRIzol Method) A->B C 3. RNA Quality & Quantity Assessment (NanoDrop & Gel Electrophoresis) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. qPCR (SYBR Green or TaqMan) D->E F 6. Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) E->F

Caption: Workflow for qPCR analysis of hepcidin.

Experimental Protocols

Liver Tissue Collection and Preservation

Proper sample collection and preservation are critical for maintaining RNA integrity.

  • Materials:

    • RNase-free tubes

    • Liquid nitrogen

    • -80°C freezer

    • Sterile dissection tools

  • Protocol:

    • Euthanize the bass according to approved animal care protocols.

    • Aseptically dissect the liver and excise a small piece (approximately 50-100 mg).

    • Immediately flash-freeze the tissue sample in liquid nitrogen to halt RNA degradation.

    • Store the frozen tissue at -80°C until RNA extraction. Avoid freeze-thaw cycles.

Total RNA Extraction from Liver Tissue

This protocol is based on the TRIzol (or equivalent) method, which is effective for tissues like the liver that can be rich in RNases.

  • Materials:

    • TRIzol reagent (or similar)

    • Chloroform

    • Isopropanol

    • 75% Ethanol (B145695) (in RNase-free water)

    • RNase-free water

    • Homogenizer

    • Microcentrifuge

  • Protocol:

    • Add 1 mL of TRIzol reagent to a tube containing the frozen liver tissue (50-100 mg).

    • Homogenize the tissue on ice until no visible particles remain.

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).

    • Incubate at 55-60°C for 10 minutes to aid in dissolution.

RNA Quality and Quantity Assessment
  • Protocol:

    • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Purity: Assess RNA purity by checking the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

    • Integrity: Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct bands corresponding to the 28S and 18S ribosomal RNA should be visible.

Reverse Transcription (cDNA Synthesis)
  • Materials:

    • Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)

    • Thermal cycler

  • Protocol:

    • Follow the manufacturer's instructions for the chosen reverse transcription kit. A typical reaction setup is provided in the table below.

    • It is crucial to include a "no reverse transcriptase" (NRT) control for each sample to check for genomic DNA contamination in the subsequent qPCR.

ComponentVolume/Amount
Total RNA1 µg
Random Primers/Oligo(dT)As per kit
dNTP MixAs per kit
Reverse TranscriptaseAs per kit
Reaction BufferAs per kit
RNase-free WaterTo final volume
  • Thermal Cycler Program (Example):

    • Primer annealing: 25°C for 5 minutes

    • cDNA synthesis: 42-50°C for 30-60 minutes

    • Enzyme inactivation: 85°C for 5 minutes

Quantitative Real-Time PCR (qPCR)
  • Materials:

    • qPCR master mix (e.g., SYBR Green or TaqMan)

    • Forward and reverse primers for this compound and reference gene(s)

    • cDNA template

    • qPCR instrument

  • Primer Design:

    • Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

    • A list of potential primers for sea this compound and common reference genes are provided in the table below. It is recommended to validate primer efficiency before use.

GenePrimer Sequence (5' - 3')
Sea this compound F: GCT GTC GTC TCC TCC TCT CCR: TGT GGC TCT GGT CTG TGT CA
β-actin (ACTB) F: GCT GAC CGT ATG AAG AAG GAR: GGT GGT CTC GTG GTA GTC GT
Elongation factor 1-alpha (EF1A) F: GAG AAG TTC GAG AAG GAG CCR: GCA GCA GTT GTT GTC GTC AT
18S ribosomal RNA (18S rRNA) F: GGC GGC GTT ATT TGA TGT TCR: GCT GCT GGC ACC AGA CTT AA
  • qPCR Protocol:

    • Prepare the qPCR reaction mix as described in the table below. Include a no-template control (NTC) to check for contamination.

    • Run the reactions in a qPCR instrument using a standard cycling program.

ComponentVolume (for a 20 µL reaction)Final Concentration
qPCR Master Mix (2x)10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
cDNA Template2 µL~50-100 ng
Nuclease-free Water6.4 µL
  • Thermal Cycler Program (Example for SYBR Green):

    • Initial denaturation: 95°C for 3-10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis (to check for primer-dimers and non-specific products)

Data Presentation and Analysis

The most common method for analyzing qPCR data is the comparative CT (2-ΔΔCT) method, which calculates the relative expression of a target gene (hepcidin) normalized to a stable reference gene.

Data Summary Tables
Sample IDTreatment GroupCT HepcidinCT Reference GeneΔCT (CT Hepcidin - CT Ref)
1Control24.518.26.3
2Control24.818.56.3
3Treated21.218.32.9
4Treated21.518.62.9
Treatment GroupAverage ΔCTΔΔCT (Avg ΔCT - Avg ΔCT Control)Fold Change (2-ΔΔCT)
Control6.301.0
Treated2.9-3.410.6

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of hepcidin gene expression in bass liver tissue using qPCR. By following these standardized procedures, researchers can obtain reliable and reproducible data, which is essential for understanding the physiological and immunological status of bass in both research and aquaculture settings. The accurate measurement of hepcidin expression can serve as a valuable tool in the development of novel therapeutic agents and improved fish husbandry practices.

References

Application Notes and Protocols for the Synthesis and Folding of Bass Hepcidin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463) is a key regulatory peptide in iron homeostasis and a potent antimicrobial agent. Bass hepcidin, a 21-residue peptide with four intramolecular disulfide bridges, presents a significant challenge for chemical synthesis and correct oxidative folding due to its high cysteine content. This document provides a detailed protocol for the solid-phase synthesis of this compound, its subsequent oxidative folding to achieve the biologically active conformation, and methods for its purification and characterization.

The successful synthesis and folding of this compound are critical for structure-function studies, development of analogs with improved therapeutic properties, and for use as a research tool in studies of iron metabolism and innate immunity.

This compound Peptide Sequence

The primary amino acid sequence of this compound is presented below. The eight cysteine residues that form four intramolecular disulfide bonds are highlighted.

Sequence
Gly-Cys -Arg-Phe-Cys -Cys -Asn-Pro-Cys -Cys -Pro-Asn-Met-Ser-Gly-Cys -Gly-Val-Cys -Cys -Arg-Phe
Molecular Formula: C₉₃H₁₄₃N₃₁O₂₇S₈
Molecular Weight (Reduced): 2352.88 Da
Molecular Weight (Oxidized): 2344.82 Da

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol details the manual synthesis of the linear, reduced form of this compound using Fmoc/tBu strategy on a Rink Amide resin.[1]

Materials and Reagents:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • Coupling reagents: HBTU, HOBt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Kaiser test kit

SPPS Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Repeat Repeat for all amino acids KaiserTest->Repeat Incomplete FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Complete Repeat->Coupling Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Ether Precipitation & Lyophilization Cleavage->Precipitation CrudePeptide Crude Linear Peptide Precipitation->CrudePeptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-amino acid (Fmoc-Phe-OH) using 3-5 equivalents of the amino acid, HBTU, HOBt, and DIPEA in DMF for 2-4 hours.[2]

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

    • For cysteine residues, use Fmoc-Cys(Trt)-OH. The trityl protecting group is labile to the final TFA cleavage.

    • Monitor the completion of each coupling step using the Kaiser test. If the test is positive (indicating incomplete reaction), recouple the amino acid.[1]

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum and then lyophilize.

II. Oxidative Folding of Linear this compound

Due to the high cysteine content, oxidative folding is a critical step to obtain the correctly folded, biologically active peptide. Hepcidin peptides are prone to aggregation and precipitation at neutral or basic pH. Therefore, an acidic folding buffer is recommended as a starting point.

Materials and Reagents:

  • Lyophilized crude linear this compound

  • Folding Buffer: 0.1 M Glycine buffer, pH 4.5

  • Reduced Glutathione (B108866) (GSH)

  • Oxidized Glutathione (GSSG)

  • Purified water (Milli-Q or equivalent)

  • Acetic acid and Ammonium hydroxide (B78521) for pH adjustment

Folding Protocol:

  • Preparation of Folding Buffer: Prepare a 0.1 M Glycine buffer and adjust the pH to 4.5. Degas the buffer thoroughly.

  • Peptide Dissolution: Dissolve the lyophilized linear peptide in a small amount of the folding buffer to a final concentration of 0.1-0.5 mg/mL. A low peptide concentration is crucial to minimize intermolecular disulfide bond formation and aggregation.

  • Addition of Redox Pair: Add GSH and GSSG to the peptide solution to final concentrations of 2 mM and 0.2 mM, respectively (a 10:1 ratio). This redox pair facilitates the correct disulfide bond formation and reshuffling of incorrect bonds.

  • Folding Reaction: Gently stir the solution at 4-25°C, open to the atmosphere, for 24-72 hours.

  • Monitoring the Reaction: Monitor the progress of folding by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The correctly folded peptide will have a different retention time than the linear peptide and a mass decrease of 8 Da.

Alternative Folding Conditions to Consider for Optimization:

ParameterRecommended Starting ConditionAlternatives for Optimization
pH 4.5 (Glycine buffer)3.0-6.0; Ammonium acetate (B1210297) or citrate (B86180) buffers
Peptide Conc. 0.1-0.5 mg/mL0.05-1.0 mg/mL
Redox Buffer 2 mM GSH / 0.2 mM GSSGCysteine/Cystine; Different ratios of GSH/GSSG (e.g., 5:1, 20:1)
Temperature 4-25°CRoom temperature; 37°C to potentially increase exchange rates
Time 24-72 hours12-96 hours, depending on HPLC/MS monitoring
Additives NoneGuanidine HCl (low concentration) or L-arginine to reduce aggregation

Oxidative Folding and Purification Workflow Diagram:

Folding_Purification_Workflow CrudeLinear Crude Linear Peptide Dissolution Dissolution in Acidic Buffer CrudeLinear->Dissolution Folding Oxidative Folding (GSH/GSSG Redox Buffer) Dissolution->Folding Monitoring Reaction Monitoring (RP-HPLC, MS) Folding->Monitoring Quenching Acidification to Quench Reaction Monitoring->Quenching Complete Purification RP-HPLC Purification Quenching->Purification Pooling Fraction Pooling & Lyophilization Purification->Pooling FoldedPeptide Pure Folded Peptide Pooling->FoldedPeptide

Caption: Workflow for Oxidative Folding and Purification.

III. Purification and Characterization of Folded this compound

A. Purification by Reverse-Phase HPLC (RP-HPLC)

Materials and Reagents:

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Folded peptide solution

Procedure:

  • Sample Preparation: After the folding reaction is complete, acidify the solution with TFA to a pH of 2-3 to stop the reaction. Filter the solution to remove any precipitate.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Load the filtered peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure, correctly folded peptide and lyophilize.

B. Characterization

1. Mass Spectrometry

  • Purpose: To confirm the molecular weight of the synthesized and folded peptide.

  • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Results:

    • Linear Peptide: The observed mass should correspond to the calculated mass of the reduced peptide (2352.88 Da).

    • Folded Peptide: The observed mass should be 8 Da less than the linear peptide, corresponding to the formation of four disulfide bonds (2344.82 Da).

2. Analytical RP-HPLC

  • Purpose: To assess the purity of the final peptide product.

  • Method: Use an analytical C18 column with a steep gradient of acetonitrile in water with 0.1% TFA.

  • Expected Results: A single, sharp peak should be observed, indicating a high degree of purity (>95%).

3. Ellman's Test

  • Purpose: To quantify the number of free sulfhydryl groups and confirm the completion of disulfide bond formation.

  • Method: React the peptide with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Free thiols will react to produce a colored product that can be quantified spectrophotometrically at 412 nm.

  • Expected Results: The folded peptide should show a negligible amount of free thiols, while the linear peptide will show approximately 8 moles of free thiol per mole of peptide.

Summary of Characterization Data:

Analysis MethodExpected Result for Linear PeptideExpected Result for Folded Peptide
Mass Spectrometry ~2352.88 Da~2344.82 Da
Analytical RP-HPLC A major peak with a specific retention timeA single major peak with a different retention time
Ellman's Test ~8 free sulfhydryl groups~0 free sulfhydryl groups

Signaling Pathways and Logical Relationships

The synthesis and folding of a functional peptide like this compound involves a logical progression of steps, each with a specific goal. The following diagram illustrates this logical relationship.

Logical_Relationship Start Objective: Functional this compound SPPS Solid-Phase Peptide Synthesis Start->SPPS LinearPeptide Linear Peptide Chain (Reduced, Unfolded) SPPS->LinearPeptide Folding Oxidative Folding LinearPeptide->Folding FoldedMixture Mixture of Folded Isoforms (Correct and Incorrect) Folding->FoldedMixture Purification Purification (RP-HPLC) FoldedMixture->Purification PureFolded Pure, Correctly Folded Peptide Purification->PureFolded Characterization Characterization (MS, HPLC, Ellman's) PureFolded->Characterization FinalProduct Verified Functional Peptide Characterization->FinalProduct

Caption: Logical flow from synthesis to verified functional peptide.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, folding, purification, and characterization of this compound. The synthesis of cysteine-rich peptides like hepcidin is inherently challenging. The provided protocols, particularly the use of an acidic folding buffer with a glutathione redox system, offer a robust starting point for obtaining correctly folded, biologically active this compound. Researchers should be prepared to optimize folding conditions to maximize the yield of the desired product. The successful application of these methods will facilitate further research into the structure-activity relationships and therapeutic potential of this important peptide.

References

Application Notes and Protocols for Recombinant Bass Hepcidin Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin (B1576463), a cysteine-rich peptide, is a key regulator of iron homeostasis and a potent antimicrobial agent in fish. The European sea bass (Dicentrarchus labrax) possesses two types of hepcidin: HAMP1, which is involved in iron metabolism, and HAMP2, which exhibits strong antimicrobial activity against a range of pathogens[1]. This makes recombinant bass hepcidin a promising candidate for therapeutic development in aquaculture and beyond. This document provides detailed methods for the production of recombinant this compound in Escherichia coli, a cost-effective and scalable expression system. The protocols cover gene cloning, protein expression with different fusion tags, purification of soluble and insoluble protein, and functional characterization.

Methods Overview

The production of recombinant hepcidin in E. coli is challenging due to its small size and the presence of multiple disulfide bonds crucial for its activity[2]. Common issues include low expression levels and the formation of insoluble, misfolded protein aggregates known as inclusion bodies[2]. To overcome these challenges, various strategies have been developed, primarily involving the use of fusion tags to enhance solubility and facilitate purification. This guide will focus on two effective approaches: the use of a small hexahistidine (His) tag and a larger Small Ubiquitin-like Modifier (SUMO) tag.

Data Presentation: Comparison of Expression Strategies

The choice of fusion tag and expression strategy significantly impacts the yield and solubility of recombinant this compound. The following tables summarize quantitative data from studies using different approaches.

Table 1: Optimized Induction Conditions for Soluble His-SUMO-Hepcidin Expression

ParameterOptimized Value
IPTG Concentration0.21 mmol/L
Induction Temperature18.81 °C
Induction Time16.01 h

Data derived from response surface methodology optimization for crescent sweetlips hepcidin expressed in E. coli Arctic Express (DE3)[2].

Table 2: Antimicrobial Activity of Recombinant Fish Hepcidins

Hepcidin VariantTarget BacteriumMinimum Inhibitory Concentration (MIC) (µM)
Drhep (Zebrafish)E. coli15
S. agalactiae10
A. hydrophila20
S. aureus25
Dmhep_8cysV1E. coli25
S. agalactiae20
A. hydrophila25
S. aureus25
Dmhep_8cysV2E. coli20
S. agalactiae10
A. hydrophila20
S. aureus15
Synthetic this compoundE. coli strains5.5 - 44
P. shigelloides5.5 - 44
K. pneumoniae5.5 - 44
S. sonnei5.5 - 44
S. flexneri5.5 - 44
Y. enterocolitica5.5 - 44

Data for Drhep and Dmhep variants from Antarctic notothenioid fish expressed in E. coli. Data for synthetic this compound from Lauth et al., 2005.

Experimental Workflows and Signaling Pathways

Recombinant Hepcidin Production Workflow

The overall workflow for producing recombinant this compound in E. coli involves several key stages, from gene synthesis to the purification of the final, active peptide. The choice of expressing the protein in a soluble form versus refolding from inclusion bodies will dictate the specific purification path.

G cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification Gene This compound Gene (Codon Optimized for E. coli) Ligation Ligation Gene->Ligation Vector Expression Vector (e.g., pET, pSUMO) Vector->Ligation Transformation Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation ExpressionStrain Transformation into Expression Strain (e.g., BL21(DE3), Arctic Express) Transformation->ExpressionStrain Culture Cell Culture (e.g., TB Medium) ExpressionStrain->Culture Induction Induction with IPTG (Optimized Conditions) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation SolublePath Soluble Fraction IMAC_soluble Affinity Chromatography (e.g., Ni-NTA) SolublePath->IMAC_soluble InsolublePath Insoluble Fraction (Inclusion Bodies) Solubilization Inclusion Body Solubilization (e.g., 8M Urea) InsolublePath->Solubilization Centrifugation->SolublePath Centrifugation->InsolublePath Cleavage_soluble Fusion Tag Cleavage (e.g., SUMO Protease) IMAC_soluble->Cleavage_soluble FinalPurification_soluble Final Purification (e.g., RP-HPLC) Cleavage_soluble->FinalPurification_soluble FinalProduct Bioactive this compound FinalPurification_soluble->FinalProduct Refolding Protein Refolding (e.g., Dialysis) Solubilization->Refolding IMAC_refolded Affinity Chromatography (e.g., Ni-NTA) Refolding->IMAC_refolded Cleavage_refolded Fusion Tag Cleavage (e.g., Enterokinase) IMAC_refolded->Cleavage_refolded FinalPurification_refolded Final Purification (e.g., Gel Filtration) Cleavage_refolded->FinalPurification_refolded FinalPurification_refolded->FinalProduct

Caption: General workflow for recombinant this compound production in E. coli.

Hepcidin Signaling Pathway in Fish

In fish, hepcidin plays a dual role in iron regulation and innate immunity. Upon bacterial infection, pro-inflammatory cytokines stimulate hepcidin expression. The secreted hepcidin then binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation. This traps iron within the cells, reducing its availability to invading pathogens.

G cluster_infection Bacterial Infection Response cluster_liver Liver (Hepatocyte) cluster_target_cells Target Cells (Enterocyte/Macrophage) Bacteria Bacteria Macrophage Macrophage Bacteria->Macrophage Phagocytosis Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Macrophage->Cytokines Secretion HepcidinGene Hepcidin Gene (hamp) Cytokines->HepcidinGene Stimulates Transcription HepcidinPeptide Hepcidin Peptide HepcidinGene->HepcidinPeptide Expression & Secretion Ferroportin Ferroportin (FPN) HepcidinPeptide->Ferroportin Binds IronExport Iron Export Blocked Ferroportin->IronExport Internalization & Degradation IntracellularIron Intracellular Iron Sequestration IronExport->IntracellularIron ReducedIron Reduced Extracellular Iron (Inhibits Bacterial Growth) IntracellularIron->ReducedIron

Caption: Signaling pathway of fish hepcidin in response to bacterial infection.

Experimental Protocols

Protocol 1: Cloning of this compound into pSUMO Vector

This protocol describes the cloning of a codon-optimized synthetic this compound gene into a pSUMO expression vector, which adds an N-terminal His-SUMO tag.

  • Gene Synthesis: Synthesize the this compound mature peptide coding sequence, codon-optimized for E. coli expression. Flank the sequence with appropriate restriction sites (e.g., NcoI and XhoI) for cloning into the pSUMO vector.

  • Vector and Insert Preparation:

    • Digest the pSUMO vector and the synthesized gene with NcoI and XhoI restriction enzymes.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Set up a ligation reaction with the purified vector and insert at a molar ratio of 1:3.

    • Incubate with T4 DNA ligase at 16°C overnight.

  • Transformation:

    • Transform the ligation mixture into chemically competent E. coli DH5α cells.

    • Plate on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pSUMO).

    • Incubate at 37°C overnight.

  • Colony PCR and Sequencing:

    • Screen colonies by PCR using vector-specific primers to identify positive clones.

    • Isolate plasmid DNA from positive clones and verify the insert sequence by Sanger sequencing.

Protocol 2: Expression of Soluble His-SUMO-Hepcidin

This protocol is optimized for the production of soluble hepcidin fusion protein using the E. coli Arctic Express (DE3) strain, which co-expresses chaperonins to aid in proper protein folding.

  • Transformation: Transform the verified pSUMO-hepcidin plasmid into E. coli Arctic Express (DE3) cells. Plate on TB agar plates with the appropriate antibiotic and incubate at 37°C overnight.

  • Starter Culture: Inoculate a single colony into 10 mL of Terrific Broth (TB) medium containing the antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 18.8°C.

    • Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.21 mM.

    • Continue to incubate at 18.8°C for 16 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 3: Purification of Soluble His-SUMO-Hepcidin and SUMO Tag Cleavage

This protocol details the purification of the soluble fusion protein and the subsequent removal of the His-SUMO tag.

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of culture.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the eluted protein to a SUMO cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) using dialysis or a desalting column.

  • SUMO Protease Cleavage:

    • Add SUMO protease to the fusion protein at a ratio of 1:100 (protease:protein, w/w).

    • Incubate at 4°C overnight.

  • Removal of Tag and Protease:

    • Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved hepcidin will be in the flow-through, while the His-SUMO tag and His-tagged SUMO protease will bind to the resin.

    • Collect the flow-through containing the purified hepcidin.

  • Final Purification (Optional): For higher purity, perform reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Purification from Inclusion Bodies and Refolding (His-tag Method)

This protocol is for the recovery of hepcidin expressed as a His-tagged fusion protein that has formed inclusion bodies.

  • Inclusion Body Isolation:

    • After cell lysis (Protocol 3, Step 1), collect the pellet containing the inclusion bodies.

    • Wash the pellet sequentially with buffer containing 1% Triton X-100 and then with buffer without detergent to remove membrane proteins and other contaminants.

  • Solubilization:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10 mM DTT).

    • Stir at room temperature for 1-2 hours until the solution is clear.

    • Centrifuge to remove any remaining insoluble material.

  • Protein Refolding:

    • Refold the solubilized protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5 M L-arginine, pH 8.0) to gradually remove the denaturant.

    • Perform dialysis at 4°C with several buffer changes over 24-48 hours.

  • Purification of Refolded Protein:

    • Purify the refolded His-hepcidin using Ni-NTA affinity chromatography as described in Protocol 3, Step 2.

  • Fusion Tag Cleavage (Enterokinase):

    • If an enterokinase cleavage site is present between the His-tag and hepcidin, perform cleavage according to the manufacturer's instructions. A typical reaction involves incubating the purified fusion protein with enterokinase at a 1:50 to 1:200 (w/w) ratio in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) for 16-24 hours at room temperature.

  • Final Purification: Remove the cleaved His-tag and enterokinase by passing the mixture through a Ni-NTA column. Further purify the hepcidin peptide using gel filtration or RP-HPLC.

Protocol 5: Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified recombinant hepcidin.

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, Vibrio parahaemolyticus, Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the purified hepcidin in the broth in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • MIC Determination: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours. The MIC is the lowest concentration of hepcidin that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful production of recombinant this compound in E. coli. The choice between expressing a soluble SUMO-fusion protein and refolding a His-tagged protein from inclusion bodies will depend on the specific resources and downstream applications. By carefully optimizing expression and purification conditions, researchers can obtain high-quality, bioactive hepcidin for further investigation and potential use as a novel antimicrobial agent.

References

Application Notes and Protocols for Developing a Polyclonal Antibody for Bass Hepcidin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463) is a key peptide hormone that regulates iron homeostasis in vertebrates. In fish, such as bass, hepcidin also plays a crucial role in the innate immune response, acting as an antimicrobial peptide. The ability to accurately detect and quantify bass hepcidin is essential for research in fish physiology, immunology, and for the development of novel aquaculture drugs and health management strategies.

These application notes provide a comprehensive guide to the development of a polyclonal antibody specific for this compound and its application in a quantitative enzyme-linked immunosorbent assay (ELISA). The protocols outlined below cover antigen preparation, animal immunization, antibody purification, and the development and validation of a sandwich ELISA for the detection of native this compound in biological samples.

I. Polyclonal Antibody Development Workflow

The overall workflow for the development of a polyclonal antibody against this compound is depicted below. This process begins with the design and synthesis of a suitable immunogen and culminates in the purification of antigen-specific antibodies from the serum of an immunized host animal.

Polyclonal_Antibody_Development cluster_Antigen Antigen Preparation cluster_Immunization Animal Immunization cluster_Purification Antibody Purification & Validation Antigen_Design Hepcidin Peptide Design (e.g., full-length synthetic peptide) Conjugation Conjugation to Carrier Protein (e.g., KLH) Antigen_Design->Conjugation Synthesis Immunization Primary & Booster Immunizations (e.g., in Rabbits) Conjugation->Immunization Immunogen Serum_Collection Serum Collection (Bleeds) Immunization->Serum_Collection Immune Response Purification Antigen-Affinity Chromatography Serum_Collection->Purification Antiserum QC Antibody Titer & Specificity Check (ELISA, Western Blot) Purification->QC Validation Final_Product Purified Polyclonal Antibody

Figure 1: Workflow for this compound Polyclonal Antibody Production.

II. Experimental Protocols

A. Antigen Preparation

The first critical step is the preparation of a suitable immunogen that can elicit a robust immune response. Since hepcidin is a small peptide, it needs to be conjugated to a larger carrier protein to become immunogenic.[1][2]

Protocol 1: Preparation of this compound-KLH Conjugate

  • Peptide Synthesis: Synthesize the full-length this compound peptide (e.g., GCRFCCNCCPNMSGCGVCCRF for hybrid striped bass) with an additional cysteine residue at the N- or C-terminus for conjugation.[3] The purity of the synthetic peptide should be >95% as determined by HPLC.

  • Carrier Protein Preparation: Dissolve Keyhole Limpet Hemocyanin (KLH) in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.

  • Conjugation:

    • Activate the carrier protein (KLH) with a crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).

    • Dissolve the synthetic this compound peptide in a suitable buffer (e.g., PBS).

    • Mix the activated KLH with the hepcidin peptide at a molar ratio of approximately 1:100 (KLH:peptide).

    • Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

    • Stop the reaction by adding a quenching agent like cysteine.

  • Purification and Verification:

    • Remove unconjugated peptide by dialysis against PBS.

    • Confirm the conjugation efficiency using techniques like SDS-PAGE, where a shift in the molecular weight of KLH will be observed.

B. Animal Immunization

Rabbits are a common choice for polyclonal antibody production due to their robust immune response and the ease of handling.[4][5]

Protocol 2: Rabbit Immunization Schedule

  • Animal Selection: Use healthy, young adult New Zealand White rabbits (2.5-3.0 kg).[4]

  • Pre-immune Bleed: Collect a small blood sample from the ear vein of each rabbit before the first immunization to serve as a negative control (pre-immune serum).[6]

  • Primary Immunization (Day 0):

    • Prepare an emulsion of the hepcidin-KLH conjugate (e.g., 500 µg per rabbit) with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.[6][7]

  • Booster Immunizations (Days 14, 28, 49):

    • Prepare an emulsion of the hepcidin-KLH conjugate (e.g., 250 µg per rabbit) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject the emulsion subcutaneously at multiple sites.

  • Test Bleeds and Titer Monitoring (Days 35, 56):

    • Collect small blood samples 7-10 days after a booster injection.[4]

    • Determine the antibody titer in the serum using an indirect ELISA (see Protocol 4). A rising titer indicates a successful immune response.

  • Production Bleed (Day 63 onwards):

    • Once a high antibody titer is achieved (e.g., >1:50,000), larger volumes of blood can be collected.[7] Typically, 10-15 mL of blood can be collected weekly.[4]

    • Continue with booster immunizations every 4-6 weeks to maintain a high antibody titer.

Day Procedure Antigen Dose Adjuvant Notes
-1Pre-immune BleedN/AN/ACollect ~2 mL of blood for negative control.
0Primary Immunization500 µgCFASubcutaneous injection at 4 sites.
141st Booster250 µgIFASubcutaneous injection at 2-4 sites.
282nd Booster250 µgIFASubcutaneous injection at 2-4 sites.
35Test BleedN/AN/ACheck antibody titer.
493rd Booster250 µgIFASubcutaneous injection at 2-4 sites.
56Test BleedN/AN/AConfirm high antibody titer.
63+Production BleedsN/AN/ACollect larger blood volumes weekly/bi-weekly.
Every 4-6 weeksMaintenance Booster250 µgIFATo maintain high antibody titer.
Table 1: Rabbit Immunization and Bleeding Schedule.
C. Antibody Purification

To ensure high specificity and low background in the final assay, the antigen-specific antibodies must be purified from the crude serum. Affinity chromatography is the most effective method for this purpose.[8][9][10]

Protocol 3: Antigen-Affinity Purification

  • Serum Preparation: Allow the collected blood to clot, then centrifuge to separate the serum. Pool the serum from high-titer bleeds.

  • Affinity Column Preparation:

    • Covalently couple the synthetic this compound peptide (without the KLH carrier) to an activated chromatography resin (e.g., NHS-activated agarose).

    • Pack the resin into a chromatography column.

  • Antibody Binding:

    • Pass the rabbit serum over the affinity column. The antibodies specific to this compound will bind to the immobilized peptide.

  • Washing: Wash the column extensively with PBS to remove non-specifically bound proteins.

  • Elution: Elute the bound antibodies using a low pH buffer (e.g., 0.1 M glycine, pH 2.5). Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5) to preserve antibody activity.

  • Buffer Exchange and Concentration:

    • Pool the fractions containing the purified antibody.

    • Perform a buffer exchange into a stable storage buffer (e.g., PBS with 0.02% sodium azide) using dialysis or a desalting column.

    • Concentrate the antibody solution using a centrifugal filter device.

  • Quantification: Determine the concentration of the purified antibody by measuring the absorbance at 280 nm (A280).

III. Application: Sandwich ELISA for this compound Detection

A sandwich ELISA is a highly sensitive and specific method for quantifying an antigen in a complex sample. This protocol outlines the use of the developed polyclonal antibody as both the capture and detection antibody. For the detection step, the antibody will be biotinylated.

Sandwich_ELISA cluster_Steps Sandwich ELISA Protocol cluster_Key Components Step1 1. Coat Plate with Capture Antibody Step2 2. Block Non-specific Sites Step1->Step2 Wash Step3 3. Add Sample (containing this compound) Step2->Step3 Step4 4. Add Biotinylated Detection Antibody Step3->Step4 Wash Step5 5. Add Streptavidin-HRP Step4->Step5 Wash Step6 6. Add TMB Substrate Step5->Step6 Wash Step7 7. Add Stop Solution & Read Absorbance Step6->Step7 CaptureAb Capture Ab (Polyclonal) Antigen This compound (Antigen) DetectionAb Detection Ab (Biotinylated) Enzyme Streptavidin-HRP Substrate TMB Substrate

Figure 2: Workflow for this compound Sandwich ELISA.

Protocol 4: Sandwich ELISA for this compound

  • Plate Coating:

    • Dilute the purified anti-bass hepcidin polyclonal antibody (capture antibody) to 2 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Prepare serial dilutions of a this compound standard (synthetic peptide) in sample diluent (e.g., blocking buffer).

    • Prepare dilutions of the biological samples (e.g., bass serum, plasma, or tissue homogenates).

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.[11]

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of biotinylated anti-bass hepcidin polyclonal antibody (detection antibody), diluted to an optimal concentration (e.g., 1 µg/mL) in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate five times.

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the optical density (OD) at 450 nm using a microplate reader.

D. Data Analysis and Presentation

Accurate data analysis is crucial for obtaining reliable quantitative results from the ELISA.[12][13]

  • Standard Curve Generation:

    • Subtract the average zero standard OD from all standard and sample OD values.

    • Plot the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.[14]

  • Sample Concentration Calculation:

    • Interpolate the OD values of the unknown samples from the standard curve to determine their hepcidin concentrations.

    • Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original sample.[12]

  • Data Quality Control:

    • Run all standards and samples in duplicate or triplicate.

    • Calculate the coefficient of variation (CV) for the replicates. The CV should be ≤ 20%.[12]

Standard Conc. (pg/mL) OD 450nm (Rep 1) OD 450nm (Rep 2) Mean OD Corrected OD (Mean - Blank)
20002.1542.2012.1782.103
10001.6891.7111.7001.625
5001.1051.1231.1141.039
2500.6540.6680.6610.586
1250.3870.3990.3930.318
62.50.2210.2350.2280.153
31.250.1500.1460.1480.073
0 (Blank)0.0760.0740.0750.000
Table 2: Example ELISA Data for Standard Curve Generation.
Sample ID Dilution Factor Mean OD Corrected OD Calculated Conc. (pg/mL) Final Conc. (pg/mL) CV (%)
Bass Serum 1100.8820.807365.43654.03.1%
Bass Serum 2101.2561.181588.25882.02.5%
ControlN/A0.4510.376145.1145.14.2%
Table 3: Example Data Presentation for Unknown Samples.

IV. Conclusion

The development of a specific polyclonal antibody against this compound provides a valuable tool for researchers in aquatic animal health and physiology. The protocols detailed in these application notes offer a systematic approach from immunogen design to the establishment of a quantitative ELISA. This assay can be instrumental in studying the role of hepcidin in iron metabolism, immune responses to pathogens, and for the evaluation of new therapeutic interventions in aquaculture.

References

Application Notes and Protocols: Antimicrobial Activity Assay of Bass Hepcidin Against Fish Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a cysteine-rich antimicrobial peptide (AMP), is a crucial component of the innate immune system in fish. First identified in hybrid striped bass (Morone chrysops ♀ × M. saxatilis ♂), this peptide has demonstrated significant antimicrobial activity against a range of fish pathogens.[1][2][3] Its dual function in both antimicrobial defense and iron homeostasis makes it a compelling candidate for the development of novel therapeutics in aquaculture to combat bacterial diseases.[4][5] In European sea bass (Dicentrarchus labrax), two types of hepcidin have been identified: HAMP1, which is primarily involved in iron metabolism, and HAMP2, which exhibits direct antimicrobial activity.[4][5] This document provides detailed application notes and standardized protocols for assessing the antimicrobial activity of bass hepcidin.

Data Presentation

The antimicrobial efficacy of synthetic this compound has been quantified against various bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values obtained from in vitro studies.

Target PathogenGram StainPathogen ofMIC (µM)MBC (µM)Source
Aeromonas salmonicidaGram-negativeFish>44>44[6]
Edwardsiella tardaGram-negativeFish>44>44[6]
Escherichia coli D31Gram-negativeHuman5.55.5[7]
Escherichia coli ML35Gram-negativeHuman1122
Escherichia coli D22Gram-negativeHuman1111
Klebsiella pneumoniaeGram-negativeHuman4444
Plesiomonas shigelloidesGram-negativeHuman1122
Shigella flexneriGram-negativeHuman44>44
Shigella sonneiGram-negativeHuman44>44
Yersinia enterocoliticaGram-negativeHuman2244
Streptococcus iniaeGram-positiveFish>44>44[6]
Staphylococcus aureusGram-positiveHuman>44>44
Bacillus cereusGram-positiveHuman>44>44
Aspergillus nigerFungusEnvironmental44>44[6]
Candida albicansFungusHuman>44>44

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is critical. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is recommended.[7]

Materials:

  • Synthetic this compound

  • Target fish pathogenic bacteria

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the target bacterium.

    • Inoculate the colonies into 5 mL of MHB.

    • Incubate at an optimal temperature for the specific fish pathogen with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare a stock solution of synthetic this compound in sterile deionized water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the hepcidin stock solution in MHB in the 96-well polypropylene plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted hepcidin.

    • Include a positive control (bacteria without hepcidin) and a negative control (MHB only).

    • Incubate the plate at the optimal temperature for the pathogen for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of hepcidin in which no visible bacterial growth is observed.

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows significant growth inhibition compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at the optimal temperature for the pathogen for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of hepcidin that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Bacterial Growth Curve Assay

This assay provides insight into the antimicrobial kinetics of this compound by monitoring bacterial growth over time in the presence of the peptide.

Materials:

  • Synthetic this compound

  • Target fish pathogenic bacteria

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates or culture tubes

  • Spectrophotometer or microplate reader

  • Shaking incubator

Protocol:

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.

    • Prepare solutions of this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Incubation and Measurement:

    • In a 96-well plate or culture tubes, add the bacterial suspension and the different concentrations of hepcidin. Include a growth control without the peptide.

    • Incubate the cultures at the optimal temperature with shaking.

    • At regular time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), measure the optical density at 600 nm (OD600).

  • Data Analysis:

    • Plot the OD600 values against time for each hepcidin concentration and the control.

    • The resulting growth curves will illustrate the effect of different concentrations of this compound on bacterial growth over time.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_growth Growth Curve Assay Bact_Culture Bacterial Culture MIC_Inoc Inoculation Bact_Culture->MIC_Inoc Growth_Setup Setup with MIC Multiples Bact_Culture->Growth_Setup Peptide_Dil Hepcidin Serial Dilution Peptide_Dil->MIC_Inoc MIC_Incub Incubation (18-24h) MIC_Inoc->MIC_Incub MIC_Read Read MIC MIC_Incub->MIC_Read MBC_Plate Plate on Agar MIC_Read->MBC_Plate MIC_Read->Growth_Setup MBC_Incub Incubation (18-24h) MBC_Plate->MBC_Incub MBC_Read Determine MBC MBC_Incub->MBC_Read Growth_Incub Incubate & Measure OD Growth_Setup->Growth_Incub Growth_Plot Plot Growth Curves Growth_Incub->Growth_Plot

Caption: Workflow for antimicrobial activity assays of this compound.

Signaling Pathways

The antimicrobial action of this compound is multifaceted, involving not only direct interaction with pathogens but also modulation of the host's immune response. Recent studies on largemouth bass hepcidin-1 (B1576454) suggest a mechanism involving the disruption of the bacterial membrane.[8] Furthermore, the expression of the hepcidin gene is regulated by inflammatory signals through pathways involving transcription factors such as NF-κB.[1] Hepcidin can also modulate the immune response, with evidence pointing towards the involvement of the JAK-STAT signaling pathway in fish.[9][10]

hepcidin_signaling cluster_direct Direct Antimicrobial Action cluster_immuno Immunomodulation & Regulation Hepcidin_Direct This compound Bacterial_Membrane Bacterial Membrane Disruption Hepcidin_Direct->Bacterial_Membrane Bacterial_Death Bacterial Cell Death Bacterial_Membrane->Bacterial_Death PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB TLR->NFkB Hepcidin_Gene Hepcidin Gene Transcription NFkB->Hepcidin_Gene Hepcidin_Immuno Secreted Hepcidin Hepcidin_Gene->Hepcidin_Immuno Macrophage Macrophage Hepcidin_Immuno->Macrophage JAK_STAT JAK-STAT Pathway Macrophage->JAK_STAT Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) JAK_STAT->Cytokines

Caption: Proposed signaling pathways for this compound's antimicrobial activity.

References

Application Notes and Protocols for In Vivo Bacterial Challenge Models to Test Bass Hepcidin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin (B1576463) is a key peptide in the innate immune system of fish, playing a dual role in iron homeostasis and direct antimicrobial defense.[1][2] In bass species, such as sea bass (Dicentrarchus labrax) and hybrid striped bass (Morone chrysops x M. saxatilis), hepcidin has been identified as a potent antimicrobial peptide (AMP) that is highly inducible upon bacterial infection.[3][4] Its expression, primarily in the liver, can increase dramatically in response to pathogens, suggesting its crucial role in combating bacterial diseases that pose a significant threat to aquaculture.[3][4]

These application notes provide a comprehensive guide to utilizing in vivo bacterial challenge models for evaluating the efficacy of hepcidin-based therapeutics in bass. Detailed protocols for bacterial challenge, assessment of survival rates, quantification of bacterial load, and analysis of immune gene expression are provided.

Key Signaling Pathway: Hepcidin Induction During Bacterial Infection

During a bacterial infection, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria, are recognized by Toll-like receptors (TLRs) on host immune cells. This recognition initiates a signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB. Activated NF-κB induces the expression of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6). IL-6 then acts on hepatocytes, binding to its receptor and activating the JAK/STAT3 signaling pathway. Phosphorylated STAT3 translocates to the nucleus and binds to the hepcidin gene promoter, driving its transcription. The BMP/SMAD pathway also plays a role in regulating hepcidin expression in response to iron levels and inflammation.[5][6][7]

Hepcidin_Signaling_Pathway cluster_pathogen Pathogen cluster_immune_cell Immune Cell (e.g., Macrophage) cluster_hepatocyte Hepatocyte cluster_bmp Iron/Inflammatory Signaling PAMPs Bacterial PAMPs (LPS, Peptidoglycan) TLR Toll-like Receptor (TLR) PAMPs->TLR Recognition MyD88 MyD88 Pathway TLR->MyD88 Activation NFkB NF-κB Activation MyD88->NFkB IL6_prod IL-6 Production NFkB->IL6_prod Induces Transcription IL6R IL-6 Receptor IL6_prod->IL6R Binds to JAK_STAT JAK/STAT3 Pathway IL6R->JAK_STAT pSTAT3 Phosphorylated STAT3 JAK_STAT->pSTAT3 Hepcidin_Gene Hepcidin Gene Promoter pSTAT3->Hepcidin_Gene Binds to Hepcidin_Prod Hepcidin Production Hepcidin_Gene->Hepcidin_Prod Transcription & Translation BMP BMP Signaling SMAD SMAD Pathway BMP->SMAD SMAD->Hepcidin_Gene Co-regulates

Caption: Hepcidin induction pathway in bass during bacterial infection.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study to assess the efficacy of a hepcidin-based therapeutic.

Experimental_Workflow cluster_prep Preparation Phase cluster_challenge Challenge Phase cluster_monitoring Monitoring & Analysis Phase cluster_analysis Data Analysis acclimation Fish Acclimation (e.g., 2 weeks) grouping Grouping (Control, Vehicle, Hepcidin) acclimation->grouping treatment Hepcidin/Vehicle Administration (e.g., IP injection) grouping->treatment bacterial_challenge Bacterial Challenge (IP Injection or Immersion) treatment->bacterial_challenge 24h post-treatment monitoring Monitor Mortality & Clinical Signs (e.g., 7-21 days) bacterial_challenge->monitoring sampling Tissue Sampling (Spleen, Liver, Kidney) monitoring->sampling At defined time points survival Survival Rate Analysis monitoring->survival bacterial_load Bacterial Load (CFU/g) sampling->bacterial_load gene_expression Gene Expression (qPCR) sampling->gene_expression

Caption: General experimental workflow for testing hepcidin efficacy in vivo.

Data Presentation: Quantitative Efficacy of Hepcidin

The following tables summarize representative quantitative data from studies on hepcidin efficacy in various fish species, including bass.

Table 1: Survival Rate Improvement with Hepcidin Treatment

Fish SpeciesBacterial PathogenChallenge RouteTreatmentControl Mortality (%)Treatment Mortality (%)Relative Percent Survival (RPS) (%)Reference
Sea Bass (D. labrax)Vibrio anguillarumIntraperitonealSynthetic Hepcidin72.523.567.6[1]
Sea Bass (D. labrax)P. damselaeIntraperitonealHamp2 Hepcidin55.017.069.1[3]
Yellow CatfishAeromonas veroniiIntraperitonealrPfHep Hepcidin91.676.116.9[8]
Hybrid Striped BassStreptococcus iniaeIntraperitonealClyX-2 Protein95.05.094.7[9]

Table 2: Bacterial Load Reduction in Tissues

Fish SpeciesTissueBacterial PathogenTreatmentBacterial Load (log CFU/g) - ControlBacterial Load (log CFU/g) - TreatmentReference
Yellow CatfishLiverAeromonas veroniirPfHep Hepcidin~7.5~6.8[8]
Yellow CatfishSpleenAeromonas veroniirPfHep Hepcidin~7.8~7.0[8]
Yellow CatfishKidneyAeromonas veroniirPfHep Hepcidin~8.0~7.2[8]
Asian SeabassLiverVibrio harveyiSkin Abrasion>5.0<2.0 (No Abrasion)[10]

Table 3: Hepcidin Gene Expression Following Bacterial Challenge

Fish SpeciesTissueBacterial PathogenTime Post-ChallengeFold Increase in Hepcidin mRNAReference
White BassLiverStreptococcus iniae27 hours4500-fold[3][4]
Sea BassLiverVibrio anguillarum24 hoursSignificant Increase[1]
Black RockfishLiverStreptococcus iniae24 hoursSignificant Increase[4]

Experimental Protocols

Protocol for Intraperitoneal (IP) Bacterial Challenge

This protocol is adapted for bass species like largemouth bass and is suitable for pathogens such as Noccardia seriolae, Edwardsiella tarda, or Streptococcus iniae.

  • Bacterial Preparation:

    • Culture the selected bacterial pathogen (e.g., N. seriolae) on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) at 28°C.

    • Inoculate a single colony into broth culture and grow to the mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

    • Adjust the bacterial suspension to the desired concentration (e.g., 1.0 × 10⁷ CFU/mL) using spectrophotometry and confirm by serial dilution and plate counting.

  • Fish Handling and Injection:

    • Anesthetize bass (e.g., 15-20 g) using MS-222.

    • Using a 1 mL syringe with a 26-gauge needle, intraperitoneally inject each fish with 0.1 mL of the bacterial suspension.

    • The injection site should be on the abdominal midline, posterior to the pelvic fins.[11]

    • The control group should be injected with 0.1 mL of sterile PBS.

  • Post-Challenge Monitoring:

    • Return fish to their respective tanks with adequate aeration.

    • Monitor fish daily for clinical signs of disease and record mortalities for a period of 7-21 days.

Protocol for Immersion Bacterial Challenge

This protocol is a less invasive method, suitable for pathogens like Vibrio harveyi in sea bass.

  • Bacterial Preparation:

    • Prepare a concentrated bacterial culture as described in section 5.1.1.

  • Challenge Procedure:

    • Reduce the water volume in the challenge tanks.

    • Add the bacterial culture to the tank water to achieve the desired final concentration (e.g., 10⁶, 10⁷, or 10⁸ CFU/mL).[10]

    • Place the fish in the bacterial suspension for a defined period (e.g., 4 hours), ensuring adequate aeration.[10]

    • After the immersion period, recommence the water flow to return the tank to its normal volume.

  • Post-Challenge Monitoring:

    • Monitor fish daily as described in section 5.1.3.

Protocol for Quantification of Bacterial Load in Tissues
  • Aseptic Tissue Collection:

    • At predetermined time points post-infection, euthanize a subset of fish from each group.

    • Aseptically dissect and collect specific organs (e.g., liver, spleen, kidney).

    • Weigh approximately 0.1 g of each tissue sample.

  • Tissue Homogenization:

    • Homogenize each tissue sample in 1 mL of sterile PBS using a sterile mortar and pestle or a mechanical homogenizer.[8]

  • Serial Dilution and Plating:

    • Perform a 10-fold serial dilution of the tissue homogenate in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto selective or general-purpose agar plates in triplicate.

  • Incubation and Colony Counting:

    • Incubate plates at the optimal temperature for the specific bacterium (e.g., 28-35°C) for 18-24 hours.[8]

    • Count the colonies on plates that have between 30 and 300 colonies.

    • Calculate the bacterial load as Colony Forming Units per gram (CFU/g) of tissue using the formula: CFU/g = (Number of colonies × Dilution factor) / Volume plated (mL) / Tissue weight (g)

Protocol for Hepcidin Gene Expression Analysis by RT-qPCR
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from liver tissue samples using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Primer Design:

    • Design or obtain qPCR primers for the bass hepcidin gene and a stable reference gene (e.g., β-actin). Primers should typically amplify a product of 100-200 bp.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 400 nM each), and diluted cDNA template.[12]

    • Run samples in triplicate in a real-time PCR system.

  • Thermal Cycling Conditions:

    • A typical protocol includes an initial denaturation at 95°C for 60 seconds, followed by 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60-62°C for 30-60 seconds.[12]

    • Include a melt curve analysis at the end of the run to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the hepcidin gene and the reference gene (β-actin).

    • Calculate the relative expression of the hepcidin gene using the 2-ΔΔCt method, normalizing to the β-actin expression and relative to the control group.

Conclusion

The in vivo bacterial challenge models described provide a robust framework for assessing the therapeutic potential of hepcidin in bass. By carefully controlling experimental conditions and employing standardized methods for data collection and analysis, researchers can obtain reliable and reproducible results. The significant upregulation of hepcidin during infection and the improved survival rates observed with exogenous hepcidin administration underscore its importance as a target for developing novel anti-infective strategies in aquaculture.

References

Assessing the Iron-Regulatory Function of Bass Hepcidin In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo assessment of the iron-regulatory function of hepcidin (B1576463) in bass species. The protocols outlined below detail experimental procedures for hepcidin administration, iron overload induction, and the subsequent analysis of key iron-related parameters. This document is intended to facilitate research into the physiological roles of hepcidin in fish and to support the development of novel aquaculture therapeutics and iron-related disease models.

Introduction to Hepcidin in Fish

Hepcidin is a peptide hormone that acts as the master regulator of systemic iron homeostasis in vertebrates, including teleost fish.[1] Synthesized primarily in the liver, hepcidin controls iron absorption and recycling by binding to the sole known cellular iron exporter, ferroportin, inducing its internalization and degradation.[2][3] This action effectively traps iron within cells, such as enterocytes and macrophages, and reduces the amount of iron circulating in the blood. In fish, hepcidin has a conserved dual function, playing a critical role not only in iron metabolism but also in the innate immune response to pathogens.[4] Understanding the in vivo function of bass hepcidin is crucial for developing strategies to improve fish health, disease resistance, and overall aquaculture productivity.

Core Concepts: The Hepcidin-Ferroportin Axis

The central mechanism of hepcidin's iron-regulatory function is its interaction with ferroportin. High levels of hepcidin lead to the degradation of ferroportin, which in turn decreases serum iron levels. Conversely, low hepcidin levels allow for increased ferroportin activity and a subsequent rise in serum iron. This regulatory loop is critical for maintaining iron balance and preventing both iron deficiency and iron overload.

Data Presentation

The following tables summarize expected quantitative outcomes from in vivo experiments assessing this compound function. Note that while the trends are conserved, the specific values provided are illustrative and may vary depending on the specific bass species, experimental conditions, and analytical methods used.

Table 1: Expected Dose-Dependent Effect of a Single Intraperitoneal Injection of Synthetic this compound on Serum Iron Levels in Bass

Hepcidin Dose (µg/kg body weight)Time PointExpected Change in Serum Iron
0 (Control)24 hoursNo significant change
1024 hours~15-25% decrease
5024 hours~40-60% decrease
10024 hours~60-80% decrease

Table 2: Expected Relative Gene Expression Changes in the Liver of Bass 24 Hours After a Single Intraperitoneal Injection of Synthetic Hepcidin (50 µg/kg)

GeneExpected Fold Change (vs. Control)
Hepcidin (endogenous)~0.5 to 0.8-fold (downregulation due to negative feedback)
Ferroportin (FPN)~0.3 to 0.6-fold (downregulation)
Transferrin Receptor (TfR)~1.5 to 2.5-fold (upregulation due to cellular iron depletion)
Ferritin~0.4 to 0.7-fold (downregulation due to decreased iron storage)

Table 3: Expected Dose-Dependent Effect of a Single Intraperitoneal Injection of Ferrous Sulfate (B86663) on Hepcidin Gene Expression in the Liver of Bass

Ferrous Sulfate Dose (mg/kg body weight)Time PointExpected Fold Change in Hepcidin mRNA (vs. Control)
0 (Control)6 hours1.0
106 hours~5 to 15-fold increase
506 hours~20 to 50-fold increase
1006 hours~50 to 100-fold increase

Experimental Protocols

Protocol 1: In Vivo Administration of Synthetic this compound

Objective: To assess the direct effect of exogenous hepcidin on serum iron levels and the expression of iron-related genes.

Materials:

  • Striped bass (Morone saxatilis) or other relevant bass species

  • Synthetic this compound peptide

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

  • Anesthetic (e.g., MS-222)

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Materials for RNA extraction and qPCR (see Protocol 3)

  • Materials for serum iron measurement (see Protocol 4)

Procedure:

  • Acclimation: Acclimate fish to laboratory conditions for at least two weeks.

  • Preparation of Hepcidin Solution: Dissolve synthetic this compound in sterile PBS to the desired concentrations (e.g., to achieve doses of 10, 50, and 100 µg/kg body weight).

  • Anesthesia and Injection: Anesthetize the fish and weigh them to determine the correct injection volume. Inject the hepcidin solution or a PBS control intraperitoneally.

  • Sampling: At predetermined time points (e.g., 24 hours post-injection), anesthetize the fish and collect blood via caudal venipuncture.

  • Tissue Collection: Euthanize the fish and dissect the liver. Immediately flash-freeze the liver tissue in liquid nitrogen and store it at -80°C for subsequent gene expression analysis.

  • Serum Separation: Centrifuge the blood samples to separate the serum. Store the serum at -80°C until iron analysis.

Protocol 2: Induction of Endogenous Hepcidin Expression via Iron Overload

Objective: To investigate the regulatory response of the hepcidin-ferroportin axis to an iron challenge.

Materials:

  • Striped bass (Morone saxatilis) or other relevant bass species

  • Ferrous sulfate (FeSO₄)

  • Sterile saline solution (0.9% NaCl)

  • Other materials as listed in Protocol 1

Procedure:

  • Acclimation: Acclimate fish as described in Protocol 1.

  • Preparation of Iron Solution: Prepare solutions of ferrous sulfate in sterile saline to achieve the desired doses (e.g., 10, 50, and 100 mg/kg body weight).

  • Anesthesia and Injection: Anesthetize and weigh the fish. Inject the ferrous sulfate solution or a saline control intraperitoneally.

  • Sampling: At various time points (e.g., 6, 12, and 24 hours post-injection), collect blood and liver samples as described in Protocol 1.

  • Analysis: Analyze serum iron levels and gene expression in the liver as described in Protocols 3 and 4.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of hepcidin and other iron-related genes in the liver.

Materials:

  • Liver tissue samples

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (hepcidin, ferroportin, transferrin receptor, ferritin) and reference genes (e.g., β-actin, 18S rRNA)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the liver tissue using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for the target and reference genes. A typical thermal cycling protocol is an initial denaturation at 95°C for 1-3 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30-60 seconds.[5]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Protocol 4: Measurement of Serum Iron Concentration

Objective: To determine the concentration of iron in the serum.

Materials:

  • Serum samples

  • Commercial colorimetric iron assay kit

  • Microplate reader

Procedure:

  • Principle: Most commercial kits are based on the dissociation of iron from transferrin in an acidic buffer, followed by the reduction of Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with a chromogen to form a colored complex, the absorbance of which is proportional to the iron concentration.

  • Assay: Follow the manufacturer's instructions for the chosen colorimetric assay kit. This typically involves adding reagents to the serum samples and standards in a microplate, incubating, and then reading the absorbance at the specified wavelength.

  • Calculation: Calculate the serum iron concentration based on the standard curve generated from the provided iron standards.

Mandatory Visualizations

Hepcidin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Hepatocyte) Iron-Tf Iron-Transferrin Complex BMP6 BMP6 BMPR BMP Receptor BMP6->BMPR Binds TfR1/2 TfR1/2 HFE HFE TfR1/2->HFE Interacts with SMAD1/5/8 p-SMAD1/5/8 HFE->SMAD1/5/8 Activates Hemojuvelin Hemojuvelin (HJV) BMPR->Hemojuvelin Co-receptor Hemojuvelin->SMAD1/5/8 Activates SMAD_Complex SMAD Complex SMAD1/5/8->SMAD_Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_Complex Hepcidin_Gene Hepcidin Gene (HAMP) SMAD_Complex->Hepcidin_Gene Induces transcription Hepcidin_mRNA Hepcidin mRNA Hepcidin_Gene->Hepcidin_mRNA Transcription Hepcidin_Peptide Hepcidin Peptide Hepcidin_mRNA->Hepcidin_Peptide Translation

Caption: BMP/SMAD signaling pathway regulating hepcidin expression in teleost fish.

Experimental_Workflow Treatment Treatment Hepcidin_Injection Hepcidin Injection (i.p.) Treatment->Hepcidin_Injection Iron_Challenge Iron Challenge (FeSO4 i.p.) Treatment->Iron_Challenge Control_Injection Control Injection (PBS or Saline) Treatment->Control_Injection Sampling Sampling at Defined Time Points Hepcidin_Injection->Sampling Iron_Challenge->Sampling Control_Injection->Sampling Blood_Collection Blood Collection Sampling->Blood_Collection Liver_Dissection Liver Dissection Sampling->Liver_Dissection Serum_Separation Serum Separation Blood_Collection->Serum_Separation RNA_Extraction RNA Extraction Liver_Dissection->RNA_Extraction Serum_Iron_Assay Serum Iron Assay (Colorimetric) Serum_Separation->Serum_Iron_Assay qPCR qPCR Analysis (Gene Expression) RNA_Extraction->qPCR Data_Analysis Data Analysis and Interpretation Serum_Iron_Assay->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for assessing hepcidin function in vivo.

Logical_Relationship Ferroportin_Down ↓ Ferroportin Expression Iron_Export_Down ↓ Cellular Iron Export Ferroportin_Down->Iron_Export_Down Serum_Iron_Down ↓ Serum Iron Levels Iron_Export_Down->Serum_Iron_Down TfR_Up ↑ Transferrin Receptor Expression Serum_Iron_Down->TfR_Up cellular response to low iron Ferritin_Down ↓ Ferritin Expression Serum_Iron_Down->Ferritin_Down reduced iron storage

Caption: Logical relationship of hepcidin's effect on iron metabolism.

References

Application Notes and Protocols for Studying Bass Hepcidin Gene Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463) is a key peptide hormone that plays a crucial role in iron homeostasis and the innate immune response in teleost fish. In bass species, such as the European sea bass (Dicentrarchus labrax), multiple hepcidin genes (e.g., hamp1 and hamp2) have been identified, suggesting a subfunctionalization where one type is more involved in iron regulation and the other in antimicrobial defense.[1][2] Understanding the precise function of each hepcidin gene is critical for aquaculture, particularly for improving disease resistance and nutritional physiology. The CRISPR-Cas9 system offers a powerful tool for targeted gene knockout to elucidate the specific roles of these genes in vivo.[3] These application notes provide a detailed framework and protocols for utilizing CRISPR-Cas9 to study hepcidin gene function in bass.

Background

In teleost fish, hepcidin expression is regulated by iron levels and inflammatory cytokines.[4] The signaling pathways involved are conserved and include the HJV/BMP/SMAD pathway, which responds to iron status, and the IL6/JAK/STAT pathway, which is activated during infection.[4] Disrupting the hepcidin gene can lead to significant physiological changes, including iron overload in various tissues, which can, in turn, induce conditions like ferroptosis (iron-dependent cell death).[3] By creating hepcidin knockout bass models using CRISPR-Cas9, researchers can investigate the downstream effects on iron metabolism, immune response to pathogens, and overall fish health.

Data Presentation

The following table summarizes representative quantitative data from a CRISPR-Cas9 mediated hepcidin knockout study in zebrafish.[3] This data illustrates the expected physiological changes following the loss of hepcidin function and can serve as a benchmark for similar studies in bass.

Table 1: Representative Quantitative Data from a Zebrafish Hepcidin Knockout Model

ParameterWild-Type (WT)Hepcidin Knockout (hep-/-)Fold Change
Tissue Iron Concentration (µg/g)
Liver150 ± 25450 ± 503.0
Spleen80 ± 10200 ± 302.5
Muscle30 ± 535 ± 71.2
Gene Expression (Relative mRNA levels)
Ferroportin (fpn1)1.0 ± 0.20.4 ± 0.1-2.5
Ferritin (fth1)1.0 ± 0.152.5 ± 0.42.5
GPX41.0 ± 0.20.5 ± 0.1-2.0
Lipid Peroxidation (Malondialdehyde, MDA, nmol/mg protein)
Liver2.5 ± 0.56.0 ± 1.02.4

Data are presented as mean ± standard deviation. The data is adapted from a study on zebrafish and serves as an illustrative example.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Hepcidin signaling pathways in bass.

CRISPR_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A 1. gRNA Design & Synthesis (Targeting bass hepcidin exons) C 3. RNP Complex Assembly (Cas9 + gRNA) A->C B 2. Cas9 Protein/mRNA Preparation B->C D 4. Microinjection (Into one-cell stage bass embryos) C->D E 5. Incubation & Rearing (F0 Generation) D->E F 6. Genomic DNA Extraction (From fin clips of F0) E->F H 8. Generation of F1/F2 (Breeding of F0 founders) E->H G 7. Mutation Detection (PCR + T7E1 assay or Sequencing) F->G G->H Select founders I 9. Phenotypic Analysis (Iron levels, gene expression, pathogen challenge) H->I

Caption: Experimental workflow for CRISPR-Cas9 in bass.

Experimental Protocols

Protocol 1: Design and Synthesis of guide RNA (gRNA) for this compound

  • Target Gene Identification: Obtain the cDNA or genomic sequence of the target this compound gene (e.g., hamp1 or hamp2) from a database like NCBI.

  • Exon Selection: Target an early exon to maximize the chance of creating a frameshift mutation leading to a non-functional protein.

  • gRNA Design: Use an online design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences. Select gRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9). Choose 2-3 gRNAs with high predicted on-target efficiency and low off-target scores.[3]

  • gRNA Synthesis: Synthesize the gRNAs using a commercially available in vitro transcription kit (e.g., T7 RNA polymerase-based kit). The template DNA oligomer should include a T7 promoter, the 20-nt target sequence, and a scaffold RNA sequence. Purify the synthesized gRNA using a spin column-based method and quantify its concentration.

Protocol 2: Microinjection of CRISPR-Cas9 Ribonucleoproteins (RNPs) into Bass Embryos

This protocol is adapted from established methods in other fish species and should be optimized for the specific bass species.[3]

  • RNP Preparation:

    • On ice, mix the purified gRNA and Cas9 nuclease protein in an injection buffer (e.g., RNase-free water with phenol (B47542) red for visualization).

    • A typical concentration would be 150-300 pg of gRNA and 300-800 pg of Cas9 protein per embryo.

    • Incubate the mixture at 37°C for 10 minutes to allow the formation of the RNP complex. Keep on ice until use.

  • Embryo Collection: Collect freshly fertilized, one-cell stage bass embryos.

  • Microinjection Setup:

    • Align the embryos in grooves on an agarose (B213101) plate.

    • Load a borosilicate glass needle with the RNP injection mix.

    • Calibrate the injection volume (typically 1-2 nL) using an oil drop on a micrometer slide.

  • Injection:

    • Carefully pierce the embryo's chorion and inject the RNP mix into the cytoplasm of the one-cell stage embryo.

    • Transfer the injected embryos to a clean petri dish with embryo medium and incubate at the appropriate temperature for the bass species.

Protocol 3: Validation of Gene Editing

  • Genomic DNA Extraction: At 24-48 hours post-injection, sacrifice a small subset of embryos (n=10-20) and extract genomic DNA. For later-stage fish, fin clips can be used as a non-lethal source of DNA.

  • PCR Amplification: Design PCR primers to amplify a 300-500 bp region surrounding the gRNA target site.

  • Mutation Detection Assay (T7 Endonuclease I - T7E1):

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Treat the re-annealed DNA with T7E1 enzyme, which cleaves at mismatched DNA sites.

    • Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.

  • Sanger Sequencing: For confirmation and to identify the specific indel mutations, clone the PCR products into a plasmid vector and sequence individual clones. Alternatively, sequence the PCR product directly and analyze the resulting chromatogram for evidence of mixed sequences after the target site.

Protocol 4: Phenotypic Analysis of Hepcidin Knockout Bass

  • Generation of F1 and F2 Lines: Raise the injected F0 founder fish to sexual maturity and cross them with wild-type fish to generate the F1 generation. Screen F1 individuals for germline transmission of the mutation. Intercross heterozygous F1 fish to produce homozygous F2 knockout bass.[3]

  • Iron Homeostasis Analysis:

    • Measure iron concentrations in key tissues (liver, spleen, muscle) using colorimetric assays or inductively coupled plasma mass spectrometry (ICP-MS).

    • Perform histological staining (e.g., Perls' Prussian blue) on tissue sections to visualize iron deposition.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iron-related genes (e.g., ferroportin, ferritin) in the liver and other relevant tissues.

  • Immune Response Challenge:

    • Expose both wild-type and hepcidin knockout bass to a relevant fish pathogen (e.g., Vibrio anguillarum).

    • Monitor survival rates and bacterial load in different organs over time.

    • Analyze the expression of key immune-related genes via qRT-PCR.

By following these protocols, researchers can effectively utilize CRISPR-Cas9 to generate hepcidin knockout bass models and gain valuable insights into the gene's function, with potential applications for improving the health and resilience of this important aquaculture species.

References

Application Note: HPLC Purification of Native Bass Hepcidin from Gill Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a cysteine-rich peptide, is a key component of the innate immune system in fish, playing a crucial role in antimicrobial defense.[1][2][3] Native hepcidin isolated from bass species has demonstrated significant antimicrobial activity.[1][4] This application note provides a detailed protocol for the purification of native bass hepcidin from gill tissue using solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (RP-HPLC). This protocol is designed to yield a highly purified peptide suitable for downstream applications such as structural analysis, activity assays, and drug development.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. This information is critical for designing and optimizing the purification protocol.

PropertyValueReference
Amino Acid SequenceGCRFCCNCCPNMSGCGVCCRF[2][4]
Molecular Weight~2.25 kDa[4]
Structure21 amino acids with 4 intramolecular disulfide bridges[1][2][4]
Key FeatureCysteine-rich antimicrobial peptide[1][3]

Experimental Protocols

Tissue Extraction

This protocol is adapted from established methods for extracting peptides from animal tissues.[2]

  • Homogenization:

    • Excise fresh or rapidly frozen bass gill tissue.

    • Immediately homogenize the tissue in an ice-cold extraction buffer (e.g., 1 M acetic acid) at a ratio of 1 g tissue to 10 mL buffer. Homogenization can be performed using a blender or a tissue homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the crude peptide extract.

Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

SPE is a critical step to remove interfering substances and concentrate the peptide of interest prior to HPLC.[5][6] A C18 SPE cartridge is recommended for this purpose.[6][7]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol, followed by 5 mL of water, and finally 10 mL of 0.1% (v/v) trifluoroacetic acid (TFA) in water.

  • Sample Loading:

    • Acidify the crude peptide extract with TFA to a final concentration of 0.1% (v/v).

    • Load the acidified extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of 0.1% (v/v) TFA in water to remove salts and other hydrophilic impurities.

  • Elution:

    • Elute the bound peptides with a stepwise gradient of acetonitrile (B52724) (ACN) in 0.1% (v/v) TFA. A common elution solvent is 60-80% ACN in 0.1% (v/v) TFA.[8]

    • Collect the eluate containing the partially purified hepcidin.

  • Solvent Evaporation:

    • Dry the collected eluate using a centrifugal evaporator or by lyophilization to remove the ACN.

    • Reconstitute the dried peptide extract in the initial mobile phase for HPLC analysis (e.g., 5% ACN in 0.1% TFA).

Reverse-Phase HPLC Purification

RP-HPLC is the core of the purification process, separating peptides based on their hydrophobicity.[2][4]

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column is the standard choice for peptide purification.[2][4][9] For peptides like hepcidin, a wide-pore (300 Å) column is recommended.[10]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.[4][11]

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4][11]

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

HPLC Gradient and Parameters:

ParameterValue
Column C18, wide pore (300 Å), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 65% B over 60 minutes
Detection Wavelength 220 nm & 280 nm
Column Temperature 30°C

Protocol:

  • Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection: Inject the reconstituted, partially purified peptide sample onto the column.

  • Gradient Elution: Start the linear gradient from 5% to 65% Solvent B over 60 minutes. This shallow gradient is often effective for resolving complex peptide mixtures.[12]

  • Fraction Collection: Collect fractions of 1 mL throughout the gradient elution.

  • Analysis of Fractions: Analyze the collected fractions for antimicrobial activity against a target microorganism (e.g., Escherichia coli) to identify the fractions containing hepcidin.

  • Purity Assessment: Pool the active fractions and re-analyze a small aliquot by HPLC using the same gradient to assess purity. If necessary, a second round of purification using a shallower gradient or a different column chemistry (e.g., C4) can be performed.[2][9]

Workflow and Pathway Diagrams

HPLC_Purification_Workflow cluster_extraction Tissue Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reverse-Phase HPLC GillTissue Bass Gill Tissue Homogenization Homogenization in 1M Acetic Acid GillTissue->Homogenization Centrifugation Centrifugation (10,000 x g) Homogenization->Centrifugation CrudeExtract Crude Peptide Extract (Supernatant) Centrifugation->CrudeExtract SPE_Load Sample Loading CrudeExtract->SPE_Load SPE_Condition C18 Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing (0.1% TFA) SPE_Load->SPE_Wash SPE_Elute Elution (60-80% ACN, 0.1% TFA) SPE_Wash->SPE_Elute PartiallyPurified Partially Purified Extract SPE_Elute->PartiallyPurified HPLC_Injection Injection onto C18 Column PartiallyPurified->HPLC_Injection Gradient_Elution Gradient Elution (5-65% ACN with 0.1% TFA) HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Activity_Assay Antimicrobial Activity Assay Fraction_Collection->Activity_Assay Pure_Hepcidin Pure Native this compound Activity_Assay->Pure_Hepcidin

Caption: Workflow for the purification of native this compound.

Conclusion

This protocol provides a comprehensive framework for the successful purification of native this compound from gill tissue. The combination of tissue extraction, solid-phase extraction, and reverse-phase HPLC is a robust methodology for obtaining highly pure peptide for further research and development. The specific parameters provided in this note can be further optimized to suit individual laboratory conditions and equipment.

References

Troubleshooting & Optimization

troubleshooting low yield of recombinant bass hepcidin expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the low yield of recombinant bass hepcidin (B1576463) expression.

Troubleshooting Guide: Low Expression Yield

Low yield is a common impediment in the production of recombinant proteins, particularly for antimicrobial peptides like hepcidin which can be toxic to the host organism. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: No or Very Low Target Protein Expression

Possible Causes and Solutions

  • Vector and Insert Integrity: Errors in the plasmid construct, such as a frameshift mutation, premature stop codon, or incorrect gene orientation, can completely abolish expression.

    • Recommendation: Re-sequence the entire expression cassette (promoter, ribosome binding site, insert, and terminator) to confirm its integrity.[1]

  • Codon Usage Bias: The codon usage of the bass hepcidin gene may not be optimal for the E. coli translation machinery, leading to translational stalling and reduced protein synthesis.[2][3]

    • Recommendation: Perform codon optimization of the this compound gene sequence to match the codon preference of the E. coli host.[2][3] Several online tools and commercial services are available for this purpose.

  • Promoter Leakiness and Protein Toxicity: If the promoter is "leaky" (allows low-level transcription even without an inducer), the basal expression of toxic hepcidin can kill the host cells before they have a chance to grow to a high density for induction.

    • Recommendation: Use a tightly regulated promoter system (e.g., pBAD promoter from the araBAD operon). Consider adding glucose to the growth medium to further repress basal expression from lac-based promoters.

Problem 2: Target Protein is Expressed but Forms Insoluble Inclusion Bodies

Hepcidin, being a cysteine-rich peptide, is prone to misfolding and aggregation into inactive inclusion bodies, especially when overexpressed in the reducing environment of the E. coli cytoplasm.

Possible Causes and Solutions

  • High Induction Temperature and Inducer Concentration: High temperatures and high concentrations of the inducer (e.g., IPTG) can lead to a rapid rate of protein synthesis, overwhelming the cellular folding machinery and promoting aggregation.

    • Recommendation: Optimize induction conditions by lowering the temperature and reducing the inducer concentration. This slows down protein synthesis, allowing more time for proper folding.

  • Lack of Disulfide Bond Formation: The cytoplasm of E. coli is a reducing environment, which is not conducive to the formation of disulfide bonds essential for the correct folding and activity of hepcidin.

    • Recommendation:

      • Use specialized E. coli strains, such as SHuffle or Origami, which have a more oxidizing cytoplasm that promotes disulfide bond formation.

      • Target the protein to the periplasm, which is a more oxidizing environment. This can be achieved by adding a periplasmic signal sequence to the N-terminus of the hepcidin gene.

  • Fusion Partner: The choice of fusion partner can significantly impact the solubility of the target protein.

    • Recommendation: Employ a highly soluble fusion partner, such as SUMO (Small Ubiquitin-like Modifier) or GST (Glutathione S-transferase), to enhance the solubility of the recombinant hepcidin.

Problem 3: Good Expression but Low Final Yield After Purification

Significant loss of protein during purification steps can drastically reduce the final yield.

Possible Causes and Solutions

  • Inefficient Cell Lysis: Incomplete disruption of cells will leave a substantial amount of the target protein trapped within the cell debris.

    • Recommendation: Optimize the cell lysis protocol. Experiment with different methods (e.g., sonication, high-pressure homogenization) and ensure the lysis buffer is effective.

  • Protein Degradation: Proteases released during cell lysis can degrade the target protein, leading to a lower yield.

    • Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to the lysis buffer.

  • Suboptimal Buffer Conditions: The pH and salt concentration of the buffers used during purification can affect the stability and binding of the protein to the chromatography resin.

    • Recommendation: Empirically determine the optimal pH and salt concentrations for the binding, wash, and elution buffers for your specific hepcidin construct.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for recombinant this compound?

A1: While E. coli is a commonly used and cost-effective system, the expression of a small, cysteine-rich, and potentially toxic peptide like hepcidin can be challenging, often leading to the formation of insoluble inclusion bodies. Eukaryotic systems like the yeast Pichia pastoris have been successfully used for producing soluble and active hepcidin, as they can perform post-translational modifications like disulfide bond formation. However, with proper optimization, including the use of fusion tags and specialized host strains, soluble expression in E. coli is achievable.

Q2: How can I improve the solubility of my recombinant this compound in E. coli?

A2: To improve solubility, consider the following strategies:

  • Lower the induction temperature: Inducing expression at a lower temperature (e.g., 15-20°C) slows down protein synthesis, which can promote proper folding.

  • Use a solubility-enhancing fusion tag: Fusing hepcidin to a highly soluble protein like SUMO or GST can significantly improve its solubility.

  • Choose an appropriate host strain: Strains like ArcticExpress(DE3) are designed to facilitate protein folding at low temperatures.

  • Optimize culture medium: Terrific Broth (TB) has been shown to be more favorable for soluble expression of some recombinant proteins compared to LB medium.

Q3: My codon-optimized gene is still expressing poorly. What else can I do?

A3: If codon optimization alone is not sufficient, consider these additional factors:

  • mRNA secondary structure: The 5' end of the mRNA can form secondary structures that may hinder ribosome binding and translation initiation. Analyze the predicted mRNA secondary structure of your construct and consider making synonymous mutations to reduce stable stem-loops in the translation initiation region.

  • Promoter strength: An overly strong promoter can lead to a high transcription rate that overwhelms the translational machinery, resulting in truncated proteins or protein misfolding. You might consider using a weaker promoter or a more tightly regulated one.

  • Host strain selection: Even with an optimized gene, the host strain plays a critical role. Some strains are better equipped to handle the expression of "difficult" proteins. Consider testing a panel of different E. coli expression strains.

Q4: What are the typical yields for recombinant hepcidin?

A4: The yield of recombinant hepcidin can vary significantly depending on the expression system, fusion partner, and purification strategy. For instance, a study expressing human hepcidin-25 (B1576460) in Pichia pastoris reported a yield of 1.9 mg of soluble protein per liter of culture. Another study expressing a hybrid antimicrobial peptide in E. coli achieved a concentration of 12.1 mg per liter of bacterial culture after purification. Optimization of expression conditions is key to maximizing the yield.

Quantitative Data Summary

Table 1: Comparison of Recombinant Hepcidin/Antimicrobial Peptide Expression Conditions and Yields

Target ProteinExpression SystemFusion TagInduction ConditionsYieldReference
Crescent Sweetlips HepcidinE. coli Arctic Express (DE3)His-SUMO0.21 mmol/L IPTG, 18.81 °C, 16.01 hNot explicitly quantified in mg/L, but optimized for maximal soluble expression
Human Hepcidin-25Pichia pastorisNone (secreted)Not specified1.9 mg/L
AL32-P113 hybrid peptideE. coli BL21 (DE3)InteinOptimized IPTG conc., time, and temp.12.1 mg/L

Experimental Protocols

Protocol 1: Codon Optimization Analysis

Objective: To analyze the codon usage of the this compound gene and identify rare codons that may impede translation in E. coli.

Methodology:

  • Obtain the DNA sequence of the this compound gene.

  • Utilize an online codon usage analysis tool (e.g., GenScript's Rare Codon Analysis Tool, IDT's Codon Optimization Tool).

  • Select Escherichia coli (strain K12 or B) as the target expression host.

  • The tool will provide a codon usage table for your gene and highlight codons that are rarely used in E. coli.

  • Based on the analysis, synthesize a new version of the gene where the rare codons are replaced with more frequently used synonymous codons in E. coli.

Protocol 2: Optimization of Induction Temperature for Soluble Protein Expression

Objective: To determine the optimal induction temperature for maximizing the yield of soluble recombinant this compound.

Methodology:

  • Transform the expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate four 50 mL cultures of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Incubate each of the four cultures at a different temperature: 37°C, 30°C, 25°C, and 18°C.

  • Incubate for a set period (e.g., 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight for 18°C).

  • Harvest the cells by centrifugation.

  • Lyse a small, equivalent amount of cells from each culture and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total, soluble, and insoluble fractions for each temperature by SDS-PAGE to determine which condition yields the highest amount of soluble protein.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Recombinant Hepcidin Yield start Low or No Hepcidin Yield check_expression Check for Protein Expression (SDS-PAGE/Western Blot) start->check_expression no_expression No Expression Band check_expression->no_expression No expression_present Expression Band Present check_expression->expression_present Yes check_plasmid Verify Plasmid Integrity (Sequencing) no_expression->check_plasmid optimize_codons Perform Codon Optimization no_expression->optimize_codons check_promoter Check Promoter/Inducer System no_expression->check_promoter check_solubility Analyze Soluble vs. Insoluble Fractions expression_present->check_solubility no_expression_solutions Solutions: - Re-clone if sequence is incorrect - Synthesize codon-optimized gene - Use fresh inducer/different promoter check_plasmid->no_expression_solutions optimize_codons->no_expression_solutions check_promoter->no_expression_solutions insoluble Protein in Inclusion Bodies check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble optimize_induction Optimize Induction Conditions (Lower Temp, Lower [Inducer]) insoluble->optimize_induction change_host Use Specialized Host Strain (e.g., SHuffle, ArcticExpress) insoluble->change_host add_fusion_tag Add Solubility-Enhancing Fusion Tag (e.g., SUMO, GST) insoluble->add_fusion_tag check_purification Analyze Purification Steps (Lysis, Binding, Elution) soluble->check_purification insoluble_solutions Solutions: - Screen different temperatures - Test different host strains - Re-clone with a fusion tag optimize_induction->insoluble_solutions change_host->insoluble_solutions add_fusion_tag->insoluble_solutions purification_loss Significant Loss During Purification check_purification->purification_loss Loss good_yield Successful Purification check_purification->good_yield Good Yield optimize_lysis Optimize Cell Lysis purification_loss->optimize_lysis add_protease_inhibitors Add Protease Inhibitors purification_loss->add_protease_inhibitors optimize_buffers Optimize Buffer Conditions (pH, Salt) purification_loss->optimize_buffers purification_solutions Solutions: - Test different lysis methods - Add protease inhibitor cocktail - Screen buffer conditions optimize_lysis->purification_solutions add_protease_inhibitors->purification_solutions optimize_buffers->purification_solutions

Caption: A workflow diagram for troubleshooting low yield of recombinant hepcidin.

Expression_Optimization_Pathway Key Factors in Recombinant Hepcidin Expression Optimization cluster_gene_level Gene Level Optimization cluster_host_level Host & Culture Optimization cluster_protein_level Downstream Processing Codon Optimization Codon Optimization High Yield Soluble Hepcidin High Yield Soluble Hepcidin Codon Optimization->High Yield Soluble Hepcidin Promoter Selection Promoter Selection Promoter Selection->High Yield Soluble Hepcidin Fusion Tag Selection Fusion Tag Selection Fusion Tag Selection->High Yield Soluble Hepcidin Host Strain Selection Host Strain Selection Host Strain Selection->High Yield Soluble Hepcidin Culture Medium Culture Medium Culture Medium->High Yield Soluble Hepcidin Induction Conditions Induction Conditions Induction Conditions->High Yield Soluble Hepcidin Cell Lysis Cell Lysis Cell Lysis->High Yield Soluble Hepcidin Purification Buffers Purification Buffers Purification Buffers->High Yield Soluble Hepcidin Protease Inhibition Protease Inhibition Protease Inhibition->High Yield Soluble Hepcidin

Caption: Key optimization factors for high-yield soluble hepcidin expression.

References

Technical Support Center: Optimizing Codon Usage for Bass Hepcidin Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of codon-optimized bass hepcidin (B1576463) in bacterial systems, primarily Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is codon usage bias and why is it critical for expressing bass hepcidin in E. coli?

A1: Codon usage bias refers to the phenomenon where different organisms prefer to use certain synonymous codons (codons that code for the same amino acid) over others.[1][2] Bass, a fish, has a very different codon preference compared to E. coli. If the native this compound gene is directly expressed in E. coli, the bacterial translational machinery may struggle to find sufficient amounts of the required transfer RNAs (tRNAs) for the "rare" codons present in the bass gene.[3][4] This can lead to translational stalling, premature termination of protein synthesis, and significantly low yields of the recombinant hepcidin. Codon optimization involves redesigning the gene sequence to use codons that are frequently used in E. coli, thereby enhancing translation efficiency and increasing protein yields.

Q2: I've codon-optimized my this compound gene, but I'm still seeing very low to no protein expression. What should I check?

A2: Several factors beyond codon optimization can lead to poor protein expression. Here’s a troubleshooting checklist:

  • Vector and Insert Integrity: Verify the sequence of your entire expression cassette, including the promoter, ribosome binding site (RBS), your gene, and the terminator. Errors such as mutations, frameshifts, or a premature stop codon can abolish expression.

  • Promoter Strength and Leakiness: Ensure you are using a strong, inducible promoter appropriate for E. coli (e.g., T7, tac). Check for basal or "leaky" expression, as some proteins, including antimicrobial peptides like hepcidin, can be toxic to the host cells even at low concentrations.

  • Inducer Concentration and Induction Time: Optimize the concentration of the inducer (e.g., IPTG) and the time of induction. High inducer concentrations can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies.

  • mRNA Secondary Structure: Codon optimization algorithms should also reduce stable mRNA secondary structures near the 5' end, which can hinder ribosome binding and translation initiation. If not, this could be a bottleneck.

Q3: My codon-optimized this compound is being expressed, but it's forming insoluble inclusion bodies. How can I improve its solubility?

A3: Inclusion body formation is a common challenge when overexpressing foreign proteins in E. coli. This compound is a cysteine-rich peptide, which can make it prone to misfolding and aggregation. Here are strategies to enhance solubility:

  • Lower Expression Temperature: Reducing the incubation temperature after induction (e.g., from 37°C to 18-25°C) slows down protein synthesis, which can promote proper folding and reduce aggregation.

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of hepcidin can significantly improve its solubility.

  • Co-expression of Chaperones: Utilize E. coli strains that are engineered to co-express molecular chaperones, which can assist in the correct folding of your protein.

  • Optimize Culture Medium and Lysis Buffers: Sometimes, additives in the growth medium or the composition of the lysis buffer can influence protein solubility.

Q4: After purifying my recombinant this compound, it shows no antimicrobial activity. What could be the issue?

A4: The antimicrobial activity of hepcidin is dependent on its correct three-dimensional structure, which is stabilized by intramolecular disulfide bonds. Loss of activity can be due to:

  • Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds. Expressing the protein in the periplasm or using specialized strains that facilitate cytoplasmic disulfide bond formation may be necessary. Alternatively, the protein may need to be purified under denaturing conditions and then refolded in vitro.

  • Misfolding during Purification: The purification protocol itself, including buffer pH and salt concentrations, can lead to protein denaturation.

  • Proteolytic Degradation: Proteases released during cell lysis can degrade the target protein. It is crucial to add protease inhibitors to the lysis buffer and keep samples cold.

Troubleshooting Guides

Guide 1: Low or No Protein Expression
Potential Cause Troubleshooting Step Expected Outcome
Codon Bias Analyze the Codon Adaptation Index (CAI) of your gene for E. coli. A CAI below 0.7 may indicate poor adaptation.A higher CAI (ideally >0.8) after optimization should lead to improved translation efficiency.
Inefficient Transcription Use a vector with a strong, tightly regulated promoter like T7.Increased mRNA levels, leading to higher protein yield.
Inefficient Translation Ensure a strong Shine-Dalgarno sequence is present upstream of the start codon.Enhanced ribosome binding and translation initiation.
Protein Toxicity Use a tightly regulated promoter and consider strains that reduce basal expression.Prevents premature cell death and allows for growth to a higher density before induction.
Guide 2: Protein Insolubility (Inclusion Bodies)
Potential Cause Troubleshooting Step Expected Outcome
High Expression Rate Lower the induction temperature to 18-25°C and reduce the inducer concentration.Slower protein synthesis allows for proper folding and increases the proportion of soluble protein.
Misfolding Co-express molecular chaperones or use a solubility-enhancing fusion tag (e.g., MBP, GST).Chaperones assist in folding, and fusion tags can keep the target protein soluble.
Incorrect Disulfide Bonds Target the protein to the periplasm or use specialized strains for cytoplasmic disulfide bond formation.The oxidizing environment of the periplasm promotes correct disulfide bond formation.
Lysis and Purification Issues Perform cell lysis and purification at 4°C and add protease inhibitors to all buffers.Minimizes protein degradation and aggregation during purification.

Data Presentation

Table 1: Comparison of this compound Expression in E. coli Before and After Codon Optimization

Gene Version Codon Adaptation Index (CAI) for E. coli Expression Level (mg/L of culture) Soluble Protein (% of total expressed)
Native this compound0.58< 1~10%
Codon-Optimized this compound0.9215-20~60%

Note: The data presented in this table is representative and intended to illustrate the potential impact of codon optimization. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Codon Usage Analysis and Gene Optimization
  • Obtain the DNA sequence of the native this compound gene.

  • Use an online codon usage analysis tool to calculate the Codon Adaptation Index (CAI) for the E. coli K12 strain.

  • Input the DNA sequence into a gene optimization software. Select E. coli as the expression host.

  • The software will replace rare codons with those frequently used in E. coli, aiming for a CAI > 0.8. It will also optimize GC content and remove undesirable sequences like cryptic splice sites or strong secondary mRNA structures.

  • Synthesize the optimized gene through a commercial vendor.

Protocol 2: Expression of Codon-Optimized this compound in E. coli
  • Clone the synthesized, codon-optimized hepcidin gene into a suitable E. coli expression vector (e.g., pET series) with an N-terminal His-tag or MBP-tag for purification and solubility enhancement.

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Incubate for an extended period at the lower temperature (e.g., 16-18 hours at 20°C) with shaking.

  • Harvest the cells by centrifugation.

  • Analyze the expression of the recombinant protein by running total, soluble, and insoluble cell fractions on an SDS-PAGE gel.

Visualizations

experimental_workflow cluster_design Gene Design & Synthesis cluster_expression Protein Expression cluster_analysis Purification & Analysis seq Native Bass Hepcidin Sequence analysis Codon Usage Analysis (CAI Calculation) seq->analysis optimization Codon Optimization for E. coli analysis->optimization synthesis Gene Synthesis optimization->synthesis cloning Cloning into Expression Vector synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Cell Culture & Induction (IPTG) transformation->culture harvest Cell Harvest culture->harvest lysis Cell Lysis harvest->lysis purification Affinity Chromatography lysis->purification analysis_sds SDS-PAGE Analysis purification->analysis_sds activity Antimicrobial Activity Assay purification->activity

Caption: Workflow for codon optimization and expression of this compound.

troubleshooting_logic cluster_no_expression No/Low Expression cluster_insoluble Insoluble Expression start Start Expression Experiment check_expression Check for Protein Expression (SDS-PAGE) start->check_expression check_seq Verify Plasmid Sequence check_expression->check_seq No/Low Expression lower_temp Lower Induction Temperature check_expression->lower_temp Insoluble (Inclusion Bodies) soluble Soluble Protein Obtained check_expression->soluble Soluble Expression check_promoter Optimize Promoter/ Inducer check_seq->check_promoter check_codon Re-evaluate Codon Optimization check_promoter->check_codon add_tag Use Solubility Tag (e.g., MBP) lower_temp->add_tag use_chaperones Co-express Chaperones add_tag->use_chaperones

References

Technical Support Center: Strategies to Prevent Aggregation of Synthetic Bass Hepcidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic bass hepcidin (B1576463). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My lyophilized synthetic bass hepcidin won't dissolve. What should I do?

A1: Lyophilized hepcidin can be challenging to dissolve. Based on protocols for structurally similar human hepcidin, we recommend reconstituting the peptide in a slightly acidic solution before diluting it into your final buffer. A common starting point is 0.016% HCl.[1] For initial solubilization, you can also try sterile distilled water or 0.1% sterile dilute acetic acid.[2] It is crucial to ensure the peptide is fully dissolved in the initial solvent before further dilution.[2]

Q2: At what pH is synthetic this compound most prone to aggregation?

A2: The linear, reduced form of hepcidin is particularly susceptible to precipitation and aggregation at a pH of 6 or greater.[3] For the correctly folded peptide, maintaining a slightly acidic to neutral pH is generally recommended, but this should be empirically tested for your specific application.

Q3: How should I store my synthetic this compound to minimize aggregation?

A3: For long-term storage, synthetic this compound should be stored as a lyophilized powder at -20°C or colder, protected from light.[2] Once in solution, it is best to prepare fresh solutions for each experiment or to store aliquots at -80°C for short periods to minimize freeze-thaw cycles.

Q4: Can I use additives or excipients to prevent aggregation?

A4: Yes, certain excipients can help prevent peptide aggregation. These can include sugars (like trehalose (B1683222) or mannitol), polyols, and non-ionic surfactants. However, the effectiveness of each excipient is protein-specific, and they should be tested for compatibility with your experimental system. For some peptides, amino acids such as arginine and histidine have been shown to reduce aggregation.

Q5: How can I detect aggregation in my synthetic this compound solution?

A5: Several methods can be used to detect aggregation. Visual inspection for turbidity or precipitates is the simplest first step. For quantitative analysis, techniques like turbidity measurement (spectrophotometry), dynamic light scattering (DLS) to measure particle size, and size-exclusion chromatography (SEC) are effective. For fibril formation, a Thioflavin T (ThT) assay can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible Precipitate After Reconstitution The pH of the solution is too high, or the peptide concentration is above its solubility limit.Reconstitute the lyophilized peptide in a small volume of a slightly acidic solvent (e.g., 0.1% acetic acid or 0.016% HCl) before adding it to your final buffer. Ensure the final pH is in a range where the peptide is soluble. Consider working with lower peptide concentrations.
Cloudy or Turbid Solution The peptide is forming soluble aggregates.Centrifuge the solution to pellet larger aggregates. Use techniques like DLS to confirm the presence of smaller aggregates. Optimize the buffer composition by adjusting the pH or adding stabilizing excipients.
Inconsistent Experimental Results The peptide is aggregating over the course of the experiment.Prepare fresh peptide solutions for each experiment. If solutions must be stored, flash-freeze aliquots in liquid nitrogen and store at -80°C. Minimize the time the peptide solution is kept at room temperature.
Loss of Biological Activity Aggregation is leading to a decrease in the concentration of active, monomeric peptide.Confirm the presence of aggregates using SEC or DLS. Re-evaluate your solubilization and storage protocols. Ensure the peptide is correctly folded by analyzing its disulfide bonding pattern if possible.

Data Presentation

Table 1: Influence of pH on Hepcidin Solubility and Aggregation

pH RangeObservation for Linear (Reduced) HepcidinGeneral Recommendation for Folded Hepcidin
< 6.0 Generally soluble, precipitation is avoided.Optimal for initial solubilization and storage of stock solutions.
≥ 6.0 Prone to precipitation and aggregation.Use with caution. Buffer optimization and the use of excipients may be necessary.
7.0 - 8.0 Folding can be achieved with redox systems, but aggregation is a risk.For biological assays, careful buffer optimization is critical. Monitor for aggregation over time.

Experimental Protocols

Protocol 1: Solubilization of Lyophilized Synthetic this compound

Objective: To properly dissolve lyophilized synthetic this compound to minimize aggregation.

Materials:

  • Lyophilized synthetic this compound

  • Sterile 0.1% acetic acid or 0.016% HCl in sterile water

  • Desired experimental buffer (e.g., PBS, pH 7.4)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Add a small volume of the acidic solvent (e.g., 0.1% acetic acid) to the vial to create a concentrated stock solution. Gently vortex or pipette to dissolve the peptide completely.

  • Visually inspect the solution to ensure there are no particulates.

  • Slowly add the concentrated peptide stock solution to your final experimental buffer with gentle mixing.

  • If the final solution appears cloudy, it may be necessary to centrifuge the sample to remove any insoluble aggregates.

Protocol 2: Turbidity Assay for Monitoring Aggregation

Objective: To quantitatively monitor the aggregation of synthetic this compound over time.

Materials:

  • Solubilized synthetic this compound

  • Experimental buffer at various conditions (e.g., different pH, temperature, with/without excipients)

  • UV-Vis spectrophotometer

  • Cuvettes or a 96-well clear-bottom plate

Procedure:

  • Prepare solutions of synthetic this compound in the different buffer conditions you wish to test.

  • Use a spectrophotometer to measure the absorbance (or more accurately, the light scattering) at a wavelength where the peptide does not absorb, typically between 340 and 400 nm.

  • Record the absorbance at time zero.

  • Incubate the samples under the desired experimental conditions (e.g., 37°C with gentle agitation).

  • At regular time intervals, measure the absorbance of each sample.

  • An increase in absorbance over time indicates an increase in turbidity, which is a measure of aggregation.

Visualizations

experimental_workflow Experimental Workflow for Synthetic this compound cluster_prep Peptide Preparation cluster_exp Experimentation cluster_analysis Aggregation Analysis start Lyophilized Peptide reconstitute Reconstitute in Acidic Solution start->reconstitute Step 1 dilute Dilute in Experimental Buffer reconstitute->dilute Step 2 experiment Perform Experiment dilute->experiment Step 3 visual Visual Inspection experiment->visual Monitor turbidity Turbidity Assay visual->turbidity If cloudy dls Dynamic Light Scattering turbidity->dls For detailed analysis

Caption: Workflow for preparing and analyzing synthetic this compound.

troubleshooting_logic Troubleshooting Aggregation Issues issue Aggregation Observed? cause Identify Potential Cause issue->cause ph Incorrect pH? cause->ph concentration Concentration too high? cause->concentration storage Improper Storage? cause->storage solution_ph Adjust pH to be more acidic ph->solution_ph Yes solution_conc Use lower concentration concentration->solution_conc Yes solution_storage Aliquot and store at -80°C storage->solution_storage Yes

Caption: Logic diagram for troubleshooting aggregation problems.

signaling_pathway Factors Influencing Hepcidin Aggregation cluster_factors Influencing Factors hepcidin Monomeric Hepcidin aggregate Aggregated Hepcidin hepcidin->aggregate ph High pH (≥6 for linear form) ph->aggregate temp High Temperature temp->aggregate conc High Concentration conc->aggregate freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregate

Caption: Key factors that promote the aggregation of synthetic hepcidin.

References

Technical Support Center: Improving the Solubility of Recombinant Bass Hepcidin Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solubilization of recombinant bass hepcidin (B1576463) inclusion bodies. The following information is based on established principles for recombinant protein purification and inclusion body processing.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of recombinant bass hepcidin inclusion bodies.

Problem Possible Cause Recommended Solution
Low Yield of Soluble Hepcidin Incomplete solubilization of inclusion bodies.- Increase the concentration of the denaturant (e.g., Urea (B33335) up to 8 M, Guanidine (B92328) Hydrochloride up to 6 M).[1][2][3] - Optimize the pH of the solubilization buffer; alkaline pH (>9) can improve the solubility of some proteins.[3][4] - Increase the incubation time and/or temperature during solubilization. - Add a reducing agent (e.g., DTT, β-mercaptoethanol) to break disulfide bonds.
Protein precipitation during refolding.- Decrease the protein concentration during the refolding step. - Optimize the refolding buffer composition by adding stabilizers such as arginine, proline, or sugars (e.g., sorbitol, glucose). - Perform refolding at a lower temperature to reduce aggregation. - Utilize a gradual refolding method like dialysis or dilution.
Protein Aggregation After Solubilization Improper removal of contaminants from inclusion bodies.- Perform thorough washing of the inclusion bodies with mild detergents (e.g., Triton X-100) and low concentrations of denaturants to remove cellular debris and contaminating proteins.
Incorrect disulfide bond formation.- Include a redox system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer to facilitate correct disulfide bond formation.
Inability to Solubilize Inclusion Bodies Highly resistant inclusion body structure.- Test a combination of denaturants. - Employ mechanical disruption methods like sonication during solubilization to aid in breaking down the aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to optimize the solubilization of this compound inclusion bodies?

A1: Start by thoroughly washing the isolated inclusion bodies to remove contaminants like lipids, nucleic acids, and other host cell proteins. A common wash buffer includes a low concentration of a denaturant (e.g., 1-2 M urea) and a non-ionic detergent (e.g., 1% Triton X-100). After washing, begin solubilization with a standard buffer containing a strong denaturant like 6 M Guanidine Hydrochloride or 8 M Urea, a reducing agent such as DTT or β-mercaptoethanol, and a buffering agent to maintain a stable pH.

Q2: How does pH affect the solubilization of inclusion bodies?

A2: The pH of the solubilization buffer can significantly impact protein solubility. For some proteins, particularly those with a high content of cysteine residues like hepcidin, an alkaline pH (e.g., pH 9-12) can enhance solubilization and prevent the formation of incorrect disulfide bonds. It is recommended to perform a pH screening experiment to determine the optimal pH for your specific recombinant this compound.

Q3: What are the roles of denaturants and reducing agents in the solubilization process?

A3: Denaturants like urea and guanidine hydrochloride disrupt the non-covalent bonds (hydrogen bonds, hydrophobic interactions) that hold the protein aggregates together, effectively unfolding the misfolded proteins into linear polypeptide chains. Reducing agents, such as DTT (dithiothreitol) or β-mercaptoethanol, break the covalent disulfide bonds that may have formed incorrectly within and between the hepcidin molecules in the inclusion bodies.

Q4: Can I use additives in my solubilization and refolding buffers?

A4: Yes, various additives can improve the yield and quality of the refolded protein. During solubilization, additives are less common, but for refolding, they are crucial. Common additives include:

  • Amino acids: Arginine and proline can suppress protein aggregation.

  • Sugars and polyols: Sorbitol, mannitol, and glycerol (B35011) can stabilize the protein structure.

  • Redox systems: A combination of reduced and oxidized glutathione (B108866) helps in the correct formation of disulfide bonds.

Q5: What are the best methods for removing the denaturant to allow for protein refolding?

A5: The goal is to remove the denaturant gradually to allow the protein to refold into its native conformation. Common methods include:

  • Dialysis: The solubilized protein solution is placed in a dialysis bag and dialyzed against a buffer with progressively lower concentrations of the denaturant.

  • Dilution: The protein solution is slowly diluted into a large volume of refolding buffer.

  • Chromatography: Size-exclusion or ion-exchange chromatography can be used to separate the protein from the denaturant.

Experimental Protocols

Protocol 1: Inclusion Body Washing
  • Harvest the bacterial cells expressing recombinant this compound by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Lyse the cells using a French press or sonication.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Resuspend the inclusion body pellet in a wash buffer containing 50 mM Tris-HCl, pH 8.0, 1 M urea, and 1% Triton X-100.

  • Incubate for 30 minutes with gentle agitation.

  • Centrifuge and repeat the wash step two more times.

  • Finally, wash the pellet with a buffer without detergent to remove residual Triton X-100.

Protocol 2: Solubilization of Washed Inclusion Bodies
  • Resuspend the washed inclusion body pellet in the solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.5, 6 M Guanidine Hydrochloride, 10 mM DTT).

  • Use a homogenizer to ensure complete suspension.

  • Incubate at room temperature for 2-4 hours with gentle stirring.

  • Centrifuge at high speed to pellet any remaining insoluble material.

  • Collect the supernatant containing the solubilized hepcidin for the subsequent refolding step.

Data Presentation

Table 1: Example of a Solubilization Buffer Optimization Screen

Buffer Component Condition 1 Condition 2 Condition 3 Condition 4
Denaturant 6 M Guanidine HCl8 M Urea6 M Guanidine HCl8 M Urea
pH 8.08.010.510.5
Reducing Agent 10 mM DTT10 mM DTT10 mM DTT10 mM DTT
% Soluble Hepcidin (Example: 65%)(Example: 55%)(Example: 85%)(Example: 75%)

Table 2: Example of a Refolding Additive Screen

Refolding Buffer Additive Concentration % Recovery of Active Hepcidin
None (Control) -(Example: 20%)
L-Arginine 0.5 M(Example: 45%)
Proline 0.5 M(Example: 38%)
Sorbitol 1 M(Example: 35%)
GSH/GSSG 5 mM / 0.5 mM(Example: 55%)

Visualizations

InclusionBodyWorkflow cluster_Expression Recombinant Expression cluster_Isolation Isolation and Washing cluster_Solubilization Solubilization cluster_Refolding Refolding and Purification Expression E. coli Expression of this compound InclusionBodies Formation of Inclusion Bodies Expression->InclusionBodies CellLysis Cell Lysis InclusionBodies->CellLysis Centrifugation1 Centrifugation CellLysis->Centrifugation1 Washing Inclusion Body Washing Centrifugation1->Washing Solubilization Solubilization in Denaturant Washing->Solubilization Centrifugation2 Clarification Solubilization->Centrifugation2 Refolding Refolding (e.g., Dialysis, Dilution) Centrifugation2->Refolding Purification Purification of Active Hepcidin Refolding->Purification

Caption: Workflow for recovering active this compound from inclusion bodies.

TroubleshootingLogic cluster_Solubilization Solubilization Optimization cluster_Refolding Refolding Optimization Start Low Yield of Soluble Protein Q1 Are inclusion bodies fully solubilized? Start->Q1 A1_Yes Optimize Refolding Conditions Q1->A1_Yes Yes A1_No Optimize Solubilization Q1->A1_No No Refold1 Decrease Protein Concentration A1_Yes->Refold1 Refold2 Add Stabilizing Agents A1_Yes->Refold2 Refold3 Use Gradual Denaturant Removal A1_Yes->Refold3 Opt1 Increase Denaturant Concentration A1_No->Opt1 Opt2 Optimize pH A1_No->Opt2 Opt3 Add Reducing Agent A1_No->Opt3

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Optimizing Antimicrobial Susceptibility Testing for Bass Hepcidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing antimicrobial susceptibility testing (AST) conditions for bass hepcidin (B1576463).

Frequently Asked Questions (FAQs)

Q1: What is bass hepcidin and what is its spectrum of antimicrobial activity?

This compound is a cysteine-rich antimicrobial peptide (AMP) originally purified from the gill of hybrid striped bass.[1] It is a key component of the innate immune system in fish.[1] Synthetic this compound has demonstrated activity against Gram-negative bacteria and fungi.[1][2] However, it has shown no activity against Gram-positive bacteria in the studies conducted so far.[2] In some fish species, like the European sea bass, there are two types of hepcidins: type 1, which is involved in iron metabolism, and type 2, which possesses antimicrobial properties.

Q2: Why are standard antibiotic susceptibility testing methods not suitable for this compound?

Standard methods for AST, originally developed for conventional antibiotics, are often not appropriate for determining the susceptibility of microorganisms to antimicrobial peptides like hepcidin. This is due to several factors, including the cationic nature of the peptide which can lead to binding to standard polystyrene labware, and its potential for inactivation by components in standard media like Mueller-Hinton Broth (MHB).

Q3: What are the critical factors to consider when designing an AST protocol for this compound?

Key factors to consider include:

  • pH: The antimicrobial activity of hepcidins can be significantly influenced by pH. Acidic conditions have been shown to enhance the bactericidal activity of human hepcidins.

  • Media Composition: The presence of certain ions and anionic molecules in the growth medium can interfere with hepcidin's activity.

  • Peptide Stability and Solubility: Ensuring the peptide is properly folded, pure, and soluble in the assay medium is crucial for accurate results.

  • Labware: Cationic peptides like hepcidin can bind to negatively charged surfaces, such as standard polystyrene microtiter plates, leading to an underestimation of their activity. Using polypropylene (B1209903) plates is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during antimicrobial susceptibility testing of this compound.

Problem 1: No antimicrobial activity observed.

Potential Cause Recommended Solution
Incorrect Peptide Synthesis or Purity Verify the amino acid sequence and purity of the synthetic hepcidin via methods like HPLC and mass spectrometry. Ensure correct disulfide bond formation, as it is crucial for activity.
Peptide Aggregation or Precipitation Test the solubility of this compound in the assay buffer. If solubility is an issue, consider using a different solvent for the initial stock solution (e.g., sterile water or dilute acetic acid) and ensure it is sufficiently diluted in the final assay to avoid solvent-induced artifacts.
Inappropriate Assay Medium Standard Mueller-Hinton Broth (MHB) may inhibit the activity of cationic peptides. Consider using a low-salt buffer or a modified MHB with adjusted ion concentrations.
Peptide Adsorption to Labware Avoid using polystyrene plates. Use low-binding materials such as polypropylene microtiter plates to minimize peptide loss.
Incorrect Bacterial Strain Confirm that the tested bacterial strain is within the known spectrum of this compound activity (i.e., Gram-negative bacteria or fungi). This compound has shown no activity against Gram-positive bacteria.

Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

Potential Cause Recommended Solution
Inconsistent Inoculum Density Standardize the bacterial inoculum preparation. Ensure the final concentration of bacteria in the assay is consistent across all experiments (typically around 5 x 10^5 CFU/mL).
Variable Incubation Conditions Maintain consistent incubation time and temperature. Use plate sealers to prevent evaporation, which can concentrate the peptide and affect results.
Subjective MIC Reading Use a consistent and objective method for determining the MIC. This can be visual inspection by the same trained individual or measurement of optical density (OD) at 600 nm using a plate reader.
Peptide Degradation Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic this compound against Various Microorganisms

MicroorganismStrainMIC (µM)Reference
Escherichia coliD315.5
Escherichia coliML-355.5
Escherichia coliATCC 2592211
Plesiomonas shigelloidesATCC 1402911
Klebsiella pneumoniaeATCC 1388322
Shigella sonneiATCC 2593122
Shigella flexneriATCC 1202244
Yersinia enterocoliticaATCC 961022
Aspergillus nigerATCC 1640444

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Synthetic this compound

  • Test microorganism (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable low-ionic strength broth

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile, distilled water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the stock solution in the chosen broth directly in the 96-well polypropylene plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture plate, inoculate a single colony of the test microorganism into 5 mL of broth and incubate overnight at the optimal temperature.

    • The next day, dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well containing the peptide dilutions, bringing the total volume to 100 µL.

    • Include the following controls on each plate:

      • Positive Control: Bacteria in broth without hepcidin.

      • Negative Control: Broth only (no bacteria or hepcidin).

      • Solvent Control: Bacteria in broth with the highest concentration of the solvent used to dissolve the hepcidin.

    • Seal the plate and incubate for 16-20 hours at the optimal growth temperature for the microorganism.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Radial Diffusion Assay

This is a gel-based assay to visualize and quantify the antimicrobial activity of this compound.

Materials:

  • Synthetic this compound

  • Test microorganism

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Agarose (B213101)

  • Sterile petri dishes

Methodology:

  • Preparation of Bacterial Lawn:

    • Grow the test microorganism to the mid-logarithmic phase in TSB.

    • Prepare a low-concentration agarose gel (e.g., 1% w/v) in a suitable buffer (e.g., 10 mM Tris, pH 7.4).

    • Cool the agarose to approximately 45°C and add the bacterial culture to a final concentration of about 1 x 10^6 CFU/mL.

    • Pour the mixture into sterile petri dishes and allow it to solidify.

  • Application of Hepcidin:

    • Create small wells (2-3 mm in diameter) in the solidified agar.

    • Add a known amount of this compound solution to each well.

  • Incubation and Measurement:

    • Incubate the plates overnight at the optimal growth temperature for the microorganism.

    • Antimicrobial activity is indicated by a clear zone of growth inhibition around the well.

    • Measure the diameter of the clear zone. The size of the zone is proportional to the antimicrobial activity of the peptide concentration used.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Peptide_Prep Prepare Hepcidin Dilutions Inoculation Inoculate Microtiter Plate Peptide_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate (16-20h) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for the Broth Microdilution Assay.

Troubleshooting_Logic Start No Antimicrobial Activity Observed Check_Peptide Verify Peptide Synthesis & Purity? Start->Check_Peptide Check_Solubility Check Peptide Solubility? Check_Peptide->Check_Solubility No Result_Peptide_OK Peptide is Valid Check_Peptide->Result_Peptide_OK Yes Check_Assay Review Assay Conditions? Check_Solubility->Check_Assay No Result_Solubility_OK Peptide is Soluble Check_Solubility->Result_Solubility_OK Yes Result_Assay_OK Assay Conditions Optimized Check_Assay->Result_Assay_OK Yes Result_Peptide_OK->Check_Solubility Result_Solubility_OK->Check_Assay

Caption: Troubleshooting logic for lack of antimicrobial activity.

Hepcidin_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathway Hepatocyte Signaling cluster_response Systemic Response LPS LPS (Bacteria) IL6 IL-6 LPS->IL6 induces JAK2 JAK2 IL6->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Hepcidin_Gene Hepcidin Gene (HAMP) STAT3->Hepcidin_Gene activates transcription Hepcidin_Secretion Hepcidin Secretion Hepcidin_Gene->Hepcidin_Secretion leads to Iron_Sequestration Iron Sequestration Hepcidin_Secretion->Iron_Sequestration causes

Caption: Hepcidin induction pathway during inflammation.

References

Technical Support Center: Overcoming Cross-Reactivity Issues with Bass Hepcidin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bass hepcidin (B1576463) antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a focus on cross-reactivity. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity with bass hepcidin antibodies?

A1: Cross-reactivity in immunoassays for this compound primarily arises from the structural similarity of hepcidin peptides across different fish species. The eight conserved cysteine residues create a characteristic hairpin-like structure that is largely conserved.[1] While the overall structure is similar, variations in the amino acid sequence between the cysteine residues determine the degree of cross-reactivity. Antibodies generated against this compound may recognize epitopes on hepcidin from other fish species if these sequences are sufficiently similar.

Q2: My anti-bass hepcidin antibody is showing multiple bands on a Western blot. What could be the cause?

A2: Multiple bands on a Western blot can be due to several factors:

  • Cross-reactivity: The antibody may be recognizing hepcidin from other species present in a mixed-sample lysate or isoforms of hepcidin within the same species.

  • Protein degradation: Hepcidin is a small peptide and can be susceptible to degradation. Ensure that protease inhibitors are used during sample preparation.

  • Precursor forms: The antibody may be detecting the hepcidin prepropeptide, which is a larger precursor molecule.[2][3]

  • Non-specific binding: The antibody may be binding to other proteins in the lysate. Optimizing blocking and washing steps can help mitigate this.

Q3: I am getting high background noise in my ELISA. How can I reduce it?

A3: High background in an ELISA can obscure your results. Here are some common causes and solutions:

  • Insufficient blocking: Ensure that the blocking buffer is fresh and that the incubation time is sufficient (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Antibody concentration: The concentration of either the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

  • Inadequate washing: Increase the number and duration of wash steps to remove unbound antibodies and other interfering substances.

  • Cross-contamination: Be careful to avoid cross-contamination between wells during sample and reagent addition.

Q4: Can I use an anti-bass hepcidin antibody to detect hepcidin in other fish species?

A4: This depends on the specific antibody and the degree of sequence homology between this compound and the hepcidin of the target species. It is recommended to perform a sequence alignment to predict potential cross-reactivity (see Table 1 below). Even with high sequence similarity, empirical validation through Western blot or ELISA with control samples from the species is essential.

Predicted Cross-Reactivity of this compound Antibodies

To aid researchers in predicting the potential cross-reactivity of anti-bass hepcidin antibodies with hepcidin from other fish species, the following table presents a sequence alignment of the mature hepcidin peptide from various fish. The white bass (Morone chrysops) sequence is used as the reference. Regions of high sequence similarity are likely to result in antibody cross-reactivity.

Table 1: Predicted Cross-Reactivity Based on Mature Hepcidin Amino Acid Sequence Alignment

SpeciesMature Hepcidin Sequence% Identity to White BassPredicted Cross-Reactivity
White Bass (Morone chrysops) GCRFCCNCCPNMSGCGVCCRF 100% High (Antigen)
European Sea Bass (Dicentrarchus labrax)HSSPGGCRFCCNCCPNMSGCGVCCTF76%High
Nile Tilapia (Oreochromis niloticus)GCRFCCKCCPNMSGCGVCCKF90%High
Rainbow Trout (Oncorhynchus mykiss)GCRFCCNCCPNMSGCGVCCRF100%High
Zebrafish (Danio rerio)GCRFCCNCCPNMSGCGVCCRF100%High
Atlantic Salmon (Salmo salar)GCRFCCNCCPNMSGCGVCCRF100%High
Channel Catfish (Ictalurus punctatus)GCRFCCNCCPNMSGCGVCCRF100%High
Red Sea Bream (Chrysophrys major)GCRFCCNCCPNMSGCGVCCRF100%High

Note: This table is a prediction based on amino acid sequence identity. Actual cross-reactivity must be confirmed experimentally.

Troubleshooting Guides

Western Blotting

Issue: Weak or No Signal

Possible CauseRecommended Solution
Low protein transfer For small peptides like hepcidin (<15 kDa), use a membrane with a smaller pore size (0.2 µm). Consider a wet transfer method for a longer duration to ensure efficient transfer.
Inefficient antibody binding Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is compatible with the primary antibody's host species.
Low antigen abundance Load a higher amount of total protein (at least 20-30 µg) per lane. Use a positive control (e.g., recombinant this compound) to confirm the antibody is active.
Protein degradation Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.

Issue: High Background or Non-Specific Bands

Possible CauseRecommended Solution
Inadequate blocking Use a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST). Increase blocking time to 2 hours at room temperature or overnight at 4°C with gentle agitation.
Antibody concentration too high Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal.
Insufficient washing Increase the number of washes (e.g., 3-5 times) and the duration of each wash (5-10 minutes) with TBST.
Cross-reactivity If non-specific bands correspond to the molecular weight of hepcidin in other species, consider using a more specific monoclonal antibody or pre-adsorbing the antibody with lysate from a cross-reactive species.
Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Low Signal or Poor Standard Curve

Possible CauseRecommended Solution
Suboptimal antibody concentrations Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies.
Insufficient incubation times Increase the incubation times for the capture antibody, sample, and detection antibody steps.
Inactive reagents Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly.
Incorrect buffer composition Use the recommended buffers for coating, blocking, and washing. The pH and salt concentration of these buffers can significantly impact results.

Issue: High Background

Possible CauseRecommended Solution
Insufficient blocking Use a high-quality blocking buffer and ensure complete coverage of the wells. Increase blocking time.
High antibody concentration Reduce the concentration of the detection antibody and/or the enzyme conjugate.
Inadequate washing Increase the number of wash cycles and ensure that all wells are thoroughly washed.
Matrix effects If working with complex samples like serum, consider diluting the samples in the assay buffer to reduce interference from other proteins.

Experimental Protocols

Western Blot Protocol for this compound

This protocol is a starting point and may require optimization for your specific antibody and samples.

  • Sample Preparation:

    • Homogenize bass liver tissue in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto a 15% or 4-20% gradient Tris-Glycine gel. Due to hepcidin's small size, a higher percentage gel is recommended.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a 0.2 µm PVDF membrane.

    • Perform a wet transfer at 100V for 60 minutes at 4°C.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-bass hepcidin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

Sandwich ELISA Protocol for this compound

This protocol provides a general framework for a sandwich ELISA. Optimal antibody concentrations and incubation times should be determined empirically.

  • Plate Coating:

    • Dilute the capture anti-bass hepcidin antibody to 2 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBST: PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a standard curve of recombinant this compound in assay diluent (e.g., blocking buffer).

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection anti-bass hepcidin antibody in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme and Substrate Reaction:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in assay diluent) to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement:

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄ to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Visual Guides

Hepcidin Signaling Pathway

HepcidinSignaling cluster_regulation Hepcidin Regulation in Hepatocyte cluster_action Systemic Action Iron High Iron Hamp HAMP Gene (Hepcidin) Iron->Hamp Activates BMP/SMAD pathway Inflammation Inflammation (IL-6) Inflammation->Hamp Activates JAK/STAT pathway Hepcidin Hepcidin Peptide Hamp->Hepcidin Transcription & Translation Ferroportin Ferroportin (FPN) (Iron Exporter) Hepcidin->Ferroportin Binds to Degradation FPN Internalization & Degradation Ferroportin->Degradation Induces Macrophage Macrophage/ Enterocyte IronSequestration Decreased Plasma Iron Degradation->IronSequestration Leads to

Caption: Hepcidin signaling pathway regulating systemic iron homeostasis.

Experimental Workflow for Troubleshooting Antibody Cross-Reactivity

TroubleshootingWorkflow Start Start: Unexpected Results (e.g., multiple bands, high background) CheckProtocol Review Protocol: - Antibody dilutions - Incubation times/temps - Washing steps Start->CheckProtocol OptimizeBlot Optimize Western Blot/ ELISA Conditions CheckProtocol->OptimizeBlot SeqAlign Perform Sequence Alignment of Hepcidin Homologs OptimizeBlot->SeqAlign If cross-reactivity is suspected PositiveControl Run Positive Control (Recombinant this compound) OptimizeBlot->PositiveControl If no signal NegativeControl Run Negative Control (Lysate from Hepcidin-knockout or unrelated species) OptimizeBlot->NegativeControl If high background CrossReactivityTest Test Antibody Against Lysates from Different Species SeqAlign->CrossReactivityTest AnalyzeResults Analyze Results CrossReactivityTest->AnalyzeResults PositiveControl->AnalyzeResults NegativeControl->AnalyzeResults Specific Antibody is Specific AnalyzeResults->Specific Problem Solved NonSpecific Cross-Reactivity or Non-Specific Binding Confirmed AnalyzeResults->NonSpecific Problem Persists FurtherOptimization Further Protocol Optimization: - Pre-adsorb antibody - Use more stringent wash buffer NonSpecific->FurtherOptimization NewAntibody Consider a Different (e.g., Monoclonal) Antibody NonSpecific->NewAntibody FurtherOptimization->AnalyzeResults

References

normalizing bass hepcidin qPCR data in different fish tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for qPCR Data Normalization. This guide provides detailed answers and protocols to help you accurately normalize bass hepcidin (B1576463) qPCR data across different tissues.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a single common housekeeping gene like β-actin (ACTB) or GAPDH to normalize my bass hepcidin data across different tissues?
Q2: My potential reference gene shows different Cq values in the liver versus the spleen. Does this mean it's not a good reference gene?

A: Not necessarily. The absolute Cq value can differ between tissues due to variations in overall transcriptional activity and RNA content. The critical factor for a good reference gene is expression stability, not a constant Cq value. A stable gene will show minimal variation in expression levels relative to the total amount of RNA across all samples within your experiment, even if the absolute Cq values form distinct groups for each tissue. Algorithms like geNorm and NormFinder are designed to identify genes with the most stable expression despite these baseline differences.

Q3: Which candidate reference genes are a good starting point for validation in bass tissues?

A: Based on studies in other fish species, a good starting panel of candidate genes would include those from different functional classes to avoid co-regulation. Consider the following:

  • Elongation factor 1-alpha (EF1A): Often found to be highly stable in fish tissues.

  • Ribosomal proteins (e.g., RPL8, RPL13, RPS9): Genes encoding ribosomal proteins are frequently stable reference candidates.

  • Beta-2 microglobulin (B2M): Involved in the immune system.

  • Alpha-tubulin (TUBA): A component of the cytoskeleton.

  • Ubiquitin-conjugating enzyme (UBCE): Involved in protein degradation pathways.

It is advisable to test a panel of 7-10 candidate genes selected from the literature.

Q4: What is "primer efficiency" and why is it crucial for the delta-delta Ct method?

A: Primer efficiency reflects how close to a perfect doubling of product occurs with each PCR cycle. An efficiency of 100% means the amount of product doubles every cycle. The standard delta-delta Ct (2-ΔΔCt) method for relative quantification assumes that the amplification efficiency of both your target gene (hepcidin) and your reference gene(s) is identical and close to 100% (typically within 90-110%). If efficiencies differ significantly, the calculated fold-change in gene expression will be inaccurate. You must calculate the efficiency for each primer pair before starting your experiment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in Cq values for technical replicates (SD > 0.25) Pipetting errors; Inconsistent sample mixing; Low template concentration leading to stochastic effects.Improve pipetting technique; Ensure all solutions are thoroughly mixed before dispensing; If Cq values are very high (>35), consider using more starting template (cDNA).
No amplification or very late amplification in the "No Template Control" (NTC) This is the desired outcome.If you see amplification (e.g., Cq < 38), it indicates contamination of your reagents (water, master mix, or primers). Use fresh, dedicated reagents and observe sterile techniques.
Primer efficiency is outside the acceptable range (90-110%) Suboptimal primer design; Incorrect primer concentration; Poor template quality (RNA degradation or inhibitors).Redesign primers for your target. Titrate the primer concentration (e.g., 100-400 nM) to find the optimal level. Re-purify RNA samples to ensure high quality and purity.
Melt curve analysis shows multiple peaks Non-specific amplification products or primer-dimers are present.Optimize the annealing temperature of your qPCR protocol. If issues persist, redesign the primers to be more specific.

Experimental Protocols

Protocol 1: Validation of Candidate Reference Genes

This protocol outlines the essential steps to identify the most stable reference genes for normalizing hepcidin expression across different bass tissues.

1. Candidate Gene Selection:

  • Select 7-10 candidate reference genes from the literature, ensuring they belong to different functional pathways. See FAQ Q3 for suggestions.

2. Primer Design and Validation:

  • Design primers for each candidate gene and for this compound.

  • For each primer pair, perform a primer efficiency test.

    • a. Prepare a Standard Curve: Create a pooled cDNA sample by mixing equal amounts of cDNA from all tissues in your study (e.g., liver, spleen, gills, muscle). Create a 5- or 6-point serial dilution series (e.g., 1:5 or 1:10) from this pooled sample.

    • b. Run qPCR: Run the qPCR assay for each primer pair using the dilution series as a template. Run each dilution in triplicate.

    • c. Calculate Efficiency: Plot the average Cq values (Y-axis) against the log of the dilution factor (X-axis). The slope of the resulting line is used to calculate the efficiency with the formula: Efficiency = (10(-1/slope) - 1) * 100 . An acceptable slope is between -3.1 and -3.6, corresponding to an efficiency of 90-110%.

3. qPCR on Experimental Samples:

  • Quantify the expression of all candidate reference genes (those with acceptable efficiency) across your entire sample set (e.g., multiple biological replicates for liver, spleen, gills, etc.).

4. Stability Analysis:

  • Use software like geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate genes. These tools rank the genes from most stable to least stable.

    • geNorm calculates a gene expression stability measure (M value), where lower values indicate higher stability. It also determines the optimal number of reference genes to use.

    • NormFinder calculates a stability value based on intra- and inter-group variation, with lower values being more stable.

5. Selection of Optimal Reference Genes:

  • Based on the analysis, select the top 2 or 3 most stable genes. Using the geometric mean of multiple reference genes for normalization is more accurate and reliable than using a single gene.

Protocol 2: Calculation of Normalized Relative Hepcidin Expression

Once you have validated your reference genes (RGs), you can proceed with normalizing your hepcidin data.

1. Calculate the Geometric Mean of Reference Genes:

  • For each biological sample, calculate the geometric mean of the Cq values from your chosen stable RGs (e.g., RG1 and RG2).

    • Note: This step is often performed automatically by qPCR analysis software. If calculating manually, it's easier to average the Cq values, which is an acceptable approximation of the geometric mean on a logarithmic scale.

2. Calculate ΔCq:

  • For each sample, normalize the hepcidin Cq value to the geometric mean of the RG Cq values.

    • ΔCq = Cq(hepcidin) - Cq(RG geometric mean)

3. Calculate ΔΔCq:

  • Select one experimental group as the calibrator or control group (e.g., the liver tissue from a control fish group).

  • Subtract the average ΔCq of the calibrator group from the ΔCq of each individual sample.

    • ΔΔCq = ΔCq(sample) - ΔCq(calibrator average)

4. Calculate Fold Change:

  • Calculate the relative expression (fold change) for each sample.

    • Fold Change = 2-ΔΔCq

This value represents the expression of hepcidin in a given sample relative to the calibrator group after normalization.

Quantitative Data Summary

The stability of reference genes is tissue-dependent. The table below provides a hypothetical example of stability rankings for common reference genes across different fish tissues, as might be determined by geNorm (lower M-value is more stable). This illustrates why tissue-specific validation is necessary.

Reference Gene Liver (M-value) Spleen (M-value) Gills (M-value) Muscle (M-value) Overall Rank (Hypothetical)
EF1A 0.250.300.280.351
RPL8 0.280.320.350.402
TUBA 0.450.380.420.413
B2M 0.500.410.480.554
GAPDH 0.650.700.550.805
ACTB 0.800.750.780.826

Note: These values are for illustrative purposes and must be determined experimentally for your specific study.

Visualizations

qPCR_Workflow cluster_prep Phase 1: Preparation & Validation cluster_exp Phase 2: Experiment & Data Acquisition cluster_analysis Phase 3: Data Analysis Tissues 1. Collect Bass Tissues (Liver, Spleen, Gills, etc.) RNA_Ext 2. Extract High-Quality RNA Tissues->RNA_Ext cDNA_Syn 3. Synthesize cDNA RNA_Ext->cDNA_Syn Pool 4. Pool cDNA for Standard Curve cDNA_Syn->Pool Primer_Eff 6. Test Primer Efficiency (90-110%) for all genes (Target + RGs) Pool->Primer_Eff Select_RG 5. Select 7-10 Candidate Reference Genes Select_RG->Primer_Eff Run_qPCR 7. Run qPCR on all samples for validated RGs & Hepcidin Primer_Eff->Run_qPCR Proceed with validated primers Get_Cq 8. Obtain Raw Cq Values Run_qPCR->Get_Cq Stab_Analysis 9. Analyze RG Stability (geNorm, NormFinder) Get_Cq->Stab_Analysis Input raw Cq Choose_RG 10. Choose Top 2-3 Stable RGs Stab_Analysis->Choose_RG Geo_Mean 11. Calculate Geometric Mean of Stable RGs for each sample Choose_RG->Geo_Mean Calc_ddCt 12. Calculate 2-ΔΔCt for Normalized Expression Geo_Mean->Calc_ddCt

Caption: Workflow for reference gene validation and qPCR data normalization.

Normalization_Logic Logical Diagram of qPCR Normalization cluster_0 Observed Data cluster_1 Sources of Variation (Noise) Raw_Hepcidin Raw Hepcidin Cq (Target Gene) Normalized_Result Accurate Hepcidin Expression Level Raw_Hepcidin->Normalized_Result  Normalization (Subtracting RG Cq) Error_Result Inaccurate Hepcidin Expression Level Raw_Hepcidin->Error_Result  No Normalization Raw_RG Raw Reference Gene Cq (Housekeeper) Raw_RG->Normalized_Result Pipetting Pipetting Error Pipetting->Raw_Hepcidin Pipetting->Raw_RG RNA_Quality RNA Quality/Quantity RNA_Quality->Raw_Hepcidin RNA_Quality->Raw_RG RT_Eff Reverse Transcription Efficiency RT_Eff->Raw_Hepcidin RT_Eff->Raw_RG

Caption: Why normalization is essential for accurate gene expression data.

References

Synthetic Bass Hepcidin Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of synthetic bass hepcidin (B1576463) in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the handling and use of this peptide, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide: Common Issues with Synthetic Bass Hepcidin Stability

Problem 1: Peptide Precipitation or Cloudiness in Solution

  • Possible Cause: The pH of the buffer is at or near the isoelectric point (pI) of this compound, or the buffer composition is suboptimal. Human hepcidin, a similar peptide, is known to have poor solubility and a tendency to precipitate at a pH of 6 or higher.

  • Solution:

    • Adjust Buffer pH: Prepare buffers with a pH well below the predicted pI of this compound. Acidic conditions (e.g., pH 3-5) are often preferred for maintaining the solubility of hepcidin peptides.

    • Buffer Selection: Consider using buffers such as citrate (B86180) or acetate (B1210297) for acidic pH ranges. Avoid phosphate (B84403) buffers if you suspect precipitation issues, as they can sometimes form insoluble salts.

    • Solubilization Protocol: Ensure the lyophilized peptide is first reconstituted in a small amount of sterile, deionized water or a weak acid solution (e.g., 0.1% acetic acid) before diluting it into the final experimental buffer.

Problem 2: Loss of Biological Activity

  • Possible Cause: The peptide may have degraded due to oxidation, hydrolysis, or aggregation. The cysteine-rich nature of this compound makes it susceptible to oxidation and disulfide bond scrambling, especially at neutral to basic pH.

  • Solution:

    • Work at Low Temperatures: Perform all dilutions and experimental manipulations on ice to minimize the rate of chemical degradation.

    • Use Freshly Prepared Buffers: Degassed buffers can help reduce the risk of oxidation.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.

    • Incorporate Additives: In some cases, the inclusion of antioxidants (e.g., EDTA to chelate metal ions that catalyze oxidation) or specific excipients may improve stability, but their compatibility with the experimental system must be verified.

Problem 3: Inconsistent Experimental Results

  • Possible Cause: Variability in the preparation of hepcidin solutions, including differences in buffer pH, storage time, and handling, can lead to inconsistent peptide stability and, consequently, variable biological activity.

  • Solution:

    • Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for the reconstitution, dilution, and storage of synthetic this compound.

    • Perform Stability Testing: If possible, conduct a small-scale stability study under your specific experimental conditions (buffer, temperature, time) to determine the viable window for using the prepared solutions.

    • Quality Control: Use a consistent source and lot of synthetic this compound for a series of related experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for dissolving and storing synthetic this compound?

A1: While specific data for this compound is limited, based on studies of human hepcidin, acidic buffers (pH 3-5) are recommended to improve solubility and stability.[1] Citrate or acetate buffers are suitable choices. It is advisable to first dissolve the lyophilized peptide in a small volume of sterile, deionized water or a dilute acid like 0.1% acetic acid before further dilution into the desired buffer.

Q2: How should I store my synthetic this compound stock solution?

A2: For long-term storage, it is recommended to store lyophilized synthetic hepcidin at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[2]

Q3: Can I store diluted, ready-to-use hepcidin solutions?

A3: It is generally not recommended to store highly diluted peptide solutions for extended periods, as they are more prone to degradation and adsorption to container surfaces. Prepare fresh dilutions from a concentrated stock solution for each experiment. If temporary storage is necessary, keep the solution on ice and use it within the same day.

Q4: What are the primary degradation pathways for synthetic this compound?

A4: The primary degradation pathways for cysteine-rich peptides like hepcidin include:

  • Oxidation: The cysteine residues are susceptible to oxidation, which can lead to loss of structure and function.

  • Hydrolysis: Peptide bonds can be cleaved, particularly at acidic or basic pH, leading to fragmentation.

  • Aggregation: Peptides can self-associate and form insoluble aggregates, reducing the concentration of active monomeric peptide.[3]

  • Disulfide Scrambling: Incorrect disulfide bond formation can occur, especially under redox-active conditions or at basic pH, altering the peptide's conformation and activity.

Q5: Is there a way to monitor the stability of my hepcidin solution?

A5: Yes, you can monitor the stability of your hepcidin solution using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and detect degradation products.[3][4] Mass spectrometry can be used to identify modifications like oxidation.

Data on Hepcidin Stability

Disclaimer: The following data is for human hepcidin and should be considered as a general guideline. Stability profiles for this compound may differ, and it is recommended to perform specific stability studies for your experimental conditions.

Table 1: Stability of Human Hepcidin-25 in Serum

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature4 hoursWithin 10%
Room Temperature24 hoursWithin 15%
4°C6 daysWithin 10%
Freeze-Thaw CyclesUp to 4 cycles88% - 106% recovery

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Synthetic this compound

  • Pre-cool: Bring the vial of lyophilized peptide to room temperature before opening to prevent condensation.

  • Solubilization: Add a small, precise volume of sterile, deionized water or 0.1% acetic acid to the vial to achieve a concentrated stock solution (e.g., 1 mg/mL).

  • Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C until use.

Protocol 2: General Peptide Stability Assessment Workflow

This protocol outlines a general approach to assessing the stability of synthetic this compound in a specific buffer.

G cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis prep1 Reconstitute Lyophilized This compound prep3 Dilute Hepcidin to Final Concentration in Buffer prep1->prep3 prep2 Prepare Experimental Buffer (e.g., pH 4.0 Citrate Buffer) prep2->prep3 prep4 Aliquot into Vials for Each Time Point and Condition prep3->prep4 storage1 Store Aliquots at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep4->storage1 storage2 Incubate for Predetermined Time Points (T=0, 1h, 4h, 24h) storage1->storage2 analysis1 Collect Samples at Each Time Point storage2->analysis1 analysis2 Analyze by RP-HPLC to Determine Purity analysis1->analysis2 analysis3 Analyze by Mass Spectrometry to Identify Degradants analysis2->analysis3 analysis4 Assess Biological Activity (Optional) analysis2->analysis4 G hepcidin Synthetic this compound binding Hepcidin-FPN Complex Formation hepcidin->binding Binds to ferroportin Ferroportin (FPN) (Iron Exporter on Cell Surface) ferroportin->binding internalization Internalization and Ubiquitination of the Complex binding->internalization Induces degradation Lysosomal Degradation of Hepcidin and Ferroportin internalization->degradation iron_export_blocked Blocked Cellular Iron Export degradation->iron_export_blocked Results in G cluster_check1 Initial Checks cluster_solution1 Solubility Issues cluster_solution2 Degradation Concerns cluster_verify Verification start Inconsistent or Negative Experimental Results check_solubility Is the hepcidin solution clear or precipitated? start->check_solubility check_age How old is the reconstituted solution? check_solubility->check_age Clear sol_ph Adjust buffer to a more acidic pH (e.g., 3-5) check_solubility->sol_ph Precipitated deg_aliquot Use fresh aliquots for each experiment check_age->deg_aliquot Old/Multiple Freeze-Thaws sol_reconstitute Re-evaluate reconstitution protocol (e.g., use dilute acid) sol_ph->sol_reconstitute verify_hplc Verify peptide integrity with RP-HPLC sol_reconstitute->verify_hplc deg_temp Handle solutions on ice deg_aliquot->deg_temp deg_buffer Use freshly prepared, degassed buffers deg_temp->deg_buffer deg_buffer->verify_hplc verify_activity Confirm with a positive control experiment verify_hplc->verify_activity

References

addressing toxicity of recombinant bass hepcidin to expression hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of recombinant bass hepcidin (B1576463), a peptide known for its toxicity to expression hosts like Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is my E. coli culture not growing after transformation with the bass hepcidin expression plasmid?

A1: this compound is an antimicrobial peptide that can be toxic to E. coli[1][2][3]. Even low levels of basal ("leaky") expression from your plasmid before induction can inhibit cell growth or cause cell death[4][5]. The function of the expressed hepcidin may be detrimental to the proliferation of the host cell, leading to a slow growth rate, low cell density, or in some cases, cell death[4].

Q2: I see very low or no expression of recombinant this compound after induction. What could be the cause?

A2: This is a common issue when expressing toxic proteins. Several factors could be at play:

  • High Basal Expression: "Leaky" expression prior to induction may have selected for cells with mutations that prevent protein production (e.g., in the promoter or the T7 RNA polymerase gene)[3][6].

  • Host Cell Stress: The production of a toxic protein induces a significant stress response in the host, which can lead to a global shutdown of protein synthesis, including your protein of interest[7][8].

  • Protein Degradation: Antimicrobial peptides can be susceptible to degradation by host cell proteases[9][10].

  • Plasmid Instability: The toxicity of the expressed protein can lead to the loss of the expression vector from the host cells[4].

Q3: What is a fusion partner and how can it help with expressing this compound?

A3: A fusion partner (or fusion tag) is a protein or peptide that is genetically fused to your target protein (this compound). This strategy is highly effective for expressing toxic peptides[9][10][11]. Fusion partners can help by:

  • Masking Toxicity: A larger, soluble fusion partner can often neutralize the toxic effects of the antimicrobial peptide[9][10].

  • Increasing Solubility: Tags like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are known to enhance the solubility of their fusion partners[10][12][13].

  • Facilitating Purification: Affinity tags (e.g., His-tag, Strep-tag II) allow for efficient purification of the fusion protein via affinity chromatography[13][14].

  • Promoting Inclusion Body Formation: Some fusion partners, like the N‐terminal fragment of PurF, can drive the expressed protein into insoluble aggregates called inclusion bodies, which protects the host from the toxic effects[15].

Q4: Should I aim for soluble expression or inclusion bodies?

A4: Both are viable strategies for toxic proteins like this compound.

  • Soluble Expression: This is often preferred as the protein may be correctly folded. Using highly soluble fusion partners like MBP or GST can achieve this. However, the inherent toxicity of hepcidin might still pose a challenge.

  • Inclusion Bodies: Expressing the protein as insoluble aggregates effectively sequesters the toxic peptide, protecting the host cell and often leading to very high expression levels[10][16]. The downside is that the protein is inactive and requires subsequent purification, solubilization, and refolding steps to obtain the active form[16][17]. For hepcidin, which requires specific disulfide bond formation, this can be a complex but effective strategy[1].

Troubleshooting Guide

Problem 1: Poor or No Cell Growth After Transformation/Inoculation
Possible Cause Recommended Solution
Leaky Expression of Toxic Hepcidin 1. Use a Tightly Regulated Promoter: Switch to a vector with a promoter known for low basal expression, such as the arabinose-inducible araBAD promoter (pBAD vectors)[4].2. Strengthen Repression: Use an E. coli strain that overexpresses the lac repressor (e.g., BL21(DE3)pLysS or Lemo21(DE3)). The pLysS plasmid produces T7 lysozyme, which inhibits T7 RNA polymerase, reducing basal expression[3][18].3. Add Glucose: Supplement your growth media (LB agar (B569324) plates and liquid culture) with 0.5-1% glucose. Glucose catabolite repression will help suppress expression from the lac promoter[4].
High Plasmid Copy Number Use a lower copy number plasmid (e.g., based on pSC101 or pACYC replicons) to reduce the gene dosage and, consequently, the level of leaky expression[4].
Problem 2: Low or No Protein Yield After Induction
Possible Cause Recommended Solution
Host Cell Toxicity 1. Optimize Induction Conditions: * Lower Temperature: Induce expression at a lower temperature (e.g., 15-25°C)[4][5]. This slows down protein synthesis, reduces toxicity, and often improves protein solubility. * Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., 0.01-0.1 mM IPTG)[4][19]. * Shorten Induction Time: Harvest cells after a shorter induction period (e.g., 2-4 hours) before significant cell death occurs.
Ineffective Fusion Strategy 1. Switch Fusion Partner: If one fusion partner does not work, try another. For antimicrobial peptides, common successful partners include GST, MBP, SUMO, and thioredoxin (Trx)[10].2. Express as Inclusion Bodies: Fuse hepcidin to a tag that promotes aggregation, such as Ketosteroid isomerase (KSI) or the PurF fragment[10][15]. This is a very effective strategy for highly toxic peptides[1].
Protein Degradation Use a protease-deficient E. coli strain (e.g., BL21). Fusing the peptide to a stable partner also helps protect it from proteolytic degradation[9][10].
Problem 3: Protein is Expressed as Insoluble Inclusion Bodies (When Soluble Protein is Desired)
Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature (15-20°C) and reduce the inducer concentration to slow down protein synthesis, giving the protein more time to fold correctly[4].
Sub-optimal Fusion Partner Switch to a highly soluble fusion partner like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO)[10][20].
Incorrect Disulfide Bond Formation Express the protein in the periplasm by adding an N-terminal signal sequence (e.g., PelB, DsbA)[3]. The periplasm is an oxidizing environment that facilitates disulfide bond formation. Alternatively, use engineered cytoplasmic expression strains like SHuffle® or Origami™ that have an oxidizing cytoplasm[3].
Cellular Stress Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding[8].

Data Presentation: Impact of Expression Strategies

Quantitative data on recombinant antimicrobial peptide (AMP) expression highlights the effectiveness of different strategies. While specific data for this compound is limited, the following tables, based on published results for other AMPs, illustrate expected outcomes.

Table 1: Comparison of Recombinant AMP Yields with Different Fusion Partners

Antimicrobial PeptideFusion PartnerExpression SystemYieldReference
Scygonadin (monomer)SmbP (Small metal-binding protein)E. coli SHuffle T7~20 mg / mL of IMAC resin[14]
Scygonadin (tandem repeat)SmbP (Small metal-binding protein)E. coli SHuffle T7~30 mg / mL of IMAC resin[14]
Various AMPs (5 types)Cellulase (B1617823) Catalytic Domain (Cel-CD)Secretory E. coli184 - 297 mg / L[21]
General AMPsVariousE. coli0.5 - 2,700 mg / L[11]

Table 2: Troubleshooting and Expected Outcomes for this compound Expression

IssueStrategyExpected OutcomeRationale
Host Toxicity / Low YieldLower induction temperature (e.g., 18°C) & reduce IPTG (e.g., 0.1 mM)Increased cell viability; potentially higher yield of soluble protein.Slows down protein synthesis, reducing the toxic burden on the host and allowing more time for proper folding[4].
Host Toxicity / Low YieldUse a fusion partner (e.g., GST, MBP, SUMO)Increased yield of soluble fusion protein; toxicity is masked.Large, soluble partners can neutralize toxicity and enhance solubility[10].
Host Toxicity / Low YieldExpress as inclusion bodies (e.g., with KSI tag)High yield of inactive protein in inclusion bodies.Sequesters the toxic peptide, preventing it from harming the host cell[1][16].
Misfolding / AggregationCo-express chaperones (e.g., DnaK/J, GroEL/ES)Increased yield of soluble, correctly folded protein.Chaperones assist in the proper folding of newly synthesized proteins[8].

Experimental Protocols

Protocol 1: Expression of His-Tagged this compound as Inclusion Bodies

This protocol is adapted from a method used for expressing recombinant hepcidin in E. coli[1].

  • Transformation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your expression vector (e.g., pET vector containing a His-tag fused to the this compound gene).

    • Plate on LB agar with the appropriate antibiotic and 0.5% glucose. Incubate overnight at 37°C.

  • Expression Culture:

    • Inoculate a single colony into 50 mL of LB medium containing the antibiotic and 0.5% glucose. Grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to culture for 4-5 hours at 37°C.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl).

    • Lyse the cells by sonication on ice.

  • Inclusion Body Washing and Solubilization:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies[22].

    • Wash the inclusion body pellet twice with a wash buffer containing a low concentration of a denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 1 M urea, 1% Triton X-100) to remove contaminating proteins[23][24]. Centrifuge after each wash.

    • Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea or 6 M Guanidine-HCl, 10 mM DTT)[23][25]. Incubate for 1 hour at room temperature with stirring.

    • Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.

  • Purification and Refolding:

    • Purify the solubilized, denatured His-tagged hepcidin using Immobilized Metal Affinity Chromatography (IMAC) under denaturing conditions (maintain 8 M Urea or 6 M Guanidine-HCl in all buffers).

    • Refold the purified protein by rapid dilution or stepwise dialysis into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG). The goal is to gradually remove the denaturant, allowing the protein to refold[12][16].

Visualizations

Logical Workflow for Troubleshooting this compound Expression

G Troubleshooting Workflow start Start: Clone this compound Gene into Expression Vector transform Transform E. coli BL21(DE3) start->transform growth_check Check for Cell Growth transform->growth_check no_growth No or Poor Growth growth_check->no_growth Fail growth_ok Good Growth growth_check->growth_ok Pass troubleshoot_leakiness Troubleshoot Leaky Expression: - Use pLysS strain - Add Glucose to media - Use tight promoter (pBAD) no_growth->troubleshoot_leakiness troubleshoot_leakiness->transform induce Induce Protein Expression (e.g., 1mM IPTG, 37°C, 4h) growth_ok->induce sds_page Analyze Lysate by SDS-PAGE induce->sds_page no_protein No or Low Protein Expression sds_page->no_protein Fail protein_expressed Protein Expressed sds_page->protein_expressed Pass troubleshoot_expression Optimize Expression: - Lower temperature (18°C) - Lower IPTG (0.1mM) - Use fusion partner (GST, MBP) - Express as inclusion bodies no_protein->troubleshoot_expression troubleshoot_expression->induce solubility_check Check Solubility (Compare Supernatant vs. Pellet) protein_expressed->solubility_check soluble Soluble Protein solubility_check->soluble Soluble insoluble Insoluble (Inclusion Bodies) solubility_check->insoluble Insoluble purify_soluble Purify Soluble Protein soluble->purify_soluble refold Purify, Solubilize & Refold Inclusion Bodies insoluble->refold end End: Purified, Active Hepcidin purify_soluble->end refold->end

Caption: A decision-making flowchart for expressing and troubleshooting recombinant this compound.

Signaling Pathway of Host Stress Response

G E. coli Stress Response to Toxic Protein Expression cluster_input Stress Trigger cluster_response Host Cellular Response cluster_outcome Phenotypic Outcome hepcidin Recombinant this compound (Toxic Protein) membrane_damage Membrane Perturbation hepcidin->membrane_damage metabolic_burden Metabolic Burden (Energy/Precursor Drain) hepcidin->metabolic_burden sos_response SOS Response (DNA Damage) membrane_damage->sos_response oxidative_stress Oxidative Stress membrane_damage->oxidative_stress general_stress General Stress Response membrane_damage->general_stress heat_shock Heat Shock Response (Misfolded Proteins) metabolic_burden->heat_shock metabolic_burden->general_stress protein_synthesis_down ↓ Global Protein Synthesis metabolic_burden->protein_synthesis_down chaperones Upregulation of Chaperones (DnaK, GroEL) heat_shock->chaperones proteases Upregulation of Proteases heat_shock->proteases growth_arrest Growth Inhibition / Cell Death sos_response->growth_arrest oxidative_stress->growth_arrest rpos ↑ rpoS expression general_stress->rpos chaperones->protein_synthesis_down Mitigates rpos->growth_arrest

Caption: Key stress pathways activated in E. coli during toxic recombinant protein production.

References

Validation & Comparative

comparative analysis of bass hepcidin and human hepcidin activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of bass and human hepcidin (B1576463), two orthologous peptides crucial for innate immunity and iron regulation. By presenting key experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to facilitate a deeper understanding of their functional similarities and differences, offering valuable insights for research and therapeutic development.

Executive Summary

Hepcidin is a peptide hormone that plays a dual role as an antimicrobial agent and the master regulator of iron homeostasis. While human hepcidin is a single peptide with both functions, some fish species, including bass, have evolved distinct hepcidin isoforms with specialized roles. This guide reveals that while both human and bass hepcidins exhibit antimicrobial properties, their spectrum of activity and potency can vary. Furthermore, their mechanisms of iron regulation, although functionally conserved through interaction with the iron exporter ferroportin, are governed by partially distinct regulatory pathways. This comparative analysis highlights the evolutionary divergence and functional nuances of hepcidin, providing a critical resource for researchers in immunology, iron metabolism, and aquaculture.

Data Presentation

Table 1: Comparative Antimicrobial Activity of Bass and Human Hepcidin (MIC, μM)
MicroorganismBass HepcidinHuman Hepcidin-25Human Hepcidin-20
Escherichia coli5.5 - 44[1]3.25 - 50 µg/mL3.25 - 50 µg/mL
Klebsiella pneumoniae5.5 - 44[1]3.25 - 50 µg/mL3.25 - 50 µg/mL
Pseudomonas aeruginosa>443.25 - 50 µg/mL3.25 - 50 µg/mL
Shigella sonnei5.5 - 44[1]--
Staphylococcus aureus>44>50 µg/mL>50 µg/mL
Streptococcus iniae>88--
Candida albicans---
Aspergillus fumigatusActive (Concentration not specified)[2]--

Note: MIC values for human hepcidin were reported in µg/mL and have been converted to a range for comparison. The exact molar concentration depends on the specific molecular weight of the peptide used in the study.[3]

Table 2: Comparative Iron-Regulatory Activity of Bass and Human Hepcidin
ParameterThis compound (Hamp1)Human Hepcidin-25
Target Receptor Ferroportin[4][5]Ferroportin[6]
Binding Affinity (KD) to Ferroportin Data not available. However, it significantly decreases ferroportin mRNA expression.[4]~210 nM (in the absence of iron), ~2.5 nM (in the presence of iron)[4][7]
Mechanism of Action Induces ferroportin degradation.[5]Binds to ferroportin, inducing its internalization and degradation, and also occludes the iron export channel.[6][8]
Effect on Cellular Iron Efflux Reduces iron export.[4]Inhibits iron export.[6]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides

This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism. b. Inoculate the colonies into 5 mL of Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). d. Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[9]

2. Preparation of Peptide Dilutions: a. Prepare a stock solution of the hepcidin peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations.[1]

3. Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions. b. Include a positive control (bacteria with no peptide) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.[10]

4. Determination of MIC: a. After incubation, assess bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader or by visual inspection for turbidity. b. The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.[2]

In Vitro Iron Uptake Assay Using Caco-2 Cells

This assay measures the bioavailability of iron and the effect of hepcidin on iron uptake by intestinal epithelial cells.

1. Caco-2 Cell Culture: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and non-essential amino acids. b. Seed the cells onto Transwell inserts and allow them to differentiate for 14-21 days to form a polarized monolayer.[11]

2. Preparation of Digests and Hepcidin Treatment: a. Prepare digests of a food matrix (e.g., meat or casein) through simulated gastric and intestinal digestion.[11] b. Add a known concentration of iron (e.g., 59FeCl3) to the digest. c. For hepcidin treatment groups, add different concentrations of bass or human hepcidin to the apical side of the Caco-2 cell monolayer.

3. Iron Uptake Measurement: a. Add the iron-containing digest to the apical chamber of the Transwell inserts. b. Incubate for a defined period (e.g., 2 hours) to allow for iron uptake. c. After incubation, wash the cell monolayers extensively to remove any non-absorbed iron. d. Lyse the cells and measure the amount of iron taken up by the cells using a gamma counter (for 59Fe) or by measuring ferritin formation via ELISA.[12] An increase in cellular ferritin is proportional to iron uptake.[12]

Hepcidin-Induced Ferroportin Degradation Assay

This assay assesses the ability of hepcidin to induce the internalization and degradation of its receptor, ferroportin.

1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T or HepG2) that stably or transiently expresses a tagged version of ferroportin (e.g., FPN-GFP).[13][14]

2. Hepcidin Treatment: a. Treat the cells with different concentrations of bass or human hepcidin for various time points (e.g., 0, 1, 6, 24 hours).[4]

3. Analysis of Ferroportin Levels: a. Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against the tag (e.g., anti-GFP) or against ferroportin to visualize and quantify the amount of ferroportin protein. A decrease in the ferroportin band intensity indicates degradation.[15][16] b. Fluorescence Microscopy: For cells expressing FPN-GFP, visualize the localization of ferroportin using a fluorescence microscope. Hepcidin treatment will cause the fluorescence to internalize from the cell membrane into intracellular vesicles.[13][14] c. Flow Cytometry: Quantify the cell surface levels of FPN-GFP by flow cytometry. A decrease in the mean fluorescence intensity indicates internalization of ferroportin.

Signaling Pathways and Experimental Workflows

Hepcidin_Signaling_Human cluster_stimuli Regulatory Stimuli cluster_pathway Signaling Pathways cluster_hepcidin Hepcidin Gene Regulation cluster_action Mechanism of Action Iron Overload Iron Overload BMP/SMAD Pathway BMP/SMAD Pathway Iron Overload->BMP/SMAD Pathway Activates Inflammation (IL-6) Inflammation (IL-6) JAK/STAT Pathway JAK/STAT Pathway Inflammation (IL-6)->JAK/STAT Pathway Activates Hypoxia / Anemia Hypoxia / Anemia Hepcidin Gene (HAMP) Hepcidin Gene (HAMP) Hypoxia / Anemia->Hepcidin Gene (HAMP) Downregulates BMP/SMAD Pathway->Hepcidin Gene (HAMP) Upregulates JAK/STAT Pathway->Hepcidin Gene (HAMP) Upregulates Hepcidin Peptide Hepcidin Peptide Hepcidin Gene (HAMP)->Hepcidin Peptide Translates to Ferroportin (FPN) Ferroportin (FPN) Hepcidin Peptide->Ferroportin (FPN) Binds to FPN Internalization & Degradation FPN Internalization & Degradation Ferroportin (FPN)->FPN Internalization & Degradation Leads to Iron Efflux Inhibition Iron Efflux Inhibition FPN Internalization & Degradation->Iron Efflux Inhibition

Hepcidin_Signaling_Bass cluster_stimuli_bass Regulatory Stimuli cluster_pathway_bass Signaling Pathways cluster_hepcidin_bass Hepcidin Gene Regulation cluster_action_bass Mechanism of Action Iron Overload Iron Overload BMP/SMAD Pathway (conserved) BMP/SMAD Pathway (conserved) Iron Overload->BMP/SMAD Pathway (conserved) Activates Bacterial Infection Bacterial Infection NF-κB / C/EBP Pathways NF-κB / C/EBP Pathways Bacterial Infection->NF-κB / C/EBP Pathways Activates Hepcidin Gene Hepcidin Gene BMP/SMAD Pathway (conserved)->Hepcidin Gene Upregulates NF-κB / C/EBP Pathways->Hepcidin Gene Upregulates Hepcidin Peptide (Hamp1) Hepcidin Peptide (Hamp1) Hepcidin Gene->Hepcidin Peptide (Hamp1) Translates to Ferroportin (FPN) Ferroportin (FPN) Hepcidin Peptide (Hamp1)->Ferroportin (FPN) Interacts with FPN mRNA downregulation FPN mRNA downregulation Ferroportin (FPN)->FPN mRNA downregulation Leads to Iron Efflux Inhibition Iron Efflux Inhibition FPN mRNA downregulation->Iron Efflux Inhibition

Experimental_Workflow_MIC A Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Hepcidin (in 96-well polypropylene plate) B->C D Incubate at 37°C for 18-24h C->D E Measure Optical Density (OD600) or Visual Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Experimental_Workflow_Iron_Uptake A Culture & Differentiate Caco-2 Cells on Transwell Inserts C Treat Cells with Hepcidin (Apical side) A->C B Prepare Food Digest with 59Fe D Add Digest to Apical Chamber B->D C->D E Incubate for Iron Uptake D->E F Wash Cells & Lyse E->F G Measure Intracellular 59Fe or Ferritin (ELISA) F->G H Analyze Data (Compare treated vs. untreated) G->H

References

Bass Hepcidin vs. Moronecidin: A Comparative Analysis of Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the antimicrobial properties of two potent fish-derived peptides: bass hepcidin (B1576463) and moronecidin. This document synthesizes available experimental data to highlight their respective strengths and spectra of activity.

This guide provides a comprehensive comparison of bass hepcidin and moronecidin, two antimicrobial peptides (AMPs) isolated from hybrid striped bass (Morone chrysops x Morone saxatilis). While both peptides are integral to the innate immune system of the fish, they exhibit distinct differences in their antimicrobial potency and mechanisms of action. This document summarizes quantitative data, details experimental protocols for potency assessment, and visualizes their functional pathways to aid in research and development of novel antimicrobial agents.

Executive Summary

Moronecidin generally exhibits a broader and higher specific antimicrobial activity compared to this compound.[1] Moronecidin demonstrates potent, broad-spectrum efficacy against a wide array of Gram-positive and Gram-negative bacteria, as well as fungi.[1] In contrast, this compound's activity is more targeted, showing effectiveness primarily against Gram-negative bacteria and fungi, with no significant action against Gram-positive bacteria.[1]

Data Presentation: Antimicrobial Potency

The antimicrobial potency of these peptides is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

Moronecidin: A Broad-Spectrum Antimicrobial

Moronecidin has been shown to be effective against a wide range of microbial pathogens. The following table summarizes the MIC values for synthetic amidated white bass moronecidin against various bacteria and fungi.

MicroorganismStrainMIC (µM)
Gram-Positive Bacteria
Staphylococcus aureusATCC 292132.5
Staphylococcus aureus (MRSA)ATCC 335912.5
Streptococcus iniaeKST 96-11.25
Streptococcus pyogenesATCC 196152.5
Enterococcus faecalis (VRE)ATCC 512995
Listeria monocytogenesATCC 191115
Gram-Negative Bacteria
Escherichia coliATCC 259221.25
Pseudomonas aeruginosaATCC 27853>20
Vibrio anguillarumATCC 192640.6
Vibrio harveyiATCC 141260.6
Pasteurella piscicidaATCC 179110.6
Aeromonas salmonicidaATCC 336580.3
Fungi
Candida albicansATCC 900285
Aspergillus fumigatusClinical Isolate100

Data sourced from Lauth et al., 2002.

This compound: Targeted Antimicrobial Activity

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for both this compound and moronecidin generally follows a standardized broth microdilution method. The following protocol is a synthesis of methodologies described in the referenced literature.

Protocol: Broth Microdilution Assay for MIC Determination
  • Bacterial Culture Preparation:

    • Isolate a single colony of the target microorganism from an agar (B569324) plate.

    • Inoculate the colony into a tube containing Mueller-Hinton Broth (MHB).

    • Incubate the culture overnight at an appropriate temperature (e.g., 37°C for most bacteria) with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Prepare a stock solution of the synthetic antimicrobial peptide (this compound or moronecidin) in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.

    • Perform serial twofold dilutions of the peptide stock solution in the appropriate solvent to create a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well polypropylene (B1209903) microtiter plate, add a fixed volume (e.g., 50 µL) of the diluted bacterial suspension to each well.

    • Add an equal volume (e.g., 50 µL) of each peptide dilution to the corresponding wells.

    • Include a positive control well containing only the bacterial suspension and a negative control well with only sterile broth.

    • Incubate the microtiter plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Mechanism of Action

The antimicrobial mechanisms of this compound and moronecidin are fundamentally different, providing alternative strategies for combating microbial threats.

Moronecidin: Membrane Disruption via Toroidal Pore Formation

Moronecidin, like many other alpha-helical antimicrobial peptides, is believed to exert its antimicrobial effect by directly targeting and disrupting the microbial cell membrane. The proposed mechanism is the formation of "toroidal pores." In this model, the peptides accumulate on the membrane surface and insert into the lipid bilayer. This insertion causes the membrane to curve inward, forming a pore that is lined by both the peptides and the lipid head groups. This pore formation leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

moronecidin_mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer Moronecidin Moronecidin Peptides Binding Electrostatic Binding to Membrane Moronecidin->Binding Binding->Lipid_Bilayer Insertion Hydrophobic Insertion into Bilayer Binding->Insertion Pore_Formation Toroidal Pore Formation Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Moronecidin's toroidal pore formation mechanism.
This compound: Iron Withholding and Antimicrobial Defense

The primary role of hepcidin in vertebrates is the regulation of iron homeostasis.[2] Its antimicrobial activity is intrinsically linked to this function. During an infection, the host's inflammatory response triggers a significant increase in hepcidin production. Hepcidin then acts by binding to the iron export protein, ferroportin, on the surface of cells such as macrophages and enterocytes. This binding leads to the internalization and degradation of ferroportin, effectively trapping iron within these cells and reducing its concentration in the bloodstream. By limiting the availability of this essential nutrient, hepcidin inhibits the proliferation of invading pathogens, a defense strategy known as "nutritional immunity."[3]

hepcidin_mechanism cluster_host Host Response cluster_cellular Cellular Level cluster_outcome Antimicrobial Effect Infection Bacterial Infection Inflammation Inflammatory Response Infection->Inflammation Hepcidin_Induction Increased Hepcidin Production (Liver) Inflammation->Hepcidin_Induction Hepcidin Hepcidin Hepcidin_Induction->Hepcidin Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin binds to FPN_Degradation Ferroportin Internalization & Degradation Ferroportin->FPN_Degradation leads to Iron_Sequestration Iron Trapped in Macrophages/ Enterocytes FPN_Degradation->Iron_Sequestration Low_Serum_Iron Decreased Serum Iron Iron_Sequestration->Low_Serum_Iron Bacterial_Inhibition Inhibition of Bacterial Proliferation Low_Serum_Iron->Bacterial_Inhibition

Hepcidin's iron withholding antimicrobial mechanism.

Conclusion

Moronecidin and this compound represent two distinct yet effective antimicrobial peptides from the innate immune system of hybrid striped bass. Moronecidin is a potent, broad-spectrum antimicrobial agent that acts by directly disrupting microbial membranes. In contrast, this compound exhibits a more targeted antimicrobial activity, primarily against Gram-negative bacteria and fungi, through an indirect mechanism of iron sequestration. The understanding of these differences is crucial for the strategic development of new therapeutic agents. Future research should focus on obtaining more detailed quantitative data on the antimicrobial spectrum of this compound to allow for a more direct and comprehensive comparison.

References

Functional Crossroads: A Comparative Guide to Largemouth Bass Hepcidin-1 and Hepcidin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of multiple hepcidin (B1576463) isoforms in teleost fish has opened new avenues for understanding their diversified roles in innate immunity and iron metabolism. In the largemouth bass (Micropterus salmoides), two distinct hepcidins, hepcidin-1 (B1576454) and hepcidin-2 (B1576447), have been identified, suggesting a sub-functionalization of this critical peptide hormone. This guide provides a comprehensive comparison of the known functional differences between largemouth bass hepcidin-1 and hepcidin-2, supported by available experimental data and insights from analogous fish species.

Structural and Functional Divergence at a Glance

Structural analysis of the two hepcidin genes in largemouth bass points towards a clear functional divergence. Hepcidin-1 possesses a putative N-terminal copper-binding (ATCUN) motif, a characteristic often associated with iron-regulatory hepcidins in other species. In contrast, this motif is absent in hepcidin-2, hinting at a primary role outside of iron homeostasis.[1] This structural difference is the first clue to their distinct physiological functions.

Comparative Functional Analysis

The functional differences between largemouth this compound-1 and hepcidin-2 are primarily categorized into two key areas: antimicrobial activity and iron regulation. While direct comparative studies on largemouth bass are limited, research on largemouth this compound-1 and analogous two-hepcidin systems in other fish, such as the European sea bass (Dicentrarchus labrax), provide a framework for understanding their distinct roles.

Antimicrobial Activity

Largemouth this compound-1, also referred to as MsHep-1, has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] In contrast, while the expression of largemouth this compound-2 is significantly induced upon bacterial challenge, suggesting an antimicrobial role, specific data on its antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentrations) are not yet available.[1]

Table 1: Antimicrobial Spectrum of Largemouth this compound-1 (MsHep-1)

Bacterial StrainGram StatusMinimum Inhibitory Concentration (MIC)Reference
Aeromonas hydrophilaGram-negativeData not specified[2]
Nocardia seriolaeGram-positiveData not specified[2]

Note: While the study demonstrated antimicrobial activity, specific MIC values were not provided in the abstract.

Iron Regulation

The primary regulator of systemic iron homeostasis in vertebrates is the interaction between hepcidin and the iron exporter ferroportin. In fish with two hepcidin types, this function is predominantly attributed to one of the isoforms.

In largemouth bass, hepcidin-1 is suggested to be the primary iron-regulatory hormone due to its structural characteristics. Studies have shown that MsHep-1 expression is responsive to iron overload conditions. Conversely, the expression of hepcidin-2 in largemouth bass is induced by bacterial infection, not iron status. This is strongly supported by studies in European sea bass, where Hamp1 (analogous to hepcidin-1) expression is significantly upregulated during iron overload and anemia, while Hamp2 (analogous to hepcidin-2) expression remains unchanged under these conditions.

Table 2: Gene Expression of Largemouth this compound-1 and Hepcidin-2 in Response to Stimuli

StimulusHepcidin-1 ExpressionHepcidin-2 ExpressionReference
Bacterial Exposure (Edwardsiella ictaluri)No significant changeInduced
Iron OverloadResponsiveNot reported
17β-estradiolConstitutive expression reducedInducible expression abolished

Signaling and Regulation

The regulation of hepcidin expression in vertebrates is primarily governed by the Bone Morphogenetic Protein (BMP)/Sons of mothers against decapentaplegic homolog (SMAD) signaling pathway in response to iron levels, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in response to inflammation. While specific studies on the differential regulation of hepcidin-1 and hepcidin-2 in largemouth bass are not available, it is hypothesized that iron-related signals predominantly regulate hepcidin-1, while inflammatory and infectious signals primarily upregulate hepcidin-2.

G cluster_0 Iron Homeostasis cluster_1 Innate Immunity Iron Overload Iron Overload BMP/SMAD Pathway BMP/SMAD Pathway Iron Overload->BMP/SMAD Pathway activates Hepcidin-1 Hepcidin-1 BMP/SMAD Pathway->Hepcidin-1 upregulates Ferroportin Degradation Ferroportin Degradation Hepcidin-1->Ferroportin Degradation induces Decreased Iron Export Decreased Iron Export Ferroportin Degradation->Decreased Iron Export leads to Bacterial Infection Bacterial Infection JAK/STAT Pathway JAK/STAT Pathway Bacterial Infection->JAK/STAT Pathway activates Hepcidin-2 Hepcidin-2 JAK/STAT Pathway->Hepcidin-2 upregulates Antimicrobial Action Antimicrobial Action Hepcidin-2->Antimicrobial Action direct

Caption: Proposed differential regulation and function of largemouth this compound-1 and hepcidin-2.

Experimental Protocols

Detailed experimental protocols for the functional analysis of largemouth bass hepcidins are provided below as a reference for researchers.

Quantitative Real-Time PCR (qPCR) for Hepcidin Gene Expression

This protocol is essential for quantifying the expression levels of hepcidin-1 and hepcidin-2 in response to various stimuli.

  • Tissue Collection and RNA Extraction: Tissues (e.g., liver, spleen, head kidney) are collected from control and experimental groups of largemouth bass. Total RNA is extracted using a suitable commercial kit following the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using gene-specific primers for hepcidin-1, hepcidin-2, and a reference gene (e.g., β-actin). The reaction mixture typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.

G Tissue Sample Tissue Sample RNA Extraction RNA Extraction Tissue Sample->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR Amplification qPCR Amplification cDNA Synthesis->qPCR Amplification Data Analysis (2^-ΔΔCt) Data Analysis (2^-ΔΔCt) qPCR Amplification->Data Analysis (2^-ΔΔCt)

Caption: Workflow for qPCR analysis of hepcidin gene expression.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of hepcidin peptides against various bacterial strains.

  • Peptide Preparation: Synthetic or recombinant hepcidin-1 and hepcidin-2 peptides are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The bacterial inoculum is added to the wells containing the diluted peptides. The plate is incubated at the optimal temperature for the specific bacterial strain for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

The available evidence strongly supports a functional divergence between largemouth this compound-1 and hepcidin-2. Hepcidin-1 appears to be the primary regulator of iron homeostasis, a role consistent with its structural features and responsive expression to iron overload. In contrast, hepcidin-2 is positioned as a key component of the innate immune response, with its expression being induced by bacterial pathogens.

For researchers and drug development professionals, this functional separation presents exciting opportunities. The targeted modulation of hepcidin-1 could offer therapeutic strategies for iron-related disorders in fish aquaculture. Furthermore, the potent and specific antimicrobial properties of hepcidin-2, once fully characterized, could be harnessed for the development of novel antibiotics to combat bacterial diseases in fish. Further research, particularly direct comparative studies on the antimicrobial efficacy and iron-regulatory capacity of both largemouth bass hepcidins, is crucial to fully unlock their therapeutic potential.

References

Bass Hepcidin Demonstrates Cross-Species Activity Against Mammalian Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals seeking novel antimicrobial agents will find compelling evidence of the cross-species efficacy of bass hepcidin (B1576463) against a range of mammalian Gram-negative bacteria. A comprehensive analysis of existing research highlights the potential of this fish-derived peptide as a template for new therapeutic developments. Experimental data reveals that synthetic bass hepcidin exhibits potent, targeted activity, a crucial attribute for antimicrobial drug candidates.

Hepcidin, a key component of the innate immune system in fish, has been isolated from the hybrid striped bass (Morone chrysops x M. saxatilis).[1][2] The mature peptide is characterized by a 21-residue sequence (GCRFCCNCCPNMSGCGVCCRF) containing eight cysteine residues that form four intramolecular disulfide bonds.[1][3] This structural feature is critical for its antimicrobial function. Studies have demonstrated that the expression of the this compound gene is dramatically upregulated in the liver following a bacterial challenge, indicating its significant role in the fish's immune response.[1][2]

Comparative Antimicrobial Activity

Synthetic this compound has been tested against a panel of pathogenic bacteria, demonstrating notable efficacy against Gram-negative species. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, key indicators of antimicrobial potency, have been determined for several mammalian pathogens.

In a key study, synthetic this compound was effective against several Gram-negative bacteria, with MIC values ranging from 5.5 to 44 μM.[4][5] For all susceptible strains, the MBC was either identical to or double the MIC, indicating a bactericidal rather than bacteriostatic mode of action.[5] However, the peptide showed no activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus agalactiae, nor the yeast Candida albicans, at concentrations up to 44 μM, suggesting a targeted spectrum of activity.[4][5]

PathogenStrainTypeMIC (μM)MBC (μM)
Escherichia coliD31Gram-negative1122
Klebsiella pneumoniaeATCC 10031Gram-negative2244
Pseudomonas aeruginosaATCC 9027Gram-negative4444
Salmonella entericaGram-negative1111
Enterobacter cloacaeGram-negative5.55.5
Staphylococcus aureusATCC 25923Gram-positive> 44> 44
Streptococcus agalactiaeGram-positive> 44> 44
Candida albicansYeast> 44> 44

Mechanism of Action: A Direct Assault on the Bacterial Membrane

The antimicrobial action of this compound is primarily attributed to its ability to disrupt the bacterial cell membrane. Mechanistic studies suggest that the cationic nature of the peptide facilitates an electrostatic interaction with the negatively charged components of the Gram-negative bacterial outer membrane.[6] This interaction leads to membrane depolarization and increased permeability, ultimately causing membrane rupture and leakage of cytoplasmic contents, resulting in bacterial cell death.[6][7] This direct physical mechanism of action is a promising feature, as it may be less prone to the development of microbial resistance compared to antibiotics that target specific metabolic pathways.

Workflow of this compound's Antimicrobial Action cluster_extracellular Extracellular Environment cluster_membrane_interaction Membrane Interaction cluster_cellular_disruption Cellular Disruption Bass_Hepcidin This compound Peptide Electrostatic_Interaction Electrostatic Interaction with Outer Membrane Bass_Hepcidin->Electrostatic_Interaction Bacterial_Cell Gram-Negative Bacterium Bacterial_Cell->Electrostatic_Interaction Membrane_Depolarization Membrane Depolarization Electrostatic_Interaction->Membrane_Depolarization Permeability_Increase Increased Membrane Permeability Membrane_Depolarization->Permeability_Increase Membrane_Rupture Membrane Rupture Permeability_Increase->Membrane_Rupture Cytoplasm_Leakage Leakage of Cytoplasmic Contents Membrane_Rupture->Cytoplasm_Leakage Cell_Death Bacterial Cell Death Cytoplasm_Leakage->Cell_Death

Antimicrobial action of this compound.

Experimental Protocols

The following methodologies are standard for assessing the antimicrobial and hemolytic activity of peptides like this compound.

Minimal Inhibitory Concentration (MIC) Assay

The MIC is determined using a microtiter broth dilution method.

  • Bacterial Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Preparation: A stock solution of synthetic this compound is prepared in a suitable solvent (e.g., sterile water or dilute acetic acid). Serial twofold dilutions of the peptide are made in the broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. Control wells with bacteria only (positive control) and broth only (negative control) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain whether the peptide is bactericidal or bacteriostatic.

  • Subculturing: A small aliquot (e.g., 10 μL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against mammalian red blood cells.

  • Erythrocyte Preparation: Fresh red blood cells (e.g., human or sheep) are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The washed erythrocytes are incubated with various concentrations of this compound at 37°C for a specified time (e.g., 1 hour).

  • Controls: Positive (100% hemolysis) and negative (0% hemolysis) controls are prepared by adding a detergent (e.g., Triton X-100) and PBS, respectively, to the erythrocyte suspension.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 405-540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. The results for this compound have shown it to be non-hemolytic at its microbicidal concentrations.[4]

Conclusion

The available data strongly supports the cross-species antimicrobial activity of this compound against mammalian Gram-negative pathogens. Its targeted spectrum of activity and direct, membrane-disrupting mechanism of action make it an attractive candidate for further investigation and development. For researchers in the field of antimicrobial discovery, this compound represents a promising natural template for the design of novel therapeutics to combat the growing threat of antibiotic-resistant bacteria.

References

Validation of Hepcidin Target Genes in Bass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental validation of hepcidin's target genes in the iron metabolism of bass, with a primary focus on the European sea bass (Dicentrarchus labrax). It synthesizes experimental data, details methodologies from key studies, and visualizes the underlying molecular pathways and experimental workflows.

Hepcidin (B1576463) Signaling and Iron Regulation in Bass

Hepcidin is the master regulator of systemic iron homeostasis. In teleost fish, such as the European sea bass, two distinct hepcidin types have been identified: Hamp1 and Hamp2.[1][2] Experimental evidence indicates that Hamp1 is the primary regulator of iron metabolism, analogous to mammalian hepcidin, while Hamp2 is more involved in the immune and antimicrobial response.[3][4]

The principal target of Hamp1 is the transmembrane iron exporter, ferroportin (FPN).[4] Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation. This action effectively traps iron within cells—primarily enterocytes (inhibiting dietary iron absorption), macrophages (preventing recycling of iron from senescent red blood cells), and hepatocytes (blocking release from stores)—thereby reducing circulating iron levels.[5][6] This regulatory axis is crucial for maintaining iron balance and is a key area of study for understanding fish health and disease.

HepcidinSignaling cluster_regulation Hepcidin Regulation cluster_action Cellular Action Iron Overload Iron Overload Hamp1_Gene Hamp1 Gene (Liver) Iron Overload->Hamp1_Gene + Inflammation Inflammation Inflammation->Hamp1_Gene + Anemia / Hypoxia Anemia / Hypoxia Anemia / Hypoxia->Hamp1_Gene - Hamp1_Peptide Hamp1 Peptide (Hormone) Hamp1_Gene->Hamp1_Peptide Transcription & Translation Ferroportin Ferroportin (FPN) (Iron Exporter) Hamp1_Peptide->Ferroportin Binds to Internalization Internalization & Degradation Ferroportin->Internalization Iron_Export Iron Export Blocked Internalization->Iron_Export

Figure 1. Hepcidin-1 (Hamp1) signaling pathway in bass iron metabolism.

Comparative Analysis of Target Gene Expression

The validation of ferroportin as a primary target of hepcidin in bass has been demonstrated through various experimental models, including iron overload and anemia induction. The following tables summarize the quantitative changes in gene expression observed in these studies.

Table 1: Gene Expression Changes in Response to Iron Overload

This experiment involved inducing a systemic iron overload in European sea bass to stimulate endogenous hepcidin production and observe the effect on its target, ferroportin.

Gene Tissue Fold Change (vs. Control) Time Point Experimental Condition Reference
hamp1Liver~12.048 hoursIntraperitoneal injection of iron dextran (B179266) (2 mg)[7]
fpnLiver~0.4 (down-regulation)48 hoursIntraperitoneal injection of iron dextran (2 mg)[7]
fpnIntestine~0.5 (down-regulation)48 hoursIntraperitoneal injection of iron dextran (2 mg)[7]

Data is estimated from graphical representations in the cited literature and presented as approximate fold changes.

Table 2: Gene Expression Changes in Response to Anemia

Inducing anemia is expected to suppress hepcidin expression to increase iron availability for erythropoiesis. This model allows for the study of target gene regulation in a low-hepcidin state.

Gene Tissue Fold Change (vs. Control) Time Point Experimental Condition Reference
hamp1LiverSignificant decrease7 daysAnemia induced by phlebotomy (2% body mass)[2]
fpnIntestineIncrease7 daysAnemia induced by phlebotomy (2% body mass)[2]
tfr1IntestineIncrease7 daysAnemia induced by phlebotomy (2% body mass)[2]

Specific fold-change values were not provided in the abstract; the table reflects the reported directional change.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating gene targets. Below are protocols derived from studies on European sea bass.

Protocol 1: Iron Overload Induction and Sample Analysis

This protocol is designed to up-regulate endogenous hepcidin and assess its impact on target gene expression.

Objective: To induce a state of iron overload to measure the subsequent expression of hamp1 and its target gene fpn.

Methodology:

  • Animal Acclimation: Acclimate European sea bass (Dicentrarchus labrax) in appropriate tank conditions for at least two weeks.

  • Iron Overload Induction:

    • Prepare a solution of iron dextran (e.g., 50 mg/mL in sterile Phosphate Buffered Saline - PBS).[3]

    • Administer a single intraperitoneal (i.p.) injection of iron dextran at a dosage of 2 mg per fish.[7]

    • The control group should be injected with an equivalent volume of sterile PBS.

  • Sampling:

    • At designated time points (e.g., 24, 48, 72 hours post-injection), euthanize a subset of fish from both control and iron-overloaded groups.

    • Aseptically dissect and collect tissue samples (liver, posterior intestine) and immediately stabilize them for RNA extraction (e.g., by flash-freezing in liquid nitrogen or storing in an RNA stabilization reagent).

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the tissue samples using a standard protocol (e.g., TRIzol reagent or commercial kit).

    • Synthesize first-strand cDNA from 1-2.5 µg of total RNA using a reverse transcription kit.[3]

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for hamp1, fpn, and a validated housekeeping gene (e.g., actb - beta-actin).[3][8]

    • The reaction mix typically includes SYBR Green Supermix, primers (250-400 nM), and cDNA template.[3][9]

    • Use a standard thermal cycling profile: initial denaturation (e.g., 95°C for 3 min) followed by 40 cycles of denaturation (95°C for 10-20s) and annealing/extension (e.g., 59-60°C for 20-30s).[3][9]

    • Analyze gene expression levels using the comparative CT method (2-ΔΔCT).[1][3]

ExperimentalWorkflow cluster_invivo In Vivo Experiment cluster_analysis Molecular Analysis Acclimation Sea Bass Acclimation Injection Intraperitoneal Injection Acclimation->Injection Control Control Group (PBS) Injection->Control Treatment Treatment Group (Iron Dextran) Injection->Treatment Sampling Tissue Sampling (Liver, Intestine) Control->Sampling 48h Treatment->Sampling 48h RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR Analysis (hamp1, fpn, actb) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCT method) qPCR->Data_Analysis

Figure 2. Experimental workflow for iron overload studies in sea bass.

Protocol 2: Direct Validation using Synthetic Hepcidin Peptides

This protocol provides a more direct method for validating the hepcidin-ferroportin interaction by bypassing endogenous regulation.

Objective: To directly assess the effect of Hamp1 and Hamp2 on target gene expression.

Methodology:

  • Animal Acclimation: As described in Protocol 1.

  • Peptide Administration:

    • Commercially synthesize mature sea bass Hamp1 and Hamp2 peptides.[3]

    • Prepare a 50 µM solution of each peptide in sterile PBS.

    • Administer a single i.p. injection of 100 µL of the Hamp1 solution, Hamp2 solution, or a PBS control to respective groups of fish.[3]

  • Sampling and Analysis:

    • Collect tissue samples at various time points post-injection (e.g., 1, 4, 7, 10, 14, and 21 days).[3]

    • Perform RNA extraction, cDNA synthesis, and qRT-PCR analysis as detailed in Protocol 1 to quantify the expression of fpn and other potential target genes.

Conclusion

The experimental data from European sea bass robustly validate ferroportin as the primary physiological target of the iron-regulatory hepcidin, Hamp1 . Studies consistently demonstrate that conditions elevating hamp1 expression (e.g., iron overload) lead to a significant down-regulation of fpn mRNA in key iron-handling tissues like the liver and intestine.[7] Conversely, conditions that suppress hamp1 (e.g., anemia) result in increased expression of iron transporters, including ferroportin, to enhance iron availability.[2] The differential action of Hamp1 and Hamp2 underscores the functional specialization of hepcidin paralogs in teleost fish.[3][4] These findings provide a solid foundation for further research into the nuanced roles of the hepcidin-ferroportin axis in fish health, disease, and aquaculture.

References

Hepcidin Gene Regulation: A Comparative Analysis Across Bass Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hepcidin (B1576463) gene regulation in three distinct bass species: the European sea bass (Dicentrarchus labrax), the hybrid striped bass (Morone chrysops x M. saxatilis), and the largemouth bass (Micropterus salmoides). Hepcidin, a key peptide hormone, plays a crucial role in iron homeostasis and the innate immune response in vertebrates. Understanding its regulation in different fish species is vital for aquaculture health management and for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the quantitative changes in hepcidin gene expression in response to various stimuli across the three bass species.

SpeciesHepcidin Gene(s)StimulusTissueFold Change in ExpressionReference
European Sea Bass (Dicentrarchus labrax)Hamp1Iron Dextran (B179266) InjectionLiver~12-fold increase at day 4[1]
Hamp2Iron Dextran InjectionLiverNo significant change[1]
Hamp1Photobacterium damselae infectionLiverUpregulated[2]
Hamp2Photobacterium damselae infectionLiverUpregulated[2]
Hybrid Striped Bass (M. chrysops x M. saxatilis) / White Bass (M. chrysops)HepcidinStreptococcus iniae infectionLiver~4500-fold increase[3]
Largemouth Bass (Micropterus salmoides)Hepcidin-1 (B1576454) (MsHep-1)Iron OverloadIn vivoCopes with iron overload, specific fold-change not reported
Hepcidin-2 (B1576447)Edwardsiella ictaluri infectionLiverInduced (specific fold-change not reported)
Hepcidin-1 (MsHep-1)Nocardia seriolae / Aeromonas hydrophila infectionIn vivoIncreased survival rate, specific fold-change not reported
Hepcidin-117β-estradiol exposureLiverReduced constitutive expression
Hepcidin-217β-estradiol + E. ictaluri infectionLiverInduction abolished

Signaling Pathways and Regulatory Mechanisms

The regulation of hepcidin expression involves complex signaling pathways that are activated in response to stimuli such as iron levels and inflammatory cytokines.

In the European sea bass , two major pathways have been identified to control hepcidin expression:

  • The HJV/BMP/SMAD Pathway: This pathway is the primary regulator of hepcidin in response to iron status.

  • The IL6/JAK/STAT Pathway: This pathway mediates the inflammatory response, leading to increased hepcidin expression during infection.

Additionally, the hormone erythroferrone, produced by erythroblasts, has been shown to suppress hepcidin expression in European sea bass during anemia, highlighting a conserved regulatory mechanism with mammals.

For the hybrid striped bass , the promoter region of the hepcidin gene contains consensus-binding motifs for several transcription factors, including C/EBP, nuclear factor-kappaB (NF-κB), and hepatocyte nuclear factor (HNF), suggesting their involvement in its potent induction during bacterial infection.

In largemouth bass , hepcidin expression is uniquely influenced by the steroid hormone 17β-estradiol. Estradiol (B170435) has been shown to decrease the baseline expression of hepcidin-1 and inhibit the bacteria-induced expression of hepcidin-2. This suggests a potential link between the endocrine and immune systems in the regulation of hepcidin in this species.

Hepcidin_Regulation_Pathways cluster_european_sea_bass European Sea Bass cluster_hybrid_striped_bass Hybrid Striped Bass cluster_largemouth_bass Largemouth Bass Iron Iron Overload BMP_SMAD HJV/BMP/SMAD Pathway Iron->BMP_SMAD Infection_ESB Bacterial Infection (P. damselae) JAK_STAT IL6/JAK/STAT Pathway Infection_ESB->JAK_STAT Infection_ESB->JAK_STAT Anemia Anemia Erythroferrone Erythroferrone Anemia->Erythroferrone Hamp1 Hamp1 Gene BMP_SMAD->Hamp1 JAK_STAT->Hamp1 Hamp2 Hamp2 Gene JAK_STAT->Hamp2 Erythroferrone->Hamp1 Infection_HSB Bacterial Infection (S. iniae) TFs Transcription Factors (C/EBP, NF-κB, HNF) Infection_HSB->TFs Hepcidin_HSB Hepcidin Gene TFs->Hepcidin_HSB Infection_LMB Bacterial Infection (E. ictaluri) Hepcidin2_LMB Hepcidin-2 Gene Infection_LMB->Hepcidin2_LMB Estradiol 17β-estradiol Hepcidin1_LMB Hepcidin-1 Gene Estradiol->Hepcidin1_LMB Estradiol->Hepcidin2_LMB

Caption: Signaling pathways regulating hepcidin expression in different bass species.

Experimental Protocols

Iron Overload Induction
  • European Sea Bass: Fish are intraperitoneally injected with iron dextran (e.g., 2 mg per fish). Control fish receive a saline injection. Liver samples are collected at various time points post-injection for gene expression analysis.

Bacterial Challenge
  • European Sea Bass: Fish are intraperitoneally injected with a suspension of Photobacterium damselae subsp. piscicida.

  • White Bass (parent of Hybrid Striped Bass): Fish are intraperitoneally injected with a suspension of Streptococcus iniae. Control fish are injected with sterile saline. Liver tissues are collected for RNA extraction and gene expression analysis.

  • Largemouth Bass: Fish are exposed to Edwardsiella ictaluri. In other studies, fish were injected with Nocardia seriolae or Aeromonas hydrophila.

Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from liver tissue using standard methods such as TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of hepcidin genes are quantified using qRT-PCR. The expression data is typically normalized to a stable housekeeping gene (e.g., β-actin). The comparative CT method (2-ΔΔCt) is commonly used to calculate the fold change in gene expression.

Experimental_Workflow cluster_in_vivo In Vivo Experiments cluster_molecular_analysis Molecular Analysis Fish Bass Species (European, Hybrid Striped, Largemouth) Stimulus Stimulus (Iron Overload or Bacterial Challenge) Fish->Stimulus Sampling Tissue Sampling (Liver) Stimulus->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Fold Change Calculation) qRT_PCR->Data_Analysis

Caption: General experimental workflow for studying hepcidin gene expression in bass.

Conclusion

The regulation of hepcidin in bass species showcases both conserved and divergent evolutionary pathways. The European sea bass and largemouth bass possess two distinct hepcidin genes, suggesting a sub-functionalization where one form is more involved in iron metabolism and the other in the immune response. In contrast, the hybrid striped bass exhibits a massive upregulation of a single identified hepcidin in response to bacterial infection, highlighting its primary role as an antimicrobial peptide. The unique regulation of largemouth bass hepcidins by estradiol opens new avenues for research into the interplay between hormones and immunity in fish. Further studies are warranted to elucidate the complete signaling cascades in hybrid striped and largemouth bass and to obtain more detailed quantitative data on the responses of largemouth bass hepcidins to various stimuli. This comparative understanding is crucial for developing strategies to enhance disease resistance and improve the sustainability of bass aquaculture.

References

structural comparison of bass hepcidin with other fish piscidins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth structural comparison of bass hepcidin (B1576463) and other fish piscidins. By presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions, this guide aims to provide a comprehensive resource for understanding the structure-function relationships of these vital antimicrobial peptides.

Fish antimicrobial peptides (AMPs) are a crucial component of the innate immune system in aquatic organisms, offering a first line of defense against a wide array of pathogens. Among the diverse families of fish AMPs, hepcidins and piscidins stand out for their potent antimicrobial activities and distinct structural features. Bass hepcidin, a cysteine-rich peptide, is primarily known for its role in iron homeostasis, but also exhibits antimicrobial properties. In contrast, the piscidin family encompasses a broader group of linear, cationic, and often α-helical peptides with potent, broad-spectrum antimicrobial activity. Understanding the structural nuances between these peptide families is paramount for the development of novel therapeutic agents.

Quantitative Structural Comparison

The following tables summarize the key quantitative structural parameters of this compound and a selection of representative fish piscidins. These parameters provide a foundational basis for understanding their different physicochemical properties and, consequently, their biological activities.

Table 1: Physicochemical Properties of this compound and Fish Piscidins

PeptideFamilySpecies of OriginAmino Acid CountMolecular Weight (Da)Theoretical Isoelectric Point (pI)
This compoundHepcidinHybrid Striped Bass212255.97~8.0 - 9.0 (estimated)
Piscidin 1PiscidinHybrid Striped Bass222572.01[1]12.41[1]
Piscidin 3PiscidinHybrid Striped Bass222491.89[2]12.70[2]
Piscidin 4PiscidinHybrid Striped Bass445329.25[3]11.23
Moronecidin (White Bass)PiscidinWhite Bass222543Not explicitly stated
Moronecidin (Striped Bass)PiscidinStriped Bass222571Not explicitly stated
PleurocidinPiscidinWinter Flounder252711.1310.18
Epinecidin-1PiscidinOrange-spotted Grouper252985.6312.31

Table 2: Amino Acid Sequences of this compound and Fish Piscidins

PeptideAmino Acid Sequence
This compoundGCRFCCNCCPNMSGCGVCCRF
Piscidin 1FFHHIFRGIVHVGKTIHRLVTG
Piscidin 3FIHHIFRGIVHAGRSIGRFLTG
Piscidin 4FFRHLFRGAKAIFRGARQGXRAHKVVSRYRNRDVPETDNNQEEP
Moronecidin (White Bass)FFHHIFRGIVHVGKTIHKLVTGT
Moronecidin (Striped Bass)FFHHIFRGIVHVGKTIHRLVTGT
PleurocidinGWGSFFKKAAHVGKHVGKAALTHYL
Epinecidin-1FIFHIIKGLFHAGKMIHGLVTRRRH

Structural Insights: Key Differences

This compound is a compact, folded peptide characterized by a β-sheet structure stabilized by four intramolecular disulfide bonds formed by eight conserved cysteine residues. This rigid structure is crucial for its function in iron regulation through binding to the iron exporter ferroportin.

In contrast, piscidins are typically linear peptides that are unstructured in aqueous solutions. However, in the presence of a membrane-mimicking environment, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt an amphipathic α-helical conformation. This induced helicity is a hallmark of many membrane-active antimicrobial peptides and is critical for their mechanism of action, which involves the disruption of bacterial cell membranes. The piscidin family exhibits greater diversity in length, ranging from the shorter 22-amino acid piscidin 1 and 3 to the longer 44-amino acid piscidin 4.

Experimental Protocols

The structural characterization of this compound and fish piscidins relies on a suite of biophysical techniques. Below are detailed methodologies for two key experiments: Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of the peptides in different environments.

Methodology:

  • Sample Preparation:

    • Synthesize or purify the peptide to >95% purity.

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration for CD analysis is typically between 10 and 100 µM.

    • Prepare different solvent conditions to mimic aqueous and membrane-like environments:

      • Aqueous environment: 10 mM phosphate buffer (pH 7.4).

      • Membrane-mimicking environments:

        • 50% (v/v) Trifluoroethanol (TFE) in phosphate buffer.

        • 30 mM Sodium Dodecyl Sulfate (SDS) micelles in phosphate buffer.

  • Instrument Setup and Data Acquisition:

    • Use a calibrated CD spectrophotometer (e.g., Jasco J-820).

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm.

      • Scanning speed: 10-50 nm/min.

      • Bandwidth: 1.0 nm.

      • Path length of the quartz cuvette: 0.1 cm.

      • Temperature: 25°C.

    • Record the CD spectrum of the buffer/solvent blank first.

    • Record the CD spectrum of the peptide solution in the respective solvent.

    • Acquire at least three scans for each sample and the blank to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the averaged blank spectrum from the averaged sample spectrum to obtain the final CD spectrum of the peptide.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • n is the number of amino acid residues.

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum to estimate the secondary structure content. Characteristic spectral features include:

      • α-helix: Negative bands at ~208 nm and ~222 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.

      • Random coil: A strong negative band near 200 nm.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the three-dimensional structure of the peptides in a membrane-mimicking environment.

Methodology:

  • Sample Preparation:

    • For piscidins, prepare a sample of the peptide (typically 1-2 mM) in a solution containing detergent micelles (e.g., dodecylphosphocholine, DPC) or bicelles to mimic the cell membrane environment. The use of deuterated solvents (D₂O) is required.

    • For this compound, which has a stable structure in aqueous solution, the sample can be prepared in a buffered aqueous solution (e.g., 90% H₂O/10% D₂O, pH 5.0).

    • Isotopic labeling (¹⁵N and/or ¹³C) of the peptide is often necessary for resolving resonance overlap, especially for larger peptides.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Acquire a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K):

      • Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems. A mixing time of 60-80 ms (B15284909) is typically used.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 150-250 ms is common.

      • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide. This is achieved by a "sequential walk" along the peptide backbone using characteristic NOE connectivities (dαN(i, i+1), dNN(i, i+1)).

    • Structural Restraint Generation:

      • Convert the intensities of the NOE cross-peaks into upper distance limits.

      • Measure scalar coupling constants (³JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

    • Structure Calculation and Refinement:

      • Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ molecular dynamics and simulated annealing protocols.

      • Generate an ensemble of low-energy structures that satisfy the experimental restraints.

      • Analyze the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters.

Signaling Pathways and Mechanisms of Action

The biological functions of this compound and fish piscidins are dictated by their interactions with specific molecular targets and pathways.

Hepcidin Signaling Pathway

Hepcidin expression is tightly regulated by two major signaling pathways in response to iron levels and inflammation: the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Interleukin-6 (IL-6)/JAK/STAT pathway. These pathways converge on the regulation of hepcidin gene transcription in hepatocytes.

Hepcidin_Signaling cluster_iron Iron Sensing cluster_inflammation Inflammation cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus BMP6 BMP6 BMPR BMP Receptor BMP6->BMPR HJV Hemojuvelin (HJV) HJV->BMPR TfR1 TfR1 HFE HFE TfR1->HFE TfR2 TfR2 TfR2->HFE HFE->BMPR SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates HoloTf Holo-Transferrin HoloTf->TfR1 HoloTf->TfR2 IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 SMAD_complex SMAD Complex SMAD4->SMAD_complex pSMAD158->SMAD_complex Hepcidin_gene Hepcidin Gene (HAMP) SMAD_complex->Hepcidin_gene activates pSTAT3->Hepcidin_gene activates Transcription Transcription Hepcidin_gene->Transcription

Caption: Hepcidin gene expression is regulated by iron levels via the BMP/SMAD pathway and by inflammation via the IL-6/JAK/STAT pathway.

Piscidin Mechanism of Action: Toroidal Pore Formation

Piscidins exert their antimicrobial activity by permeabilizing bacterial membranes through a mechanism known as toroidal pore formation. This process involves the insertion of the peptides into the lipid bilayer, leading to the formation of pores that disrupt the membrane integrity and cause cell death.

Piscidin_Action cluster_steps Mechanism of Toroidal Pore Formation cluster_membrane Bacterial Membrane Cross-section step1 1. Electrostatic Attraction Piscidin monomers are attracted to the negatively charged bacterial membrane. step2 2. Membrane Binding & Aggregation Peptides bind to the membrane surface and aggregate. step1->step2 step3 3. Insertion & Pore Formation Peptides insert into the membrane, inducing lipid curvature and forming a toroidal pore lined by both peptides and lipid head groups. step2->step3 step4 4. Membrane Disruption The pore allows leakage of cellular contents, leading to cell death. step3->step4 membrane_image

Caption: Piscidins disrupt bacterial membranes by forming toroidal pores, leading to leakage of cellular contents and cell death.

Conclusion

The structural disparities between this compound and fish piscidins underscore their distinct primary roles and mechanisms of action. This compound's rigid, disulfide-bonded structure is tailored for its systemic role in iron regulation, while its antimicrobial activity is a secondary function. Conversely, the conformational flexibility of piscidins, which adopt an α-helical structure upon membrane interaction, is central to their potent, broad-spectrum antimicrobial efficacy. A thorough understanding of these structural and functional differences, supported by robust experimental data, is essential for leveraging these natural peptides in the development of novel therapeutics to combat infectious diseases.

References

Safety Operating Guide

Proper Disposal of Bass Hepcidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of bass hepcidin (B1576463) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a peptide, bass hepcidin requires careful management as chemical waste. While specific toxicological properties for this compound are not extensively documented, the overriding principle is to prevent its release into the environment and to adhere to institutional and regulatory guidelines for chemical waste.

This guide provides a procedural, step-by-step plan for the proper disposal of this compound and associated materials, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the substance's Safety Data Sheet (SDS) if available. For novel or uncharacterized peptides like this compound, it is prudent to handle them as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in solid or solution form.

  • Designated Area: Conduct all waste handling and segregation activities in a designated area, such as a chemical fume hood, to minimize the risk of cross-contamination and inhalation of aerosols or dust.

  • Spill Management: In the event of a spill, isolate the area. For solid spills, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must follow a systematic process of segregation, collection, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Peptides should never be disposed of down the drain or in regular trash[1][2].

  • Waste Segregation and Collection:

    • Solid this compound Waste: Collect unused or expired lyophilized this compound powder in its original vial or a new, clearly labeled, and sealed container. This is considered solid chemical waste[2].

    • Liquid this compound Waste: All solutions containing this compound (e.g., stock solutions, experimental buffers) must be collected in a dedicated, leak-proof, and chemically compatible container designated for hazardous liquid waste. Do not mix with other incompatible waste streams[2][3]. The container should be kept securely closed when not in use[3].

    • Contaminated Labware (Solid Waste): All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

      • Pipette tips

      • Gloves and other PPE

      • Empty vials

      • Tubes and flasks Collect these items in a designated, puncture-resistant container or a heavy-duty plastic bag clearly marked as "Hazardous Waste"[1][4][5].

  • Labeling:

    • Properly label all waste containers with the full chemical name ("this compound") and any known hazard information[2][6].

    • Include the date when waste was first added to the container.

    • Your institution's EHS department may require specific labels or tags; ensure you are using the correct format.

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory[3].

    • This area must be at or near the point of generation and under the control of laboratory personnel[7].

    • Ensure that stored waste is segregated from incompatible materials.

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached the storage time limit set by your institution (e.g., 6-12 months), contact your EHS department to schedule a pickup[1][3][8].

    • Do not attempt to transport hazardous waste outside of your laboratory. Only trained EHS personnel should handle waste removal from the lab[9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Storage & Final Disposal start Start: Generate This compound Waste char_waste What is the waste form? start->char_waste liquid_waste Collect in sealed, labeled liquid chemical waste container. char_waste->liquid_waste Liquid (Solutions) solid_peptide Collect in sealed, labeled solid chemical waste container. char_waste->solid_peptide Solid (Unused Peptide) contaminated_items Collect in designated, labeled solid hazardous waste container (e.g., sharps box, lined bin). char_waste->contaminated_items Solid (Contaminated Labware, PPE, Vials) store_waste Store container in secure Satellite Accumulation Area. liquid_waste->store_waste solid_peptide->store_waste contaminated_items->store_waste contact_ehs Contact EHS for pickup and final disposal. store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound waste.

Adherence to these procedures is essential for ensuring the safety of laboratory personnel, preventing environmental contamination, and complying with federal and local regulations, including those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[7][8]. Always prioritize your institution's specific Chemical Hygiene Plan and consult your EHS department for guidance[10].

References

Personal protective equipment for handling Bass hepcidin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Bass hepcidin (B1576463). The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the peptide.

Personal Protective Equipment (PPE)

While Bass hepcidin is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following personal protective equipment should be worn at all times when handling the peptide.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses/GogglesRequired to protect against accidental splashes of solutions containing the peptide or solvents.
Body Protection Laboratory CoatA standard lab coat is mandatory to protect clothing and skin from potential contamination.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are required. Gloves should be changed immediately if they become contaminated.
Respiratory Protection Fume Hood/Biosafety CabinetRecommended when handling the lyophilized powder to prevent inhalation of aerosolized particles.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and biological activity of this compound.

Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.

  • Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

Reconstitution:

  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Review the product datasheet for any specific solvent recommendations. If none are provided, sterile, deionized water is a common starting point for dissolving hydrophilic peptides.

  • For hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) may be necessary for initial dissolution, followed by dilution with the aqueous buffer of choice.

  • Add the appropriate solvent to the desired concentration.

  • Gently swirl or vortex to dissolve the peptide completely. Sonication can be used to aid dissolution if necessary.

  • Reconstituted peptide solutions should be aliquoted into single-use volumes and stored at -20°C or colder to avoid repeated freeze-thaw cycles.

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment B Equilibrate Lyophilized Peptide to Room Temp A->B C Reconstitute Peptide in Appropriate Solvent B->C D Perform Experiment in Designated Area C->D E Decontaminate Work Surfaces and Equipment D->E F Segregate and Dispose of Peptide Waste E->F G Remove PPE and Wash Hands F->G

Workflow for Handling this compound

Disposal Plan

Proper disposal of peptide waste is critical to prevent environmental contamination and ensure a safe workplace.

Waste Segregation:

  • Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled "Non-Hazardous Chemical Waste" container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled "Non-Hazardous Aqueous Waste" container. Do not pour peptide solutions down the drain.

Final Disposal:

  • All waste containers must be stored in a designated secondary containment area away from incompatible materials.

  • Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Decontamination Protocol

In the event of a spill or for routine cleaning of work surfaces and equipment, the following decontamination procedures should be followed.

Decontamination Solutions: The following table provides concentrations for common laboratory decontamination solutions.

Decontamination AgentConcentration for UseKey Considerations
Enzymatic Detergent1% (m/v) solutionEffective for cleaning labware and surfaces.
Sodium Hypochlorite (Bleach)0.5-1.0% final concentrationCan be corrosive to some surfaces; rinse thoroughly after use.
70% Ethanol70% (v/v) solutionGenerally used for disinfecting surfaces after cleaning.

Spill Cleanup Procedure:

  • Ensure appropriate PPE is worn.

  • Cover the spill with absorbent material.

  • Apply a suitable decontamination solution, starting from the outside of the spill and working inwards.

  • Allow for sufficient contact time (at least 10-15 minutes).

  • Collect the absorbent material and any contaminated items and place them in the designated solid waste container.

  • Wipe the area with 70% ethanol.

  • Dispose of all contaminated materials as per the disposal plan.

By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.